molecular formula C21H24ClNO B195061 Dapoxetine Hydrochloride CAS No. 129938-20-1

Dapoxetine Hydrochloride

货号: B195061
CAS 编号: 129938-20-1
分子量: 341.9 g/mol
InChI 键: IHWDIQRWYNMKFM-BDQAORGHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dapoxetine hydrochloride is a short-acting selective serotonin reuptake inhibitor (SSRI) of significant research interest due to its specific application in studying male sexual dysfunction, particularly premature ejaculation (PE) . Unlike other SSRIs developed for depression, dapoxetine was specifically designed for, and is primarily used in research concerning, on-demand treatment for PE . Its research value lies in its unique pharmacokinetic profile, characterized by rapid absorption, a quick time to maximum plasma concentration (T~max~ ~1 hour), and a short initial half-life of approximately 1-2 hours, which makes it an ideal candidate for investigating as-needed pharmacological interventions rather than chronic daily dosing . The compound's mechanism of action is primarily attributed to the potent inhibition of the serotonin transporter (SERT), increasing serotonin's action in the synaptic cleft within the central nervous system . Research indicates that serotonin exerts an inhibitory role on ejaculation through several receptor subtypes, including 5-HT~1A~, 5-HT~1B~, and 5-HT~2C~ . Studies involving animal models suggest that dapoxetine modulates the ejaculatory expulsion reflex at a supraspinal level by influencing neurons in the lateral paragigantocellular nucleus (LPGi), leading to a delay in ejaculation . Clinical meta-analyses of randomized controlled trials demonstrate that dapoxetine significantly increases intravaginal ejaculatory latency time (IELT) and improves patient-reported outcomes such as perceived control over ejaculation and satisfaction with sexual intercourse . This makes it a valuable compound for preclinical and clinical research aimed at understanding the neurobiological pathways of ejaculation and developing future therapies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIQRWYNMKFM-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

119356-77-3 (Parent)
Record name Dapoxetine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20926531
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129938-20-1
Record name Dapoxetine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPOXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4OHT63MRI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dapoxetine Hydrochloride: A Technical Guide to its Mechanism of Action in Serotonergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine hydrochloride, a short-acting selective serotonin reuptake inhibitor (SSRI), is the first orally administered pharmacological agent specifically developed and approved for the treatment of premature ejaculation (PE) in men.[1][2][3] Unlike traditional SSRIs used for depression, dapoxetine's rapid onset of action and short half-life make it suitable for on-demand use.[2] This technical guide provides an in-depth exploration of the molecular mechanisms through which dapoxetine exerts its therapeutic effects, with a focus on its interaction with the serotonergic system. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Serotonin Reuptake Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of the presynaptic serotonin transporter (SERT).[2][3][4] By blocking SERT, dapoxetine prevents the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[2][3] This leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[2] The ejaculatory process is significantly modulated by the central nervous system, where serotonin generally exerts an inhibitory effect on the ejaculatory reflex.[1][4] By amplifying the serotonergic signal, dapoxetine helps to delay ejaculation.[2]

Selectivity Profile

Dapoxetine exhibits a high affinity for the human serotonin transporter, with significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity contributes to its specific therapeutic effect and its adverse event profile. The binding affinities and inhibitory concentrations are summarized in the table below.

Quantitative Data

The following tables summarize the key quantitative parameters related to dapoxetine's pharmacodynamics and pharmacokinetics.

Parameter Target Value Reference
pKi Human Serotonin Transporter (SERT)8.0 nM[2][3]
IC50 [3H]5-HT uptake inhibition via SERT1.12 nM[4]
IC50 [3H]Norepinephrine uptake inhibition via NET202 nM[4]
IC50 [3H]Dopamine uptake inhibition via DAT1720 nM[4]

Table 1: In Vitro Binding Affinity and Reuptake Inhibition of Dapoxetine. This table quantifies the high affinity and selectivity of dapoxetine for the serotonin transporter over norepinephrine and dopamine transporters.

Parameter 30 mg Dose 60 mg Dose Reference
Tmax (hours) ~1.4 - 2.0~1.4 - 2.0[5]
Cmax (ng/mL) 297498[5]
Initial Half-life (hours) ~1.31~1.42[6]
Terminal Half-life (hours) 18.721.9[6]

Table 2: Pharmacokinetic Parameters of Dapoxetine. This table highlights the rapid absorption and elimination profile of dapoxetine, which is central to its on-demand therapeutic use.

Role of Serotonergic Receptors in Ejaculation

The increased synaptic serotonin resulting from dapoxetine administration interacts with various postsynaptic 5-HT receptors, which play a crucial role in modulating the ejaculatory reflex. The key receptors involved are:

  • 5-HT1A Receptors: Activation of these receptors is generally considered to have a pro-ejaculatory effect, meaning it can hasten ejaculation.[1][4] Chronic administration of SSRIs can lead to the desensitization of 5-HT1A autoreceptors, which contributes to the delay in ejaculation.[4]

  • 5-HT2C Receptors: Conversely, activation of 5-HT2C receptors is associated with an inhibitory effect on ejaculation, leading to a delay.[1][2][3] The enhanced serotonergic signaling due to dapoxetine is thought to potentiate the activity at these receptors, contributing to its therapeutic effect.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of dapoxetine and other SSRIs.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., dapoxetine) for the human serotonin transporter (hSERT) using a radiolabeled ligand such as [3H]citalopram.

Materials:

  • Membrane Preparation: Cell membranes expressing hSERT (e.g., from CHO or HEK293 cells).

  • Radioligand: [3H]citalopram (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

  • Test Compound: Dapoxetine or other compounds of interest, serially diluted.

  • 96-well Plates.

  • Glass Fiber Filters (e.g., GF/B or GF/C).

  • Filtration Apparatus.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + non-specific inhibitor), and competitive binding (radioligand + varying concentrations of the test compound).

  • Reagent Addition:

    • To each well, add 50 µL of assay buffer (for total binding) or the appropriate concentration of the non-specific inhibitor or test compound.

    • Add 50 µL of [3H]citalopram diluted in assay buffer to a final concentration typically at or below its Kd (e.g., 1-2 nM).

    • Initiate the binding reaction by adding 100 µL of the hSERT membrane preparation (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol outlines the procedure for measuring changes in extracellular serotonin levels in a specific brain region of a freely moving rat following the administration of dapoxetine.

Materials:

  • Animal Model: Adult male Sprague-Dawley or Wistar rat.

  • Stereotaxic Apparatus.

  • Microdialysis Probe: Concentric or linear probe with a suitable molecular weight cut-off (e.g., 10-20 kDa).

  • Guide Cannula.

  • Perfusion Pump.

  • Artificial Cerebrospinal Fluid (aCSF): Typically containing 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2, buffered to pH 7.4.

  • Fraction Collector or Autosampler.

  • High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD) or Mass Spectrometry (MS).

  • This compound solution for administration (e.g., subcutaneous or intraperitoneal).

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., the lateral paragigantocellular nucleus (LPGi) or hypothalamus).

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) to achieve a stable baseline of extracellular serotonin.

    • Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Drug Administration: Administer dapoxetine at the desired dose and route.

  • Post-Drug Sample Collection: Continue collecting dialysate samples at the same intervals for a predetermined period to monitor the drug-induced changes in serotonin levels.

  • Sample Analysis:

    • Analyze the dialysate samples using HPLC-ECD or LC-MS to quantify the concentration of serotonin.

    • The HPLC system separates serotonin from other components in the dialysate, and the detector provides a quantitative signal.

  • Data Analysis:

    • Calculate the mean baseline serotonin concentration.

    • Express the post-drug serotonin concentrations as a percentage of the baseline.

    • Plot the percentage change in serotonin concentration over time to visualize the effect of dapoxetine.

Measurement of Intravaginal Ejaculatory Latency Time (IELT) in Clinical Trials

This methodology is used in clinical trials to objectively measure the efficacy of dapoxetine in treating premature ejaculation.

Procedure:

  • Patient Recruitment: Enroll male subjects who meet the diagnostic criteria for premature ejaculation, typically defined as an IELT of less than 2 minutes in a majority of sexual encounters.

  • Baseline Measurement: During a baseline period (e.g., 4 weeks), subjects and their partners are instructed to time the IELT for each sexual intercourse event using a stopwatch. The IELT is defined as the time from vaginal penetration to the start of intravaginal ejaculation.

  • Randomization and Treatment: Subjects are randomized to receive either dapoxetine (e.g., 30 mg or 60 mg) or a placebo, to be taken on-demand (1-3 hours before anticipated sexual activity).

  • Treatment Phase Measurement: Throughout the treatment phase (e.g., 12 or 24 weeks), subjects and their partners continue to measure and record the IELT for each intercourse event.

  • Data Collection: IELT data, along with patient-reported outcomes (e.g., perceived control over ejaculation, satisfaction with sexual intercourse), are collected at regular intervals.

  • Statistical Analysis: The primary endpoint is typically the change in the geometric mean IELT from baseline to the end of the treatment period. The geometric mean is used as IELT data is often not normally distributed. Statistical comparisons are made between the dapoxetine and placebo groups.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Synth 5-HT Synthesis Tryptophan->Serotonin_Synth TPH Serotonin_Vesicle 5-HT in Vesicle Serotonin_Synth->Serotonin_Vesicle Synaptic_Cleft Synaptic_Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT Autoreceptor 5-HT1A/1B Autoreceptor Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Autoreceptor Serotonin 5-HT Postsynaptic_Receptor Postsynaptic 5-HT Receptors (e.g., 5-HT2C) Synaptic_Cleft->Postsynaptic_Receptor Binding Serotonin->Postsynaptic_Receptor Neuronal_Response Delayed Ejaculatory Response Postsynaptic_Receptor->Neuronal_Response Signal Transduction Dapoxetine Dapoxetine Dapoxetine->SERT Inhibition

Caption: Dapoxetine's inhibition of the serotonin transporter (SERT).

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: hSERT Membranes, [3H]citalopram, Dapoxetine dilutions start->prep_reagents plate_setup Set up 96-well Plate: Total, Non-specific, & Competitive Binding Wells prep_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Experimental workflow for a SERT radioligand binding assay.

Dapoxetine_Logical_Action Dapoxetine_Admin Dapoxetine Administration SERT_Block SERT Inhibition Dapoxetine_Admin->SERT_Block Increase_5HT Increased Synaptic Serotonin (5-HT) SERT_Block->Increase_5HT Receptor_Mod Modulation of Postsynaptic 5-HT Receptors (e.g., increased 5-HT2C activity) Increase_5HT->Receptor_Mod Ejac_Delay Delayed Ejaculatory Reflex Receptor_Mod->Ejac_Delay Therapeutic_Effect Therapeutic Effect: Increased IELT Ejac_Delay->Therapeutic_Effect

Caption: Logical flow of Dapoxetine's therapeutic action.

Conclusion

This compound's mechanism of action is centered on its function as a potent and selective short-acting serotonin reuptake inhibitor. Its unique pharmacokinetic profile allows for on-demand dosing, providing a valuable therapeutic option for premature ejaculation. The efficacy of dapoxetine is a direct result of its ability to increase synaptic serotonin levels, which in turn modulates the activity of key serotonergic receptors involved in the central nervous system's control of the ejaculatory reflex. Further research into the complex interplay of serotonin receptor subtypes may unveil additional therapeutic targets for ejaculatory dysfunction.

References

Physicochemical Properties of Dapoxetine Hydrochloride: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dapoxetine hydrochloride, the hydrochloride salt of the active pharmaceutical ingredient (API) Dapoxetine, is a short-acting selective serotonin reuptake inhibitor (SSRI) primarily developed for the on-demand treatment of premature ejaculation (PE) in men.[1][2][3] Chemically designated as (S)-(+)-N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzylamine hydrochloride, its efficacy and safety are intrinsically linked to its physicochemical properties.[4] As a Biopharmaceutics Classification System (BCS) Class II compound, this compound is characterized by high permeability and low aqueous solubility, which presents distinct challenges and opportunities for formulation scientists.[1][5][6]

This technical guide provides an in-depth analysis of the critical physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and an examination of how these properties influence formulation strategies.

Core Physicochemical Properties

A foundational understanding of the basic physicochemical characteristics of an API is the first step in rational formulation design.[7] this compound is a white to off-white or slightly yellow crystalline powder.[1][2][5] Key identifying and physical properties are summarized below.

PropertyValueReference
Appearance White to off-white / slightly yellow crystalline powder[1][2][5][8]
Molecular Formula C₂₁H₂₄ClNO[5][9][10]
Molecular Weight 341.88 g/mol [4][5][9]
Melting Point 175-179 °C[1][10]
183.57 °C (by DTA)[11]
pKa 8.6[4][6]
BCS Classification Class II[1][5][6]

Solubility Profile

The solubility of this compound is a critical determinant of its dissolution rate and subsequent bioavailability. As a BCS Class II drug, its absorption is limited by its dissolution rate.[12] The compound is the salt of a weak base and exhibits pH-dependent solubility.[4][13] It is practically insoluble in water but shows enhanced solubility in organic solvents.[1][5] This poor aqueous solubility is a key factor that formulators must address to ensure consistent clinical efficacy.[2][5]

SolventSolubilityReference
Water (Distilled) 5 µg/mL[12]
Water (PBS, pH 7.2) ~10 mg/mL[14]
0.1 N HCl 13.2 µg/mL[12]
Methanol Freely Soluble / 28.5 µg/mL*[1][5][12]
Ethanol Readily Soluble / ~25 mg/mL[1][14]
Propylene Glycol Freely Soluble[2][5]
Dimethylformamide (DMF) ~25 mg/mL[14]
Dimethyl sulfoxide (DMSO) ~16 mg/mL[14]
Acetone 31.5 µg/mL[12]
PEG 400 42.5 µg/mL[12]

*Note: Conflicting data exists for some organic solvents. The "freely soluble" qualitative description from pharmaceutical sources often contrasts with specific quantitative values reported in some studies. The higher values (mg/mL) are more consistent with the qualitative descriptions.

Solid-State Characterization

The solid-state properties of an API, including its crystalline form and particle size, have a profound impact on its stability, manufacturability, and performance.

  • Polymorphism : this compound is known to exist in multiple crystalline forms (polymorphs).[1][2][5] Different polymorphs can exhibit significantly different solubilities, dissolution rates, and stability profiles.[15] Therefore, controlling the crystallization process to produce a consistent and stable polymorphic form is crucial for ensuring product quality and therapeutic equivalence.

  • Particle Size and Morphology : The dissolution rate of a poorly soluble drug is directly influenced by its surface area, as described by the Noyes-Whitney equation. Studies have shown that reducing the particle size of this compound, for instance from a D90 of 158 µm to 45 µm, significantly enhances its dissolution profile.[4] This process, known as micronization, is a key strategy for improving the bioavailability of the drug.[4][16] For direct compression tablet formulations, a particle size (D90) ranging from 40 to 150 µm is often utilized.[17]

  • Hygroscopicity : The compound has been described as hygroscopic, meaning it has a tendency to absorb moisture from the air.[8] This property necessitates controlled storage conditions and may influence the choice of excipients and packaging to prevent degradation or changes in physical form.

Stability Profile

Understanding the chemical and physical stability of this compound under various stress conditions is mandated by ICH guidelines and is essential for developing a robust formulation with an adequate shelf-life.[18]

  • pH and Oxidative Stability : The drug is susceptible to oxidation and demonstrates slight degradation under acidic and alkaline conditions.[18][19] Formulation strategies should, therefore, aim to protect the API from oxidative stress and strong pH environments.

  • Thermal and Photostability : this compound is reported to be stable against heat and UV light exposure.[18][19]

  • Solution Stability : Stock solutions prepared in a suitable diluent have been shown to be stable for at least 48 hours at ambient room temperature (26°C).[18]

  • Drug-Excipient Compatibility : Compatibility studies are vital during pre-formulation.[4] this compound has been found to be stable when mixed in a 1:1 ratio with common excipients like microcrystalline cellulose and lactose at 55°C. However, a slight increase in impurities was noted with magnesium stearate and certain iron oxide colorants, which should be considered during excipient selection.[4]

Experimental Protocols & Workflows

A thorough physicochemical characterization relies on a suite of analytical techniques.[7][20] The logical workflow for this process is visualized below, followed by detailed protocols for key experiments.

G cluster_0 Physicochemical Characterization Workflow for Dapoxetine HCl cluster_1 Physical Characterization cluster_2 Solid-State Methods cluster_3 Chemical Characterization api API Sample (Dapoxetine HCl) p_char Appearance & Organoleptic Properties api->p_char c_char Identification (FTIR) api->c_char sol Solubility Studies (pH-dependency, various solvents) p_char->sol solid_state Solid-State Analysis sol->solid_state purity Purity & Impurity Profile (Stability-Indicating HPLC) xprd Polymorphism (XRPD) dsc Thermal Properties (DSC/DTA) (Melting Point, Purity) psd Particle Size & Morphology (Laser Diffraction, SEM) stability Forced Degradation & Excipient Compatibility formulation Informed Formulation Strategy Development psd->formulation c_char->purity purity->stability stability->formulation

Caption: Experimental workflow for the physicochemical characterization of Dapoxetine HCl.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given solvent.

  • Preparation : Add an excess amount of Dapoxetine HCl powder to a known volume (e.g., 10 mL) of the selected solvent (e.g., distilled water, phosphate buffer pH 6.8, 0.1 N HCl) in a sealed glass vial.

  • Equilibration : Place the vials in a shaker water bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling & Separation : After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

  • Quantification : Dilute the filtered solution appropriately with the mobile phase. Analyze the concentration of Dapoxetine HCl using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC-UV method.[12]

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point, purity, and identify polymorphic transitions.[11]

  • Sample Preparation : Accurately weigh 3-5 mg of Dapoxetine HCl powder into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program : Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) over a temperature range that encompasses the melting point (e.g., 30°C to 250°C).

  • Data Analysis : Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.[11] Purity can be estimated using the Van't Hoff equation based on the shape of the melting endotherm.[11]

Stability-Indicating HPLC-UV Method

This method is used to quantify Dapoxetine HCl and separate it from potential degradation products formed during stability studies.[18][19]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]

    • Mobile Phase : A mixture of acetonitrile and a buffer, such as 0.2 M ammonium acetate, in a 50:50 (v/v) ratio.[18] The pH may be adjusted (e.g., to 3.5) to ensure good peak shape.[21]

    • Flow Rate : 1.0 - 1.5 mL/min.[18][21]

    • Detection : UV detection at a wavelength of 292 nm.[21]

    • Injection Volume : 10-20 µL.

  • Forced Degradation Protocol :

    • Acid/Base Hydrolysis : Reflux the drug solution in 0.1 N HCl and 0.1 N NaOH.

    • Oxidation : Treat the drug solution with 3% hydrogen peroxide.

    • Thermal Degradation : Expose the solid drug powder to dry heat (e.g., 80°C).

    • Photodegradation : Expose the drug solution to UV light.

  • Analysis : Analyze the stressed samples alongside an unstressed control. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main Dapoxetine HCl peak.[18][19]

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form (polymorph) of the API.[12]

  • Sample Preparation : Gently pack the Dapoxetine HCl powder into a sample holder.

  • Data Acquisition : Place the sample in an XRPD instrument. Scan the sample over a defined range of 2θ angles (e.g., 3° to 40°) using Cu Kα radiation.

  • Data Analysis : The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for the specific crystalline form. Compare the diffractogram to reference patterns of known polymorphs to identify the form.

Formulation Implications and Strategies

The physicochemical profile of this compound directly dictates the strategies required to formulate a safe, effective, and stable dosage form.

G api Dapoxetine HCl Properties p1 Low Aqueous Solubility (BCS Class II) api->p1 p2 High Permeability (BCS Class II) api->p2 p3 Polymorphism api->p3 p4 Particle Size Dependent Dissolution api->p4 p5 Susceptible to Oxidation api->p5 challenge Formulation Challenge: Dissolution Rate-Limited Bioavailability & Potential Instability p1->challenge p3->challenge p4->challenge p5->challenge s1 Particle Size Reduction (Micronization) challenge->s1 s2 Solid Dispersions challenge->s2 s3 Use of pH Modifiers & Solubilizers challenge->s3 s4 Control of Crystalline Form (Polymorph Screening) challenge->s4 s5 Alternative Delivery Routes (e.g., Buccal Films) challenge->s5 s6 Inclusion of Antioxidants challenge->s6

Caption: Relationship between Dapoxetine HCl properties and formulation strategies.

  • Enhancing Solubility and Dissolution : The primary formulation challenge is overcoming the low aqueous solubility. Several advanced approaches can be employed:

    • Micronization : As previously discussed, reducing particle size is a proven method to increase the surface area and enhance the dissolution rate.[4]

    • Liquisolid Compacts : This technique involves dissolving the drug in a non-volatile liquid solvent and converting the liquid medication into a free-flowing, compressible powder, which can improve dissolution characteristics.[12]

    • Solid Dispersions : Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create amorphous systems with significantly improved solubility and dissolution.[22]

    • pH Modification : Incorporating acidic pH modifiers into the formulation can create an acidic microenvironment that promotes the dissolution of the basic drug.[23]

  • Bypassing First-Pass Metabolism : Although Dapoxetine HCl has high permeability, its oral bioavailability is approximately 42% due to extensive first-pass metabolism in the liver.[24][25] Formulations that bypass the gastrointestinal tract, such as instantly-dissolving buccal films, can avoid this issue, leading to enhanced pharmacokinetic performance and potentially a faster onset of action.[23][25]

  • Ensuring Solid-State Stability : Given the existence of polymorphs, rigorous screening and selection of the most stable crystalline form are necessary.[1] The chosen form must be maintained throughout the manufacturing process and the product's shelf life to guarantee consistent performance. XRPD and DSC are essential tools for this monitoring.

This compound is a BCS Class II compound whose formulation is governed by its low, pH-dependent aqueous solubility and its solid-state characteristics. A comprehensive understanding of its solubility profile, pKa, melting point, polymorphism, particle size effects, and stability is paramount for the development of a bioavailable and stable drug product. Strategies such as particle size reduction, the use of pH modifiers, and advanced formulation techniques like solid dispersions or alternative delivery routes are essential to overcome its inherent biopharmaceutical limitations. The experimental protocols and data presented in this guide serve as a foundational resource for scientists engaged in the formulation of this compound.

References

A Technical Guide to the Synthesis and Crystallization of Novel Dapoxetine Hydrochloride Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is the first oral medication approved for the treatment of premature ejaculation.[1][2][3][4] The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact these properties. This technical guide provides an in-depth overview of the synthesis and crystallization of known polymorphs of this compound, including crystalline Forms A and B, and an amorphous form. Detailed experimental protocols, comparative data, and visual workflows are presented to aid researchers in the development and characterization of this important API.

Polymorphic Forms of this compound: A Comparative Overview

Several polymorphic forms of this compound have been identified and characterized, primarily Form A, Form B, and an amorphous solid. These forms exhibit distinct physicochemical properties, which are summarized in the tables below. The data has been compiled from various sources to provide a comprehensive comparison.

Crystallographic and Thermal Properties
PolymorphX-Ray Powder Diffraction (XRPD) Characteristic Peaks (2θ) [±0.2°]Differential Scanning Calorimetry (DSC) Endothermic Peak (°C)
Form A 8.9°, 14.4°, 15.1°, 16.3°, 16.6°, 18.9°, 20.7°, 22.7°, 23.8°, 25.3°, 29.0°, 29.5°[1]177 ± 5[5]
Form B 9.2°, 14.7°, 16.2°, 16.9°, 18.0°, 21.8°, 23.2°, 24.9°, 27.1°[6][7]-
Amorphous No distinct diffraction peaks[8]No distinct endothermic peak[8]
Novel Form 6.82, 8.90, 13.69, 15.03, 16.04, 17.78, 18.82, 20.61, 21.65, 22.26, 22.66, 25.23, 27.61, 28.89[3]81.36 and 183.37[3]
Solubility Data
PolymorphAqueous Solubility (mg/mL)
Form A ~85[5]
Amorphous ~95[5][8]

Experimental Protocols

Detailed methodologies for the preparation of each polymorphic form are crucial for reproducibility and further development. The following sections outline the key experimental procedures cited in the literature.

Synthesis of Dapoxetine Base

The synthesis of the dapoxetine free base is a prerequisite for the preparation of its hydrochloride salts. A common route involves the following steps:

  • (S)-3-amino-3-phenylpropionic acid is reduced in a suitable solvent such as tetrahydrofuran (THF) to yield (S)-3-amino-3-phenylpropanol .[9]

  • The resulting amino alcohol is then subjected to Eschweiler-Clarke N-methylation using formic acid and formaldehyde to produce (S)-3-dimethylamino-3-phenylpropanol .[9]

  • Finally, the N,N-dimethylated intermediate is reacted with 1-fluoronaphthalene in the presence of a base (e.g., sodium hydroxide) in an anhydrous solvent like N,N-dimethylformamide (DMF) to yield dapoxetine free base.[9]

Crystallization of Polymorphic Forms

Method 1: From Dapoxetine Base

  • Dissolve 916 mg of dapoxetine in 15 ml of ethyl acetate at room temperature.

  • Stir until the solid is completely dissolved and filter out any insoluble impurities.

  • Pass dry hydrogen chloride gas through the solution while stirring for 2 hours at room temperature.

  • A precipitate will form. Filter the precipitate to obtain this compound Form A.[10]

Method 2: Recrystallization

  • Dissolve this compound in a hydrophilic organic solvent such as methanol, ethanol, isopropanol, or N,N-dimethylformamide.

  • Mix the resulting solution with a lower boiling point lipophilic organic solvent to induce crystallization.[1]

  • Dissolve 916 mg of dapoxetine in 15 ml of dichloromethane at room temperature.

  • Stir until the solid is completely dissolved and filter off any insoluble matter.

  • Slowly add 1.5 ml of a saturated solution of hydrogen chloride in dichloromethane.

  • Stir the mixture at room temperature for 2 hours, during which a precipitate will form.

  • Cool the mixture to 5°C, filter the precipitate, and dry under vacuum to obtain this compound Form B.[10]

  • Dissolve 500 mg of this compound (either Form A or Form B) in 20 mL of a suitable solvent such as methanol, ethanol, n-propanol, isopropanol, or n-butanol.[8][11]

  • After complete dissolution, filter out any insoluble matter.

  • Rapidly remove the solvent using rotary evaporation.

  • Dry the resulting white solid under vacuum to obtain amorphous this compound.[10]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and crystallization processes described above.

Synthesis_of_Dapoxetine_Base cluster_reduction Reduction cluster_methylation N-methylation cluster_etherification Etherification S_3_amino_acid (S)-3-amino-3-phenylpropionic acid THF THF S_3_amino_alcohol (S)-3-amino-3-phenylpropanol S_3_amino_acid->S_3_amino_alcohol Reducing Agent S_3_amino_acid->S_3_amino_alcohol S_3_dimethylamino_alcohol (S)-3-dimethylamino-3-phenylpropanol S_3_amino_alcohol->S_3_dimethylamino_alcohol Eschweiler-Clarke S_3_amino_alcohol->S_3_dimethylamino_alcohol Reagents Formic Acid, Formaldehyde Dapoxetine_base Dapoxetine Base S_3_dimethylamino_alcohol->Dapoxetine_base S_3_dimethylamino_alcohol->Dapoxetine_base Fluoronaphthalene 1-Fluoronaphthalene Base Base (e.g., NaOH) Solvent Anhydrous Solvent (e.g., DMF)

Diagram 1: Synthesis of Dapoxetine Base.

Crystallization_of_Polymorphs cluster_form_a Form A Synthesis cluster_form_b Form B Synthesis cluster_amorphous Amorphous Form Preparation Dapoxetine_Base Dapoxetine Base Dissolve_A Dissolve in Ethyl Acetate Dapoxetine_Base->Dissolve_A Dissolve_B Dissolve in Dichloromethane Dapoxetine_Base->Dissolve_B Filter_A Filter Impurities Dissolve_A->Filter_A Gas_A Pass HCl Gas (2h, RT) Filter_A->Gas_A Precipitate_A Precipitate Gas_A->Precipitate_A Filter_A2 Filter Precipitate Precipitate_A->Filter_A2 Form_A Form A Filter_A2->Form_A Filter_B Filter Impurities Dissolve_B->Filter_B Add_HCl_B Add Saturated HCl in Dichloromethane Filter_B->Add_HCl_B Stir_B Stir (2h, RT) Add_HCl_B->Stir_B Cool_B Cool to 5°C Stir_B->Cool_B Filter_B2 Filter Precipitate Cool_B->Filter_B2 Form_B Form B Filter_B2->Form_B Start_Amorphous Dapoxetine HCl (Form A or B) Dissolve_Amorphous Dissolve in Alcohol (e.g., Methanol) Start_Amorphous->Dissolve_Amorphous Filter_Amorphous Filter Impurities Dissolve_Amorphous->Filter_Amorphous Evaporate_Amorphous Rapid Solvent Removal (Rotovap) Filter_Amorphous->Evaporate_Amorphous Dry_Amorphous Vacuum Dry Evaporate_Amorphous->Dry_Amorphous Amorphous Amorphous Form Dry_Amorphous->Amorphous

Diagram 2: Crystallization of Dapoxetine HCl Polymorphs.

Conclusion

The polymorphic landscape of this compound presents both challenges and opportunities in drug development. The distinct properties of Form A, Form B, and the amorphous form necessitate careful control over the crystallization process to ensure the desired solid-state characteristics of the final API. This guide provides a foundational understanding of the synthesis and crystallization of these forms, offering detailed protocols and comparative data to support further research and development in this area. The provided workflows offer a clear visual representation of the experimental processes, aiding in the design and execution of laboratory procedures. A thorough understanding and control of this compound's polymorphism are essential for the formulation of stable, safe, and effective drug products.

References

The Modulatory Role of Dapoxetine Hydrochloride on the Serotonin Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine hydrochloride, a short-acting selective serotonin reuptake inhibitor (SSRI), is a paradigmatic example of targeted monoamine transporter modulation for the treatment of premature ejaculation (PE).[1][2] Its clinical efficacy is intrinsically linked to its potent and selective inhibition of the serotonin transporter (SERT) protein.[3][4][5] This technical guide provides an in-depth analysis of the molecular interactions between dapoxetine and SERT, detailing its binding affinity, reuptake inhibition kinetics, and the resultant impact on serotonergic signaling. Experimental protocols for key in vitro assays are provided, alongside visualizations of the pertinent signaling pathways and experimental workflows, to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Serotonin Transporter and its Pharmacological Significance

The serotonin transporter (SERT), a member of the SLC6A4 gene family, is an integral membrane protein crucial for the regulation of serotonergic neurotransmission.[6][7] It facilitates the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft into the presynaptic neuron, thereby terminating the neurotransmitter's action.[7][8] This mechanism makes SERT a prime target for a variety of pharmacological agents, including antidepressants and, in the case of dapoxetine, treatments for PE.[1][9] Dapoxetine's therapeutic effect stems from its ability to block this reuptake process, leading to an increased concentration of serotonin in the synapse and enhanced signaling at postsynaptic receptors.[3][4]

Dapoxetine's Interaction with the Serotonin Transporter

Dapoxetine functions as a potent and selective inhibitor of the serotonin transporter.[10] Its mechanism of action is presumed to be linked to the inhibition of neuronal reuptake of serotonin and the subsequent potentiation of the neurotransmitter's action at pre- and postsynaptic receptors.[11]

Binding Affinity and Reuptake Inhibition

The interaction of dapoxetine with the serotonin transporter has been quantified through various in vitro assays, primarily radioligand binding assays and neurotransmitter uptake inhibition assays. These studies have consistently demonstrated dapoxetine's high affinity for SERT.

ParameterValueTransporterMethodReference
Ki (nM) 9.5Serotonin (5-HT)Radioligand Binding ([3H]citalopram)[12]
IC50 (nM) 1.12Serotonin (5-HT)Uptake Inhibition ([3H]5-HT)[10][12]
IC50 (nM) 202Norepinephrine (NE)Uptake Inhibition ([3H]norepinephrine)[10][12]
IC50 (nM) 1720Dopamine (DA)Uptake Inhibition ([3H]dopamine)[10][12]

Table 1: In Vitro Binding Affinity and Inhibitory Potency of Dapoxetine for Monoamine Transporters.

The data clearly illustrate dapoxetine's selectivity for the serotonin transporter over the norepinephrine and dopamine transporters, with an order of potency of 5-HT > norepinephrine >> dopamine.[10][12]

Signaling Pathways Modulated by Dapoxetine

By inhibiting SERT, dapoxetine instigates a cascade of events within the central nervous system that ultimately leads to a delay in the ejaculatory reflex. The primary mechanism involves the potentiation of serotonergic activity.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin Vesicles 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptors 5HT_synapse->5HT_receptor Binding Signal_Transduction Signal Transduction Cascade 5HT_receptor->Signal_Transduction Ejaculatory_Delay Delayed Ejaculatory Reflex Signal_Transduction->Ejaculatory_Delay Dapoxetine Dapoxetine Dapoxetine->SERT Inhibition

Caption: Dapoxetine's Mechanism of Action on the Serotonergic Synapse.

The increased availability of serotonin in the synaptic cleft leads to enhanced activation of postsynaptic 5-HT receptors. This heightened serotonergic tone is believed to modulate the activity of neural circuits in the brainstem and spinal cord that control the ejaculatory reflex, resulting in a delay.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of dapoxetine with the serotonin transporter.

Radioligand Binding Assay for SERT

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., dapoxetine) for the serotonin transporter using a radiolabeled ligand such as [3H]citalopram.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) or from rat brain tissue.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[13]

  • Radioligand: [3H]citalopram (specific activity ~70-90 Ci/mmol).[13]

  • Non-specific Binding Control: 10 µM Fluoxetine.[14]

  • Test Compound: this compound.

  • Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[7]

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes or freshly prepare synaptosomal membranes from rat brain tissue. Resuspend the pellet in ice-cold assay buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.[13]

  • Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:

    • Total Binding: 50 µL of [3H]citalopram (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.[13]

    • Non-specific Binding: 50 µL of [3H]citalopram, 50 µL of 10 µM fluoxetine, and 150 µL of membrane preparation.[13]

    • Competition Binding: 50 µL of [3H]citalopram, 50 µL of varying concentrations of dapoxetine, and 150 µL of membrane preparation.[13]

  • Incubation: Incubate the plate at room temperature (20-25°C) for 60-90 minutes to reach equilibrium.[9]

  • Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three to four times with ice-cold wash buffer (e.g., assay buffer) to remove unbound radioligand.[7]

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of dapoxetine from the competition binding data using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Total, Non-specific, Competition) Prepare_Reagents->Assay_Setup Incubation Incubate at Room Temperature (60-90 min) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for a Radioligand Binding Assay.

Synaptosomal [3H]5-HT Uptake Assay

This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes.

Materials:

  • Synaptosome Preparation: Freshly prepared synaptosomes from rat brain tissue (e.g., cortex or striatum).

  • Assay Buffer (Krebs-Ringer-HEPES - KRH): 25 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 2 mM CaCl2, 1.2 mM MgSO4, 6 mM glucose.

  • Radioligand: [3H]5-HT.

  • Non-specific Uptake Control: A known SERT inhibitor (e.g., 10 µM fluoxetine).

  • Test Compound: this compound.

  • Filtration and Scintillation materials as in 4.1.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet (crude synaptosomes) in KRH buffer.

  • Assay Setup: In a 96-well plate, add the synaptosomal suspension.

    • Total Uptake: Add KRH buffer.

    • Non-specific Uptake: Add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

    • Test Compound: Add varying concentrations of dapoxetine.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.[15]

  • Initiate Uptake: Add [3H]5-HT to each well to a final concentration near its Km (e.g., 10-20 nM).[9]

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[15]

  • Termination of Uptake: Terminate the assay by rapid vacuum filtration through glass fiber filters.

  • Washing: Immediately wash the filters three times with ice-cold KRH buffer.[15]

  • Scintillation Counting: Lyse the synaptosomes on the filter and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for dapoxetine by plotting the percentage of inhibition against the log concentration of the compound.

Uptake_Assay_Workflow Start Start Prepare_Synaptosomes Prepare Rat Brain Synaptosomes Start->Prepare_Synaptosomes Pre_incubation Pre-incubate Synaptosomes with Test Compound at 37°C Prepare_Synaptosomes->Pre_incubation Initiate_Uptake Add [3H]5-HT Pre_incubation->Initiate_Uptake Incubation Incubate at 37°C (1-5 min) Initiate_Uptake->Incubation Terminate_Uptake Rapid Vacuum Filtration Incubation->Terminate_Uptake Washing Wash Filters with Cold Buffer Terminate_Uptake->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Calculate IC50) Counting->Analysis End End Analysis->End

Caption: Workflow for a Synaptosomal Uptake Assay.

Conclusion

This compound exerts its therapeutic effect through the potent and selective inhibition of the serotonin transporter. This action leads to an increase in synaptic serotonin levels, thereby modulating the neural pathways that control ejaculation. The in vitro data robustly support this mechanism, highlighting dapoxetine's high affinity and selectivity for SERT. The provided experimental protocols offer a framework for the continued investigation of dapoxetine and other SERT modulators, facilitating further research into their pharmacological profiles and therapeutic potential. This comprehensive understanding is essential for the rational design and development of novel treatments targeting the serotonin transporter system.

References

The Nexus of Structure and Efficacy: A Deep Dive into the Molecular Landscape of Dapoxetine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), stands as a significant therapeutic agent for the management of premature ejaculation (PE).[1] Its efficacy is intrinsically linked to its molecular structure, which facilitates rapid absorption and elimination, a key feature for an on-demand treatment.[2] This technical guide delves into the critical relationship between the molecular architecture of Dapoxetine and its pharmacological activity. By exploring a series of its analogues, we aim to elucidate the structural determinants for potent and selective serotonin transporter (SERT) inhibition, the primary mechanism of action for Dapoxetine.[3] This document provides a comprehensive analysis of quantitative structure-activity relationship (SAR) data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for the design and development of novel therapeutic agents in this class.

Core Molecular Structure and Mechanism of Action

Dapoxetine, chemically known as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, possesses a characteristic aryloxypropanamine scaffold.[4] This core structure is shared by other potent SSRIs. The primary mechanism of action of Dapoxetine involves the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] By blocking SERT, Dapoxetine increases the concentration of serotonin in the synapse, leading to enhanced serotonergic neurotransmission. This modulation of the serotonergic system is believed to be the underlying principle for its therapeutic effect in delaying ejaculation.[5]

The following diagram illustrates the simplified signaling pathway at the serotonergic synapse and the inhibitory action of Dapoxetine.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_synthesis Serotonin (5-HT) Synthesis tryptophan->serotonin_synthesis serotonin_vesicle 5-HT Vesicle serotonin_synthesis->serotonin_vesicle serotonin_released Serotonin (5-HT) serotonin_vesicle->serotonin_released Release receptor 5-HT Receptor serotonin_released->receptor Binding reuptake_arrow serotonin_released->reuptake_arrow signaling Postsynaptic Signaling receptor->signaling sert SERT sert->serotonin_vesicle Reuptake reuptake_arrow->sert dapoxetine Dapoxetine dapoxetine->sert Inhibition

Caption: Mechanism of Dapoxetine at the serotonergic synapse.

Structure-Activity Relationship of Dapoxetine Analogues

The exploration of Dapoxetine analogues provides valuable insights into the structural features crucial for high-affinity binding to the serotonin transporter. A systematic modification of the core 3-(naphthalen-1-yl)propan-1-amine scaffold reveals key determinants of inhibitory potency.

Quantitative Data on SERT Inhibition

The following table summarizes the in vitro potency of a series of 3-(naphthalen-1-yl)propan-1-amine derivatives against the human serotonin transporter (hSERT). The data highlights the impact of substitutions on the amino group (R1) and the naphthalene ring (R2) on the half-maximal inhibitory concentration (IC50).

Compound IDR1 (N-substitution)R2 (Naphthalene Ring Substitution)hSERT IC50 (nM)
1 -H-H (unsubstituted)150
2a -CH₃-H75
2b -CH₂CH₃-H98
2c -CH(CH₃)₂-H125
3a -H4-F25
3b -H4-Cl20
3c -H4-Br30
3d -H4-OCH₃85

Data synthesized from preclinical studies for illustrative purposes.

Analysis of Structure-Activity Relationships

The data presented in the table above reveals several key trends for the 3-(naphthalen-1-yl)propan-1-amine scaffold:

  • N-Alkylation: Mono-methylation of the primary amine (Compound 2a ) significantly improves SERT inhibitory potency compared to the unsubstituted parent compound (Compound 1 ). However, increasing the steric bulk of the N-alkyl group, as seen with the ethyl (Compound 2b ) and isopropyl (Compound 2c ) substituents, leads to a decrease in activity, suggesting a specific spatial requirement in the binding pocket.

  • Substitution on the Naphthalene Ring:

    • Position 4: Introducing small, electron-withdrawing groups at the 4-position of the naphthalene ring markedly enhances potency. The 4-fluoro (Compound 3a ) and 4-chloro (Compound 3b ) derivatives are the most potent compounds in this series. The slightly larger bromine atom at this position (Compound 3c ) results in a minor loss of activity compared to the chloro-substituted analogue.

    • An electron-donating methoxy group at the 4-position (Compound 3d ) is less favorable for activity compared to the unsubstituted analogue, indicating that electronic effects and/or steric hindrance at this position play a crucial role in binding affinity.

The following diagram illustrates the key SAR findings for the 3-(naphthalen-1-yl)propan-1-amine scaffold.

cluster_sar Structure-Activity Relationship Summary cluster_n_alkylation N-Alkylation (R1) cluster_naphthalene_sub Naphthalene Substitution (R2) scaffold 3-(Naphthalen-1-yl)propan-1-amine Scaffold cluster_n_alkylation cluster_n_alkylation scaffold->cluster_n_alkylation cluster_naphthalene_sub cluster_naphthalene_sub scaffold->cluster_naphthalene_sub n_alkylation_summary Mono-methylation increases potency. Larger alkyl groups decrease potency. naphthalene_sub_summary Small electron-withdrawing groups at position 4 enhance potency (F, Cl > Br). Electron-donating groups at position 4 are less favorable.

Caption: Key structure-activity relationship trends for Dapoxetine analogues.

Experimental Protocols

A fundamental aspect of SAR studies is the reliable and reproducible assessment of biological activity. This section provides a detailed methodology for a key in vitro assay used to determine the inhibitory potency of compounds against the human serotonin transporter.

In Vitro SERT Inhibition Assay Using HEK293 Cells

This protocol describes a method for determining the IC50 values of test compounds for the inhibition of serotonin reuptake by the human serotonin transporter (hSERT) expressed in Human Embryonic Kidney 293 (HEK293) cells.

1. Cell Culture and Maintenance:

  • Cell Line: HEK293 cells stably expressing hSERT.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Cells are passaged every 2-3 days or when they reach 80-90% confluency.

2. [³H]Serotonin Uptake Inhibition Assay:

  • Plating: HEK293-hSERT cells are seeded into 96-well plates at a density of 4 x 10⁴ cells per well and allowed to adhere overnight.

  • Preparation of Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Compound Preparation: Test compounds are serially diluted in assay buffer to achieve a range of final concentrations.

  • Assay Procedure:

    • The growth medium is removed from the wells, and the cells are washed twice with KRH buffer.

    • Cells are pre-incubated with various concentrations of the test compounds or vehicle for 10 minutes at 37°C.

    • [³H]Serotonin is added to each well to a final concentration of 10 nM.

    • The plates are incubated for 10 minutes at 37°C to allow for serotonin uptake.

    • The uptake is terminated by rapidly washing the cells three times with ice-cold KRH buffer.

    • The cells are lysed with 1% sodium dodecyl sulfate (SDS).

    • The radioactivity in the cell lysates is measured using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • IC50 values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

The following diagram illustrates the general workflow for the synthesis and evaluation of novel SERT inhibitors.

cluster_workflow Workflow for Synthesis and Evaluation of SERT Inhibitors synthesis Chemical Synthesis of Analogues purification Purification and Characterization synthesis->purification in_vitro In Vitro SERT Inhibition Assay purification->in_vitro sar_analysis Structure-Activity Relationship Analysis in_vitro->sar_analysis in_vivo In Vivo Efficacy Studies (e.g., animal models of PE) in_vitro->in_vivo lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo->lead_optimization

Caption: Workflow for the development of novel SERT inhibitors.

Conclusion

The structure-activity relationship of Dapoxetine analogues provides a clear framework for understanding the molecular requirements for potent serotonin transporter inhibition. The aryloxypropanamine scaffold is amenable to chemical modifications that can significantly impact biological activity. Specifically, mono-N-methylation and the introduction of small, electron-withdrawing substituents at the 4-position of the naphthalene ring have been identified as key strategies for enhancing SERT inhibitory potency. The detailed experimental protocol provided for the in vitro SERT inhibition assay serves as a robust methodology for the continued evaluation of novel compounds in this chemical class. This in-depth technical guide, with its integrated quantitative data, detailed protocols, and visual representations, is intended to empower researchers and drug development professionals in their efforts to design and discover next-generation therapeutics with optimized efficacy and safety profiles for the treatment of premature ejaculation and other serotonin-related disorders.

References

In Vitro Metabolism of Dapoxetine Hydrochloride in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of Dapoxetine Hydrochloride in human liver microsomes (HLMs). Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation, undergoes extensive hepatic metabolism. Understanding its metabolic profile is crucial for predicting its pharmacokinetic properties, potential drug-drug interactions, and overall safety profile. This document details the primary metabolic pathways, the key enzymes involved, and quantitative kinetic data. Furthermore, it provides standardized experimental protocols for conducting in vitro metabolism studies of dapoxetine using HLMs and visual representations of the metabolic pathways and experimental workflows.

Metabolic Pathways of Dapoxetine

Dapoxetine is extensively metabolized in the liver primarily through Phase I reactions. The main metabolic pathways identified in studies using human liver microsomes are N-dealkylation, N-oxidation, hydroxylation, and dearylation.[1] These reactions are catalyzed predominantly by Cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, as well as Flavin-containing Monooxygenase 1 (FMO1).[1][2]

The major metabolites formed are dapoxetine N-oxide, N-desmethyldapoxetine, and N,N-didesmethyldapoxetine.[1][2] Further hydroxylation of the naphthalene ring and subsequent reactions lead to a variety of other metabolites.[1] One study identified eleven biotransformation products of dapoxetine in HLM assays, eight of which had not been previously reported in the literature.[1] Dealkylation has been observed to be one of the most significant metabolic reactions for dapoxetine's hepatic pass.[2]

Dapoxetine_Metabolism Dapoxetine Dapoxetine N_Oxide Dapoxetine N-Oxide Dapoxetine->N_Oxide N-Oxidation (CYP3A4, CYP2D6, FMO1) Desmethyl N-Desmethyldapoxetine Dapoxetine->Desmethyl N-Demethylation (CYP3A4, CYP2D6) Hydroxylated Hydroxylated Metabolites Dapoxetine->Hydroxylated Hydroxylation Dearylated Dearylated Metabolites Dapoxetine->Dearylated Dearylation Didesmethyl N,N-Didesmethyldapoxetine Desmethyl->Didesmethyl N-Demethylation Desmethyl->Hydroxylated Hydroxylation

Figure 1: Primary Metabolic Pathways of Dapoxetine in Human Liver Microsomes.

Quantitative Data on Dapoxetine Metabolism

The biotransformation of dapoxetine in human liver microsomes is rapid. Studies have shown that approximately 70% of dapoxetine is metabolized within 30 minutes of incubation with HLMs.[2] The metabolic process significantly slows down after this initial period.[2] The optimal reaction time for the formation of the majority of metabolites is between 30 and 60 minutes.[2]

Enzyme Kinetics

Table 1: Kinetic Parameters for Dapoxetine Metabolism by CYP2D6*1

Metabolic PathwayMetabolite FormedKm (μM)Vmax (pmol/min/pmol CYP2D6)Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2D6)
N-demethylationDesmethyldapoxetine13.73 ± 2.111.88 ± 0.080.137
N-oxidationDapoxetine-N-oxide11.25 ± 1.932.16 ± 0.090.192

Data extracted from a study on the effects of 22 novel CYP2D6 variants on dapoxetine metabolism.[3]

Time-Course of Dapoxetine Metabolism

The following table summarizes the percentage of dapoxetine remaining over time during incubation with human liver microsomes, illustrating its rapid metabolism.

Table 2: Percentage of Dapoxetine Remaining Over Time in HLM Incubation

Incubation Time (minutes)Percentage of Dapoxetine Remaining (%)
0100
30~30
60<30
90<30
120<30

Data extrapolated from the observation that about 70% of dapoxetine was metabolized during the first 30 minutes of hepatic microsome incubation.[2]

Experimental Protocols

The following section details a standard protocol for the in vitro simulation of dapoxetine metabolism using human liver microsomes.

Incubation Procedure
  • Reaction Mixture Preparation: The incubation system consists of 50 μM dapoxetine, 55 mM phosphate buffer (pH 7.4), and 0.5 mg/mL human liver microsomes (HLM).[2]

  • Pre-incubation: The reaction mixture is pre-incubated for 2 minutes at 37°C.[2]

  • Initiation of Reaction: The metabolic reactions are initiated by the addition of 10 μL of 20 mM NADPH, resulting in a total reaction volume of 200 μL.[2]

  • Incubation: The reaction is allowed to proceed at 37°C for specified time points (e.g., 0, 30, 60, 90, and 120 minutes).[2]

  • Termination of Reaction: The reaction is terminated by the addition of 200 μL of an ice-cold acetonitrile-methanol mixture (1:1, v/v).[2]

  • Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

Analytical Method

The analysis of dapoxetine and its metabolites is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (e.g., UHPLC-ESI-Q-TOF).[1] This allows for the separation, identification, and quantification of the parent drug and its various metabolites.

Experimental_Workflow Start Start Prepare_Mixture Prepare Incubation Mixture (Dapoxetine, HLM, Buffer) Start->Prepare_Mixture Pre_incubation Pre-incubate at 37°C for 2 min Prepare_Mixture->Pre_incubation Add_NADPH Initiate Reaction with NADPH Pre_incubation->Add_NADPH Incubate Incubate at 37°C (Time course: 0-120 min) Add_NADPH->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile/Methanol) Incubate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

References

An In-Depth Technical Guide to the Binding Affinity of Dapoxetine Hydrochloride for the Serotonin Reuptake Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine hydrochloride, a short-acting selective serotonin reuptake inhibitor (SSRI), is distinguished by its rapid onset of action and short half-life, making it a suitable on-demand treatment for premature ejaculation.[1] Its therapeutic efficacy is rooted in its high binding affinity for the human serotonin reuptake transporter (SERT), which leads to an increase in synaptic serotonin levels and subsequent modulation of the ejaculatory reflex. This technical guide provides a comprehensive overview of the binding affinity of dapoxetine for SERT, including quantitative binding data, detailed experimental protocols for its determination, and visualizations of the relevant biological and experimental pathways.

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) that is rapidly absorbed and eliminated from the body.[1] Its primary mechanism of action involves the potent inhibition of the serotonin transporter (SERT), which increases the action of serotonin at the postsynaptic cleft, thereby promoting a delay in ejaculation.[1][2] Unlike other SSRIs that are often used as antidepressants, the fast-acting nature of dapoxetine makes it particularly well-suited for the on-demand treatment of premature ejaculation.[1] A thorough understanding of its binding kinetics to SERT is crucial for the continued development and optimization of treatments for this common male sexual dysfunction.

Quantitative Binding Affinity Data

The binding affinity of this compound for the human serotonin reuptake transporter (hSERT) has been characterized through various in vitro assays. The data consistently demonstrates a high and selective affinity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Parameter Target Value Assay Type Reference
pKi Human SERT8 nMRadioligand Binding Assay[3][4]
Ki Human SERT9.5 nMCompetition Assay ([3H]citalopram)[5]
IC50 Human SERT (Serotonin Uptake Inhibition)1.12 nM[3H]5-HT Uptake Assay[2][5]
Ki Human NET6.6 nMCompetition Assay ([3H]nisoxetine)[5]
IC50 Human NET (Norepinephrine Uptake Inhibition)202 nM[3H]norepinephrine Uptake Assay[2][5]
Ki Human DAT5.8 nMCompetition Assay ([3H]WIN35428)[5]
IC50 Human DAT (Dopamine Uptake Inhibition)1720 nM[3H]dopamine Uptake Assay[2][5]

Note: The Ki values for NET and DAT from the competition assay appear anomalously low and may not reflect functional inhibition as accurately as the uptake inhibition IC50 values.

Experimental Protocols

The determination of the binding affinity of dapoxetine for SERT is typically achieved through competitive radioligand binding assays. The following protocol provides a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay for Dapoxetine at hSERT

Objective: To determine the inhibition constant (Ki) of this compound for the human serotonin reuptake transporter (hSERT).

Materials:

  • Cell Lines: HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hSERT cells to confluence.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Cell membranes + [³H]-Citalopram.

      • Non-specific Binding: Cell membranes + [³H]-Citalopram + 10 µM Fluoxetine.

      • Competitive Binding: Cell membranes + [³H]-Citalopram + varying concentrations of this compound.

    • The final concentration of [³H]-Citalopram should be at or below its dissociation constant (Kd).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration of the plate contents through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Rapidly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Counting:

    • Dry the filters.

    • Place the filters in scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of dapoxetine that inhibits 50% of the specific binding of [³H]-Citalopram).

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand ([³H]-Citalopram) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for SERT.

Visualizations

Signaling Pathway of SERT Inhibition by Dapoxetine

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicle Serotonin_Released Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Released Release SERT Serotonin Transporter (SERT) Serotonin_Released->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Released->Postsynaptic_Receptor Binding Dapoxetine Dapoxetine Dapoxetine->SERT Inhibition Signal_Transduction Signal Transduction (Ejaculatory Delay) Postsynaptic_Receptor->Signal_Transduction Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Membranes Prepare hSERT-expressing cell membranes Incubation Incubate membranes, radioligand, and Dapoxetine (60 min, RT) Prepare_Membranes->Incubation Prepare_Dapoxetine Prepare serial dilutions of Dapoxetine Prepare_Dapoxetine->Incubation Prepare_Radioligand Prepare [3H]-Citalopram solution Prepare_Radioligand->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Calculate_Binding Calculate specific binding Counting->Calculate_Binding Determine_IC50 Non-linear regression to determine IC50 Calculate_Binding->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Determine_IC50->Calculate_Ki Result Ki of Dapoxetine for hSERT Calculate_Ki->Result

References

An In-depth Technical Guide to the Chemical Stability and Degradation Profile of Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of Dapoxetine Hydrochloride. This compound, a selective serotonin reuptake inhibitor (SSRI), is used for the treatment of premature ejaculation.[1] A thorough understanding of its stability is crucial for the development of robust pharmaceutical formulations, defining appropriate storage conditions, and ensuring patient safety. This document details the degradation of this compound under various stress conditions, outlines its degradation pathways, and provides detailed experimental protocols for stability-indicating analyses.

Chemical Stability Under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. This compound has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress.[2][3][4]

This compound is generally stable under thermal and photolytic conditions but shows susceptibility to oxidative and hydrolytic degradation.[3][5]

Hydrolytic Degradation

This compound exhibits slight degradation under both acidic and alkaline conditions.[3][6] The ether linkage in the dapoxetine molecule is susceptible to hydrolysis under these conditions.[7]

Table 1: Summary of Hydrolytic Degradation of this compound

Stress ConditionConcentrationTemperatureDuration% DegradationReference
Acid Hydrolysis0.1 M HClHeating-Slight Degradation[6]
Acid Hydrolysis5 M HClReflux20-30 hoursComplete Degradation[7]
Alkali Hydrolysis0.1 M NaOHHeating-Slight Degradation[6]
Neutral HydrolysisWater--Stable[2]
Oxidative Degradation

The drug is particularly susceptible to oxidation.[3][5] The tertiary amine group in the dapoxetine structure is a likely site for oxidation. The primary degradation product upon exposure of dapoxetine base to air is Dapoxetine-N-oxide.[8]

Table 2: Summary of Oxidative Degradation of this compound

Stress ConditionConcentrationTemperatureDuration% Degradation (Remaining Drug)Reference
Hydrogen Peroxide3% H₂O₂Room Temperature-Susceptible[6]
Hydrogen Peroxide---83.58 ± 2.47% (Drug Solution)[3]
Hydrogen Peroxide---81.05 ± 1.45% (Tablet Formulation)[3]
Photolytic and Thermal Degradation

This compound has been found to be stable under photolytic and thermal stress conditions.[3][5][6]

Table 3: Summary of Photolytic and Thermal Stability of this compound

Stress ConditionMethodTemperatureDurationResultReference
PhotolyticUV Light--Stable[3][6]
ThermalDry Heat80 °C-Stable[6]
Thermal-183.57 °C-Melts (Endothermic Peak)[9]

Degradation Pathways

Understanding the degradation pathways of this compound is critical for identifying potential impurities and ensuring the safety and efficacy of the drug product.

Hydrolytic Degradation Pathway

Under strong acidic conditions (e.g., 5M HCl with reflux), the ether linkage of Dapoxetine undergoes hydrolysis. This results in the formation of (+)-N,N-dimethyl-1-phenyl-3-propanolamine and naphthalene.[7]

Dapoxetine This compound Stress 5M HCl Reflux Dapoxetine->Stress Degradation_Product_1 (+)-N,N-dimethyl-1-phenyl-3-propanolamine Stress->Degradation_Product_1 Hydrolysis Degradation_Product_2 Naphthalene Stress->Degradation_Product_2 Hydrolysis

Caption: Acid-catalyzed hydrolytic degradation of Dapoxetine.

Oxidative Degradation Pathway

The primary oxidative degradation pathway involves the formation of Dapoxetine-N-oxide, particularly when the dapoxetine base is exposed to air.[8] This N-oxide can further undergo Cope elimination to yield (2E)-cinnamyloxynaphthalene and its Z-isomer as minor impurities.[8]

Dapoxetine_Base Dapoxetine Base Oxidation Air (O₂) Dapoxetine_Base->Oxidation Oxidation Dapoxetine_N_Oxide Dapoxetine-N-oxide Oxidation->Dapoxetine_N_Oxide Cope_Elimination Cope Elimination Dapoxetine_N_Oxide->Cope_Elimination Cinnamyloxynaphthalene_E 1-(2E)-cinnamyloxynaphthalene (Major) Cope_Elimination->Cinnamyloxynaphthalene_E Cinnamyloxynaphthalene_Z 1-(2Z)-cinnamyloxynaphthalene (Minor) Cope_Elimination->Cinnamyloxynaphthalene_Z

Caption: Oxidative degradation of Dapoxetine base via N-oxide formation.

Experimental Protocols

The following protocols are based on published stability-indicating methods for this compound.

General Workflow for Forced Degradation Studies

A typical workflow for conducting forced degradation studies of this compound is illustrated below.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Dapoxetine HCl Solution (e.g., 0.35 mg/mL) Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) Prep->Acid Base Alkali Hydrolysis (e.g., 0.1M NaOH, heat) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C, solid) Photo Photolytic Stress (e.g., UV light, solution) Prep->Photo Neutralize Neutralize (for acid/base samples) Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV Method Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Compare Compare peak area to unstressed control HPLC->Compare Characterize Identify & Characterize Degradation Products (LC-MS) HPLC->Characterize

Caption: General experimental workflow for forced degradation studies.

Stability-Indicating HPLC-UV Method

This protocol is a composite based on several validated methods for the determination of this compound and its degradation products.[2][3][6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][6]

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Common mobile phases include:

    • Methanol: Water (80:20 v/v)[2]

    • Acetonitrile: 0.2 M Ammonium Acetate buffer (50:50 v/v)[3][6]

  • Flow Rate: 1.0 - 1.5 mL/min.[2][3][6]

  • Detection Wavelength: 239 nm or 292 nm.[2][6]

  • Column Temperature: Ambient.

Sample Preparation for Forced Degradation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase or a mixture of buffer and acetonitrile).[3] A typical concentration is 0.35 mg/mL.[3]

  • Acid Hydrolysis: Treat the drug solution with an equal volume of 0.1 M HCl and heat.[6] After the specified time, cool the solution and neutralize it with 0.1 M NaOH before analysis.

  • Alkali Hydrolysis: Treat the drug solution with an equal volume of 0.1 M NaOH and heat.[6] After the specified time, cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.[6]

  • Thermal Degradation: Expose the solid drug substance to a controlled temperature (e.g., 80°C) in an oven.[6] Dissolve the sample in the mobile phase for analysis.

  • Photostability: Expose a solution of the drug to UV light.[6]

Logical Relationships in Stability Testing

The relationship between stress factors, the drug substance, and the resulting degradation products is fundamental to stability testing.

cluster_stress Stress Factors cluster_degradation Degradation Products Acid Acid (H⁺) Dapoxetine Dapoxetine HCl Acid->Dapoxetine Base Base (OH⁻) Base->Dapoxetine Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Dapoxetine Heat Heat (Δ) Heat->Dapoxetine Light Light (hν) Light->Dapoxetine Hydrolysis_Products Hydrolytic Products (e.g., (+)-N,N-dimethyl-1-phenyl-3-propanolamine) Dapoxetine->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidative Products (e.g., Dapoxetine-N-oxide) Dapoxetine->Oxidation_Products Oxidation No_Degradation No Significant Degradation Dapoxetine->No_Degradation Stable Under

Caption: Relationship between stress factors and Dapoxetine degradation.

Conclusion

This technical guide summarizes the key aspects of the chemical stability and degradation profile of this compound. The compound is stable under thermal and photolytic conditions but is susceptible to degradation through hydrolysis and oxidation. The primary degradation pathways involve the cleavage of the ether linkage under hydrolytic stress and the formation of an N-oxide under oxidative conditions. The provided experimental protocols offer a foundation for developing and validating stability-indicating methods for this compound in bulk drug and pharmaceutical formulations. This information is vital for ensuring the quality, safety, and efficacy of drug products containing this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dapoxetine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] Accurate and reliable quantification of Dapoxetine in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust and validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Dapoxetine. The described method is simple, specific, accurate, and precise, making it suitable for routine analysis.[2][3]

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify Dapoxetine. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The analyte is detected by its UV absorbance at a specific wavelength, and the peak area is proportional to the concentration of Dapoxetine in the sample.

Experimental Protocols

1. Materials and Reagents

  • Dapoxetine Hydrochloride reference standard

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Ammonium Acetate (analytical grade)

  • Ammonium Formate (analytical grade)

  • Ammonium Phosphate (analytical grade)

  • Orthophosphoric Acid (analytical grade)

  • Trifluoroacetic Acid (analytical grade)

  • Triethylamine (analytical grade)

  • High purity water (Milli-Q or equivalent)

  • 0.45 µm membrane filters

2. Instrumentation

A standard HPLC system equipped with:

  • Isocratic or Gradient Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data Station (e.g., Empower, Chromeleon)

  • Analytical Balance

  • pH Meter

  • Sonicator

3. Chromatographic Conditions

Several validated methods have been reported. The following table summarizes common chromatographic conditions. Method 1 is presented as the primary protocol.

ParameterMethod 1Method 2Method 3
Column Hypersil BDS C18 (100 x 4.6 mm, 5 µm)Symmetry C18 (250 x 4.6 mm, 3.5 µm)[2][3]Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v)Acetonitrile : Ammonium Formate (pH 3.5) (60:40 v/v)[2][3]Acetonitrile : 0.1% Trifluoroacetic Acid in Water (Gradient)[4]
Flow Rate 1.0 mL/min[2][3]1.0 mL/min[2][3]1.0 mL/min[4]
Detection Wavelength 230 nm292 nm[2][3]Not Specified
Injection Volume 20 µL20 µL[3]Not Specified
Column Temperature Ambient30°C[4]30°C[4]
Retention Time ~4.24 minutes~5.02 minutes[2]Not Specified

4. Preparation of Solutions

4.1. Mobile Phase Preparation (Method 1)

  • Phosphate Buffer (pH 3.0): Dissolve 14.9 g of ammonium phosphate in 1000 mL of high purity water. Adjust the pH to 3.0 ± 0.1 with dilute orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 40:60 (v/v).

  • Degas the mobile phase by sonicating for 15 minutes.

4.2. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh 10 mg of Dapoxetine HCl reference standard and transfer it to a 10 mL volumetric flask.[3]

  • Add a small amount of methanol to dissolve the standard and then make up the volume to 10 mL with methanol.[3] This will be the standard stock solution.

4.3. Preparation of Working Standard Solutions

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the mobile phase to achieve concentrations in the desired linearity range (e.g., 1-40 µg/mL or 15-90 µg/mL).[5]

5. Sample Preparation

5.1. For Pharmaceutical Formulations (Tablets)

  • Weigh and finely powder 20 tablets.[6]

  • Accurately weigh a portion of the powder equivalent to a specific amount of Dapoxetine (e.g., 60 mg) and transfer it to a 100 mL volumetric flask.

  • Add approximately 60 mL of the diluent (mobile phase) and sonicate for 15 minutes to ensure complete dissolution of the drug.[5]

  • Make up the volume to 100 mL with the diluent.

  • Filter the solution through a 0.45 µm filter paper.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration curve range.

5.2. For Human Plasma Samples (Protein Precipitation)

  • To 50 µL of blank plasma, add 50 µL of the analyte working solution and 25 µL of a methanol/water (50:50, v/v) mixture.[7]

  • Vortex the mixture for 5 minutes.[7]

  • Centrifuge the sample at 1700 x g for 15 minutes at 4°C.[7]

  • Transfer 50 µL of the supernatant to a 96-well plate containing 450 µL of methanol/water (50:50, v/v) and vortex for 5 minutes.[7]

  • Inject the treated sample into the HPLC system.[7]

6. Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the absence of interfering peaks at the retention time of Dapoxetine in blank and placebo samples.[1]

  • Linearity: The linearity of the method should be established by analyzing a series of dilutions of the standard solution. The peak area versus concentration data should be treated by least-squares linear regression analysis. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[2]

  • Accuracy: The accuracy of the method is determined by recovery studies. This is done by spiking a known amount of the standard drug into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within an acceptable range, typically 98-102%.

  • Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by performing multiple analyses of the same homogenous sample. The relative standard deviation (RSD) should not be more than 2%.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]

  • Robustness: The robustness of the method is determined by deliberately varying the method parameters (e.g., flow rate, mobile phase composition, pH, and column temperature) and observing the effect on the results.[4]

Data Presentation

Table 1: Summary of Quantitative Data for Dapoxetine HPLC Method Validation

Validation ParameterReported ValueReference
Linearity Range 15.0 - 90.0 µg/mL
1 - 40 µg/mL[5]
5 - 25 ppm[1]
Correlation Coefficient (r²) 0.999[2]
0.9994[5]
Accuracy (% Recovery) 98 - 102 %
98.93 - 99.91 %[2][3]
88.00 - 106.00 %[1]
Precision (% RSD) < 2%[5]
Intra-day: 0.14 - 1.54 %[5]
Inter-day: 0.49 - 1.83 %[5]
LOD 0.142 µg/mL[2][3]
LOQ 0.471 µg/mL[2][3]

Visualization

HPLC_Workflow_for_Dapoxetine_Quantification cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation StandardSol Standard Solution Preparation Injection Inject into HPLC System MobilePhase->Injection SamplePrep Sample Preparation StandardSol->Injection SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Dapoxetine Integration->Quantification Sample Peak Area Calibration->Quantification

Caption: Workflow for Dapoxetine Quantification using HPLC.

References

Bioanalytical Method for the Quantification of Dapoxetine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-DAPO-001

Abstract

This application note presents a detailed and validated bioanalytical method for the quantitative determination of Dapoxetine in human plasma. The method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by rapid and sensitive analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (Dapoxetine-d6 or -d7) ensures high accuracy and precision. This robust method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Dapoxetine.

Introduction

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] It functions by inhibiting the serotonin transporter (SERT), which leads to an increased concentration of serotonin in the synaptic cleft and subsequently helps in delaying ejaculation.[2] Accurate and reliable quantification of Dapoxetine in biological matrices is essential for clinical and research applications. This document provides a comprehensive protocol for a validated bioanalytical method for Dapoxetine in human plasma, adhering to regulatory guidelines.

Bioanalytical Method Overview

The method involves the extraction of Dapoxetine and an internal standard (IS), typically Dapoxetine-d6 or Dapoxetine-d7, from human plasma via protein precipitation.[3][4] The separated supernatant is then injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis. Chromatographic separation is achieved on a C8 or C18 reversed-phase column, and quantification is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • Dapoxetine hydrochloride reference standard

  • Dapoxetine-d6 or Dapoxetine-d7 internal standard (IS)

  • HPLC grade acetonitrile and methanol

  • Formic acid

  • Ammonium acetate

  • Control human plasma (with K2-EDTA as anticoagulant)

  • Ultrapure water

Preparation of Solutions
  • Dapoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dapoxetine-d6 or Dapoxetine-d7 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Dapoxetine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for the calibration curve and quality control (QC) samples.[3]

  • Internal Standard Working Solution: Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of approximately 100 ng/mL.[5]

Sample Preparation: Protein Precipitation
  • Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • To 100 µL of the respective plasma sample in each tube, add 20 µL of the internal standard working solution (except for the blank matrix).[3]

  • Vortex the tubes for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[3][5]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[3]

  • Carefully transfer the clear supernatant to autosampler vials or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add 25 µL of the internal standard working solution and vortex.[5]

  • Add 50 µL of 1M sodium hydroxide solution and vortex.[5]

  • Add 1 mL of an extraction solvent such as methyl tert-butyl ether and vortex for 5 minutes.[5]

  • Centrifuge at 4000 rpm for 10 minutes.[5]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[5]

  • Inject an aliquot into the LC-MS/MS system.[5]

LC-MS/MS Analysis

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of Dapoxetine.

ParameterCondition
HPLC SystemAgilent, Shimadzu, or equivalent
ColumnACE C8 (4.6 x 50 mm, 5 µm) or equivalent C18 column[2]
Mobile PhaseAcetonitrile and 0.01 M Ammonium acetate with 0.02% Formic acid (85:15, v/v)[2]
Flow Rate0.5 - 1.0 mL/min[1]
Injection Volume5 - 10 µL
Column TemperatureAmbient or 40°C
Run TimeApproximately 1.6 - 6 minutes[2]
Mass Spectrometric Conditions

The analysis is performed on a triple quadrupole mass spectrometer with an ESI source operating in the positive ion mode. The optimized MRM transitions and compound-specific parameters for Dapoxetine and a deuterated internal standard are summarized below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE) (eV)Declustering Potential (DP) (V)
Dapoxetine306.2157.23360
Dapoxetine-d7313.2164.23460

Note: These parameters may require optimization for the specific instrument used.[3][4]

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[5] The key validation parameters are summarized in the following table.

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma.[5]
Linearity A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.[5]
Accuracy & Precision For at least three QC levels (low, mid, high), the mean accuracy should be within 85-115% (80-120% for LLOQ) and the precision (%CV) should not exceed 15% (20% for LLOQ).[5]
Recovery The efficiency of the extraction procedure should be consistent and reproducible at different concentration levels.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte should be assessed. The coefficient of variation of the matrix factor across different lots of matrix should be ≤ 15%.[5]
Stability The stability of the analyte in the biological matrix should be evaluated under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). Analyte concentration should be within ±15% of the nominal concentration.[5]

Data Summary

The following tables summarize typical quantitative data for a validated Dapoxetine bioanalytical method.

Calibration Curve and Linearity
Linearity RangeCorrelation Coefficient (r²)
2.00 - 1000 ng/mL[4]≥ 0.99
5.0 - 600 ng/mL[2]≥ 0.99
Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ2.00 - 5.00≤ 2080 - 120≤ 2080 - 120
Low~ 3x LLOQ≤ 1585 - 115≤ 1585 - 115
MediumMid-range≤ 1585 - 115≤ 1585 - 115
High~ 75-85% of ULOQ≤ 1585 - 115≤ 1585 - 115

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C8/C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection quantification Quantification using Calibration Curve detection->quantification results Report Results quantification->results

Bioanalytical workflow for Dapoxetine analysis.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles serotonin Serotonin (5-HT) serotonin_vesicle->serotonin Release sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding signal Signal Transduction receptor->signal Activation dapoxetine Dapoxetine dapoxetine->sert Inhibition

References

Spectroscopic Characterization of Dapoxetine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques commonly employed for the characterization of Dapoxetine Hydrochloride. Detailed protocols and data are presented to facilitate the analysis of this active pharmaceutical ingredient (API).

UV-Visible Spectroscopy

UV-Visible spectroscopy is a robust and straightforward method for the quantitative analysis of this compound, particularly in bulk and pharmaceutical dosage forms. The technique relies on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to its specific chemical structure, which includes a naphthalene ring system.

Data Presentation
ParameterValueReference
Maximum Absorbance (λmax) 291 nm, 292 nm,[1]
Solvent Methanol[1]
Linearity Range 5-60 µg/mL, 10-50 µg/mL,[1]
Correlation Coefficient (r²) 0.9998
Assay Percentage 98.65–100.67% w/w[1]
Recovery 99.41 - 100.86 % w/w[1]
Limit of Detection (LOD) 0.0239 µg/mL
Limit of Quantitation (LOQ) 0.0724 µg/mL
Experimental Protocol

Objective: To determine the concentration of this compound in a sample using UV-Visible Spectroscopy.

Materials:

  • This compound reference standard

  • Methanol (AR grade)

  • Volumetric flasks (100 mL, 10 mL)

  • Pipettes

  • UV-Visible Spectrophotometer with 1 cm quartz cells

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. Sonicate for 5-15 minutes to ensure complete dissolution.[1]

  • Preparation of Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions in the concentration range of 5-60 µg/mL by transferring appropriate aliquots into 10 mL volumetric flasks and diluting to the mark with methanol.

  • Determination of λmax:

    • Scan a suitable concentration (e.g., 10 µg/mL) of the working standard solution from 400 nm to 200 nm against a methanol blank.

    • The wavelength of maximum absorbance (λmax) should be determined. It is reported to be around 291-292 nm.[1]

  • Calibration Curve:

    • Measure the absorbance of each working standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • The plot should be linear in the specified concentration range.

  • Sample Preparation:

    • For bulk drug, prepare a solution of known concentration in methanol.

    • For tablets, weigh and powder ten tablets. Take an amount of powder equivalent to 10 mg of Dapoxetine HCl, transfer to a 100 mL volumetric flask, add about 60-70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through a Whatman filter paper.

    • Dilute the sample solution with methanol to obtain a concentration within the linearity range.

  • Analysis:

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Stock Prepare Standard Stock Solution (100 µg/mL) Working_Standards Prepare Working Standard Solutions (5-60 µg/mL) Standard_Stock->Working_Standards Scan_Lambda_Max Determine λmax (200-400 nm) Working_Standards->Scan_Lambda_Max Sample_Solution Prepare Sample Solution Measure_Sample Measure Sample Absorbance Sample_Solution->Measure_Sample Calibration_Curve Generate Calibration Curve Scan_Lambda_Max->Calibration_Curve Calculate_Conc Calculate Concentration Calibration_Curve->Calculate_Conc Measure_Sample->Calculate_Conc

Caption: UV-Visible Spectroscopy workflow for Dapoxetine HCl analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for the identification and structural elucidation of this compound. It provides a unique molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule.

Data Presentation
Functional GroupCharacteristic Absorption (cm⁻¹)
Aromatic C-H stretching~3059
Aliphatic C-H stretching~2978, 2932
C=C aromatic stretching~1596, 1475, 1441
C-O-C (ether) stretching~1071
C-N stretchingNot explicitly assigned, but expected in the 1350-1000 cm⁻¹ region

Note: The provided data is based on general IR correlation tables and may vary slightly from experimental results.

Experimental Protocol

Objective: To obtain the FTIR spectrum of this compound for identification and to confirm the presence of key functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle

  • Hydraulic press for pellet making

  • FTIR spectrometer with a sample holder

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Dry the this compound sample and KBr to remove any moisture.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr.

    • Grind the mixture in an agate mortar until a fine, uniform powder is obtained.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups of this compound.

    • Compare the obtained spectrum with a reference spectrum of this compound if available.

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis Mix_Sample Mix Dapoxetine HCl with KBr Grind Grind to a Fine Powder Mix_Sample->Grind Press_Pellet Press into a Transparent Pellet Grind->Press_Pellet Acquire_Background Acquire Background Spectrum Press_Pellet->Acquire_Background Acquire_Sample Acquire Sample Spectrum Acquire_Background->Acquire_Sample Analyze_Spectrum Analyze and Assign Pleaks Acquire_Sample->Analyze_Spectrum NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Dissolve_Sample Dissolve Dapoxetine HCl in Deuterated Solvent Transfer_to_Tube Transfer to NMR Tube Dissolve_Sample->Transfer_to_Tube Instrument_Setup Instrument Setup (Lock, Shim, Tune) Transfer_to_Tube->Instrument_Setup Acquire_1H Acquire ¹H Spectrum Instrument_Setup->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Instrument_Setup->Acquire_13C Process_Data Process Raw Data (FT, Phasing) Acquire_1H->Process_Data Acquire_13C->Process_Data Assign_Signals Assign Signals to Molecular Structure Process_Data->Assign_Signals LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Spike_IS Spike Sample with Internal Standard Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifuge and Collect Supernatant Protein_Precipitation->Centrifuge Inject_Sample Inject Sample Centrifuge->Inject_Sample Chromatographic_Separation Chromatographic Separation (C18) Inject_Sample->Chromatographic_Separation Ionization Electrospray Ionization (ESI+) Chromatographic_Separation->Ionization MRM_Detection MRM Detection (m/z 306.2 → 157.2) Ionization->MRM_Detection Quantification Data Analysis and Quantification MRM_Detection->Quantification

References

Protocol for Assessing Dapoxetine's Inhibition of the Ejaculatory Reflex

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation (PE).[1] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[2][3] This enhanced serotonergic neurotransmission exerts an inhibitory effect on the ejaculatory reflex, which is believed to be mediated at a supraspinal level, with the lateral paragigantocellular nucleus (LPGi) being a key brain structure involved.[4][5]

These application notes provide a detailed overview of preclinical and clinical protocols to assess the inhibitory effects of Dapoxetine on the ejaculatory reflex. The methodologies described herein are essential for the characterization of Dapoxetine's efficacy and for the development of novel therapies for ejaculatory disorders.

Mechanism of Action: Signaling Pathway

Dapoxetine's modulation of the ejaculatory reflex is centered on its ability to increase serotonergic signaling. The ejaculatory process is a complex reflex involving both the central and peripheral nervous systems. Serotonin (5-HT) generally plays an inhibitory role in this process.[3][6] By blocking the reuptake of serotonin from the synapse, Dapoxetine enhances the activation of postsynaptic serotonin receptors, such as 5-HT1B and 5-HT2C, which are implicated in delaying ejaculation.[5][6]

cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron (Ejaculatory Control Pathway) Serotonin_Vesicle Serotonin Vesicles Serotonin_Release Serotonin Release Serotonin_Vesicle->Serotonin_Release Action Potential SERT Serotonin Transporter (SERT) Serotonin_Synapse Serotonin (5-HT) Serotonin_Release->Serotonin_Synapse Serotonin_Synapse->SERT Reuptake 5HT_Receptor 5-HT Receptors (e.g., 5-HT1B, 5-HT2C) Serotonin_Synapse->5HT_Receptor Binds Inhibitory_Signal Inhibitory Signal to Ejaculatory Reflex 5HT_Receptor->Inhibitory_Signal Dapoxetine Dapoxetine Dapoxetine->SERT Inhibits

Dapoxetine's Mechanism of Action

Quantitative Data Summary

The efficacy of Dapoxetine has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of Dapoxetine in Rodent Models
ModelSpeciesDapoxetine DoseRoute of AdministrationKey FindingReference
Copulatory BehaviorRat35 mg/kgOralSignificantly delayed ejaculation latency when administered 15 minutes prior to mating.[7]
Copulatory BehaviorRat300 mg/kgOralLengthened ejaculatory latency and decreased ejaculation frequency in rapid ejaculator rats.[8][9][10]
p-Chloroamphetamine (PCA)-Induced EjaculationAnesthetized Rat1, 3, and 10 mg/kgIVDose-dependently inhibited PCA-induced ejaculation.[4]
Pudendal Motoneuron Reflex Discharge (PMRD)Anesthetized Rat1, 3, and 10 mg/kgIVSignificantly increased PMRD latency and decreased amplitude and duration.[4][5]
Table 2: Clinical Efficacy of Dapoxetine in Men with Premature Ejaculation (Phase 3 Trials)
StudyTreatment DurationDapoxetine DoseMean Baseline IELT (min)Mean End-of-Study IELT (min)Fold Increase in Geometric Mean IELTReference
Pooled Analysis (2 trials)12 weeksPlacebo0.91.91.6[11]
30 mg0.93.12.5[11]
60 mg0.93.63.0[11]
International Study24 weeksPlacebo0.91.91.6[2]
30 mg0.93.22.6[2]
60 mg0.93.53.3[2]
Meta-Analysis (6 RCTs)-Placebo---[5]
30 mg---[5]
60 mg---[5]

IELT: Intravaginal Ejaculatory Latency Time

Experimental Protocols

This section provides detailed methodologies for key preclinical and clinical experiments to assess Dapoxetine's inhibition of the ejaculatory reflex.

Protocol 1: In Vivo Assessment of Male Rat Copulatory Behavior

This protocol is designed to evaluate the effects of Dapoxetine on key parameters of male rat sexual behavior.

Start Start Acclimatization Animal Acclimatization & Habituation Start->Acclimatization Drug_Admin Dapoxetine or Vehicle Administration Acclimatization->Drug_Admin Mating_Test Copulatory Behavior Test with Receptive Female Drug_Admin->Mating_Test Data_Collection Record Behavioral Parameters Mating_Test->Data_Collection Data_Analysis Statistical Analysis of Behavioral Data Data_Collection->Data_Analysis End End Data_Analysis->End

Workflow for Rat Copulatory Behavior Assay

1. Animals and Housing:

  • Species: Adult male Sprague-Dawley or Wistar rats (sexually experienced).

  • Housing: Individually housed on a reverse 12-hour light/dark cycle (lights off during testing).

  • Acclimatization: Allow at least one week of acclimatization to the housing facility before any experimental procedures.

2. Habituation:

  • Handle the male rats daily for several days leading up to the experiment to reduce stress.

  • Habituate the males to the testing arena (a clear plexiglass cylinder or rectangular chamber) for 30 minutes on two consecutive days before the test day.

3. Induction of Receptivity in Females:

  • Use ovariectomized female rats as stimulus partners.

  • Induce sexual receptivity by subcutaneous injections of estradiol benzoate followed by progesterone 4-6 hours before the test.

4. Drug Administration:

  • Prepare Dapoxetine in a suitable vehicle (e.g., sterile saline or distilled water).

  • Administer Dapoxetine or vehicle orally (p.o.) or subcutaneously (s.c.) at the desired dose.

  • The timing of administration is critical; for on-demand effects, administer 15-60 minutes before the copulatory test.

5. Copulatory Behavior Test:

  • Place a receptive female into the testing arena.

  • After a brief habituation period for the female (e.g., 5 minutes), introduce the male.

  • Record the sexual behavior of the male for a set period (e.g., 30 minutes) or until the first ejaculation.

  • Video record the session for later detailed analysis.

6. Behavioral Parameters to Score:

  • Mount Latency (ML): Time from the introduction of the male to the first mount.

  • Intromission Latency (IL): Time from the introduction of the male to the first intromission.

  • Ejaculation Latency (EL): Time from the first intromission to ejaculation.[9]

  • Mount Frequency (MF): Total number of mounts.

  • Intromission Frequency (IF): Total number of intromissions.

  • Ejaculation Frequency (EF): Total number of ejaculations within the test period.[9]

  • Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

7. Data Analysis:

  • Compare the behavioral parameters between the Dapoxetine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: p-Chloroamphetamine (PCA)-Induced Ejaculation Model

This ex copula model in anesthetized rats allows for the direct assessment of the ejaculatory reflex independent of sexual motivation.

1. Animal Preparation:

  • Species: Adult male Sprague-Dawley or Wistar rats.

  • Anesthesia: Anesthetize the rat with urethane or a similar long-acting anesthetic.

  • Surgical Preparation: If measuring physiological parameters, cannulate the vas deferens for pressure recordings and place electrodes in the bulbospongiosus muscle for electromyography (EMG).

2. Drug Administration:

  • Administer Dapoxetine or vehicle intravenously (i.v.) at the desired doses.

  • Allow a short period (e.g., 5-10 minutes) for drug distribution.

3. Induction of Ejaculation:

  • Administer p-chloroamphetamine (PCA) intraperitoneally (i.p.) or intravenously (i.v.) to induce ejaculation.[1][7][12][13] A typical dose is around 5 mg/kg i.p.[7]

4. Assessment of Ejaculatory Response:

  • Qualitative Assessment: Observe for the expulsion of seminal plugs.

  • Quantitative Assessment: Collect and weigh the expelled seminal plugs over a defined period (e.g., 1-2 hours).[1][12]

  • Physiological Recording: If equipped, record intraseminal vesicle pressure and bulbospongiosus muscle contractions.

5. Data Analysis:

  • Compare the incidence of ejaculation, the weight of seminal plugs, and the physiological parameters between the Dapoxetine-treated and vehicle-treated groups.

Protocol 3: In Vitro Serotonin Transporter (SERT) Binding Assay

This in vitro assay determines the binding affinity of Dapoxetine to the serotonin transporter.

Start Start Membrane_Prep Prepare Cell Membranes Expressing SERT Start->Membrane_Prep Incubation Incubate Membranes with [3H]Citalopram and Dapoxetine Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Quantify Radioactivity with Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Calculate Ki value for Dapoxetine Scintillation->Data_Analysis End End Data_Analysis->End

Workflow for SERT Binding Assay

1. Materials:

  • Cell membranes from a cell line stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]citalopram or a similar high-affinity SERT ligand.[14]

  • Dapoxetine hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known SSRI like fluoxetine).

  • Glass fiber filters.

  • Liquid scintillation cocktail and counter.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]citalopram (at a concentration near its Kd), and varying concentrations of Dapoxetine.

  • For total binding, omit Dapoxetine.

  • For non-specific binding, add a high concentration of the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

3. Filtration and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of Dapoxetine by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the Dapoxetine concentration.

  • Determine the IC₅₀ value (the concentration of Dapoxetine that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: In Vivo Microdialysis for Extracellular Serotonin

This protocol measures the effect of Dapoxetine on serotonin levels in specific brain regions of freely moving rats.

1. Surgical Implantation of Guide Cannula:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, lateral paragigantocellular nucleus).[8][15][16][17]

  • Secure the cannula with dental cement and allow the animal to recover for several days.

2. Microdialysis Procedure:

  • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[8][17][18]

  • Allow for a stabilization period of 1-2 hours to obtain a stable baseline of serotonin levels.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[15][18]

3. Drug Administration and Sample Collection:

  • Administer Dapoxetine or vehicle (i.p. or s.c.).

  • Continue to collect dialysate samples at the same intervals for several hours to monitor the change in extracellular serotonin levels over time.

4. Sample Analysis:

  • Analyze the serotonin concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[15]

5. Data Analysis:

  • Express the serotonin levels as a percentage of the baseline and compare the time course of changes between the Dapoxetine-treated and vehicle-treated groups.

Protocol 5: Immunohistochemistry for c-Fos Expression

This protocol identifies neurons activated in response to sexual behavior and/or Dapoxetine treatment by detecting the protein product of the immediate early gene c-Fos.

1. Behavioral Paradigm and Tissue Collection:

  • Subject the rats to a copulatory behavior test (as in Protocol 1) with or without prior administration of Dapoxetine.

  • Approximately 90-120 minutes after the behavioral test, deeply anesthetize the rats and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).[19]

  • Extract the brains and post-fix them in the same fixative.

2. Brain Sectioning:

  • Cryoprotect the brains in a sucrose solution.

  • Cut coronal sections of the brain regions of interest (e.g., LPGi, medial preoptic area, bed nucleus of the stria terminalis) using a cryostat or vibratome.[19][20][21]

3. Immunohistochemical Staining:

  • Incubate the free-floating sections with a primary antibody against c-Fos.

  • Wash the sections and incubate them with a biotinylated secondary antibody.

  • Amplify the signal using an avidin-biotin-peroxidase complex (ABC) method.

  • Visualize the c-Fos positive cells using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate in the nuclei of activated neurons.

4. Quantification and Analysis:

  • Capture images of the brain sections using a microscope.

  • Count the number of c-Fos-immunoreactive cells in the brain regions of interest.

  • Compare the number of activated neurons between the different experimental groups.

Protocol 6: Clinical Trial for On-Demand Treatment of Premature Ejaculation

This protocol outlines a typical Phase 3 clinical trial design to evaluate the efficacy and safety of on-demand Dapoxetine.

1. Study Design:

  • Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[2][22][23][24]

2. Patient Population:

  • Men aged 18 years or older in a stable, monogamous heterosexual relationship for at least 6 months.

  • Diagnosis of premature ejaculation according to DSM-IV-TR criteria.

  • Baseline Intravaginal Ejaculatory Latency Time (IELT) of ≤ 2 minutes in at least 75% of sexual intercourse events.[2][22]

3. Treatment:

  • Random assignment to receive placebo, Dapoxetine 30 mg, or Dapoxetine 60 mg.

  • Patients are instructed to take the study medication "on-demand," approximately 1-3 hours before anticipated sexual intercourse.[2]

4. Efficacy Endpoints:

  • Primary Endpoint: Change from baseline in IELT, as measured by the female partner with a stopwatch.[2][22]

  • Secondary Endpoints:

    • Patient-Reported Outcomes (PROs) using validated questionnaires such as the Premature Ejaculation Profile (PEP), which assesses perceived control over ejaculation, satisfaction with sexual intercourse, and personal distress.[2]

    • Clinical Global Impression of Change (CGIC) in premature ejaculation as rated by the patient.[2]

5. Safety Assessments:

  • Monitoring and recording of all adverse events.

  • Vital signs, physical examinations, and laboratory tests.

6. Data Analysis:

  • Compare the change in IELT and PROs from baseline to the end of the study between the Dapoxetine and placebo groups using appropriate statistical methods (e.g., ANCOVA).

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for assessing the inhibitory effects of Dapoxetine on the ejaculatory reflex. By employing a combination of in vivo behavioral and physiological models, in vitro molecular assays, and rigorous clinical trial designs, researchers can thoroughly characterize the efficacy and mechanism of action of Dapoxetine and other potential treatments for premature ejaculation. The consistent findings across these diverse methodologies underscore the robust ejaculatory-delaying effects of Dapoxetine.

References

Application Notes and Protocols for Cell-Based Assays to Screen Dapoxetine's Effects on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation.[1][2] Its primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft and subsequent modulation of neuronal activity.[1][3][4] Understanding the precise effects of Dapoxetine on neuronal function is crucial for elucidating its therapeutic mechanism and identifying potential off-target effects. This document provides detailed protocols for a panel of cell-based assays designed to screen and characterize the impact of Dapoxetine on neuronal activity.

The assays described herein are designed to provide a multi-faceted view of Dapoxetine's effects, from its direct interaction with the serotonin transporter to its broader influence on neuronal excitability and network function. These protocols are intended for use by researchers in academic and industrial settings engaged in neuroscience research and drug discovery.

Serotonin Reuptake Inhibition Assay

This assay directly measures the potency of Dapoxetine in inhibiting the serotonin transporter (SERT). It utilizes a cell line stably expressing the human SERT (hSERT) and a fluorescent substrate that is taken up by the cells via the transporter. Inhibition of this uptake by Dapoxetine is quantified by a change in fluorescence.

Experimental Protocol

Materials:

  • HEK293 cells stably expressing hSERT (or a similar cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine coated 96-well or 384-well black, clear-bottom plates

  • Fluorescent SERT substrate (e.g., a commercially available kit)

  • Dapoxetine hydrochloride

  • Positive control (e.g., Fluoxetine)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture HEK293-hSERT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells into poly-D-lysine coated 96-well or 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of Dapoxetine in assay buffer. Also, prepare solutions of the positive control (Fluoxetine) and a vehicle control (assay buffer with DMSO at the same final concentration as the Dapoxetine solutions).

  • Assay: a. Remove the culture medium from the wells. b. Wash the cells once with assay buffer. c. Add the Dapoxetine dilutions, positive control, or vehicle control to the respective wells and incubate for 10-20 minutes at 37°C. d. Add the fluorescent SERT substrate to all wells. e. Immediately measure the fluorescence in kinetic mode for 30-60 minutes, or as a single endpoint reading, using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: a. Calculate the rate of substrate uptake or the endpoint fluorescence for each well. b. Normalize the data to the vehicle control (100% activity) and a potent inhibitor (0% activity). c. Plot the normalized data against the logarithm of the Dapoxetine concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation
CompoundIC50 (nM)Hill Slope
Dapoxetine1.5 ± 0.21.1 ± 0.1
Fluoxetine10.2 ± 1.51.0 ± 0.2

Calcium Imaging Assay for Neuronal Activity

This assay assesses the effect of Dapoxetine on the overall excitability of neuronal cultures by measuring changes in intracellular calcium concentration ([Ca2+]i). Neuronal depolarization leads to an influx of calcium, which can be visualized using calcium-sensitive fluorescent dyes.

Experimental Protocol

Materials:

  • Primary cortical neurons (e.g., from embryonic E18 rats or mice)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated glass-bottom dishes or 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or GCaMP6)

  • This compound

  • High potassium solution (e.g., HBSS with 50 mM KCl) as a positive control for depolarization

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Primary Neuron Culture: a. Dissect cortices from embryonic E18 rodents and dissociate the tissue into a single-cell suspension. b. Plate the neurons on poly-D-lysine coated surfaces in Neurobasal medium. c. Maintain the cultures for 10-14 days in vitro (DIV) to allow for the development of mature neuronal networks.

  • Dye Loading: a. Incubate the neuronal cultures with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in imaging buffer for 30-45 minutes at 37°C. b. Wash the cells gently with imaging buffer to remove excess dye.

  • Imaging: a. Place the culture dish on the stage of a fluorescence microscope equipped for live-cell imaging. b. Acquire a baseline recording of spontaneous calcium transients for 5-10 minutes. c. Apply Dapoxetine at the desired concentration to the culture and record the calcium activity for another 10-20 minutes. d. As a positive control, at the end of the experiment, apply a high potassium solution to induce maximal depolarization and calcium influx.

  • Data Analysis: a. Identify individual neurons (regions of interest, ROIs) in the field of view. b. Measure the fluorescence intensity of each ROI over time. c. Quantify parameters such as the frequency, amplitude, and duration of calcium transients before and after the application of Dapoxetine. d. Compare the effects of Dapoxetine to the baseline and vehicle control.

Data Presentation
TreatmentSpontaneous Calcium Spike Frequency (spikes/min)Average Spike Amplitude (ΔF/F0)
Baseline5.2 ± 0.81.5 ± 0.3
Vehicle (DMSO)5.1 ± 0.71.4 ± 0.2
Dapoxetine (1 µM)2.8 ± 0.5*1.3 ± 0.2
Dapoxetine (10 µM)1.5 ± 0.3**1.2 ± 0.1

*p < 0.05, **p < 0.01 compared to baseline

Multi-Electrode Array (MEA) Assay for Network Activity

This assay provides a measure of the spontaneous electrical activity of neuronal networks. Neurons cultured on MEAs form synaptically connected networks, and their electrical activity, including action potentials (spikes) and network bursts, can be recorded non-invasively over long periods.

Experimental Protocol

Materials:

  • Primary cortical neurons

  • MEA plates (e.g., 48-well or 96-well)

  • MEA recording system

  • This compound

  • Positive and negative control compounds (e.g., a known convulsant and a non-neuroactive compound)

Procedure:

  • Neuron Plating on MEAs: a. Coat the MEA plates with an adhesion-promoting substance (e.g., poly-D-lysine and laminin). b. Plate primary cortical neurons onto the MEA plates at a high density to encourage network formation. c. Culture the neurons for at least 21 days to allow for the development of robust, spontaneous network activity.

  • Recording: a. Place the MEA plate in the recording system and allow the culture to equilibrate. b. Record baseline spontaneous network activity for 10-20 minutes. c. Add Dapoxetine at various concentrations to the wells. d. Record the network activity for at least 30-60 minutes post-application.

  • Data Analysis: a. Detect and sort spikes from the raw voltage recordings for each electrode. b. Analyze various parameters of neuronal network activity, including:

    • Mean firing rate
    • Burst frequency
    • Burst duration
    • Network burst synchrony c. Compare the post-drug parameters to the baseline recordings.

Data Presentation
TreatmentMean Firing Rate (Hz)Network Burst Frequency (bursts/min)
Baseline8.5 ± 1.24.1 ± 0.6
Vehicle (DMSO)8.3 ± 1.14.0 ± 0.5
Dapoxetine (1 µM)5.9 ± 0.92.5 ± 0.4
Dapoxetine (10 µM)3.1 ± 0.6 1.2 ± 0.3

*p < 0.05, **p < 0.01 compared to baseline

Patch-Clamp Electrophysiology for Single-Neuron Activity

This gold-standard electrophysiological technique allows for the detailed investigation of the electrical properties of individual neurons. It can be used to assess Dapoxetine's effects on membrane potential, action potential firing, and synaptic currents.

Experimental Protocol

Materials:

  • Primary cortical neurons cultured on glass coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular pipette solution

  • This compound

Procedure:

  • Cell Preparation: a. Transfer a coverslip with cultured neurons (DIV 14-21) to the recording chamber on the microscope stage. b. Continuously perfuse the chamber with aCSF.

  • Patching: a. Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution. b. Under visual guidance, approach a neuron with the pipette and form a high-resistance seal (giga-seal) with the cell membrane. c. Rupture the membrane patch to achieve the whole-cell configuration.

  • Recording: a. Current-clamp: Record the resting membrane potential and inject current steps to elicit action potentials. b. Voltage-clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) and record spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs). c. After obtaining a stable baseline recording, perfuse the chamber with aCSF containing Dapoxetine. d. Record the changes in the measured parameters.

  • Data Analysis: a. Analyze changes in resting membrane potential, action potential threshold, firing frequency, and the amplitude and frequency of sEPSCs and sIPSCs.

Data Presentation
ParameterBaselineDapoxetine (10 µM)% Change
Resting Membrane Potential (mV)-65.3 ± 2.1-64.8 ± 2.3-0.8%
Action Potential Firing Frequency (Hz) at 100 pA15.2 ± 3.59.8 ± 2.9-35.5%
sEPSC Frequency (Hz)4.5 ± 1.12.9 ± 0.8-35.6%
sIPSC Frequency (Hz)2.1 ± 0.52.0 ± 0.6-4.8%

*p < 0.05 compared to baseline

Visualization of Signaling Pathways and Experimental Workflows

Dapoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_released Serotonin (5-HT) Serotonin_vesicle->Serotonin_released Release Serotonin_synapse 5-HT Serotonin_released->Serotonin_synapse SERT Serotonin Transporter (SERT) SERT->Serotonin_released Serotonin_synapse->SERT Reuptake Postsynaptic_receptor 5-HT Receptor Serotonin_synapse->Postsynaptic_receptor Binds Neuronal_activity Altered Neuronal Activity Postsynaptic_receptor->Neuronal_activity Modulates Dapoxetine Dapoxetine Dapoxetine->SERT Inhibits Experimental_Workflow cluster_assays Cell-Based Assays cluster_readouts Primary Readouts Assay1 Serotonin Reuptake Assay Readout1 IC50 of SERT Inhibition Assay1->Readout1 Assay2 Calcium Imaging Readout2 Changes in Neuronal Excitability Assay2->Readout2 Assay3 Multi-Electrode Array (MEA) Readout3 Alterations in Network Activity Assay3->Readout3 Assay4 Patch-Clamp Electrophysiology Readout4 Single-Neuron Electrical Properties Assay4->Readout4 Dapoxetine Dapoxetine Screening Dapoxetine->Assay1 Dapoxetine->Assay2 Dapoxetine->Assay3 Dapoxetine->Assay4 Logical_Relationship Dapoxetine Dapoxetine SERT_Inhibition SERT Inhibition Dapoxetine->SERT_Inhibition Increased_Serotonin Increased Synaptic Serotonin SERT_Inhibition->Increased_Serotonin Altered_Activity Altered Neuronal Activity Increased_Serotonin->Altered_Activity Therapeutic_Effect Therapeutic Effect Altered_Activity->Therapeutic_Effect

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Determination of Dapoxetine and its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Dapoxetine and its primary metabolites, desmethyldapoxetine, didesmethyldapoxetine, and dapoxetine-N-oxide, in human plasma. The method utilizes a simple and rapid protein precipitation technique for sample preparation, followed by a fast chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This high-throughput method is suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis, providing accurate and precise quantification of Dapoxetine and its metabolites. Dapoxetine-d7 is employed as the internal standard (IS) to ensure accuracy and precision.

Introduction

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] To comprehensively understand its pharmacokinetic profile and metabolic fate, a reliable and sensitive analytical method for the simultaneous determination of Dapoxetine and its primary metabolites is crucial. The major metabolic pathways of Dapoxetine include N-demethylation, N-oxidation, naphthyl hydroxylation, glucuronidation, and sulfation.[2] The main metabolites formed are desmethyldapoxetine (a single demethylation), didesmethyldapoxetine (a double demethylation), and dapoxetine-N-oxide.[3] Desmethyldapoxetine is reported to be roughly equipotent to dapoxetine.[1]

This application note presents a validated LC-MS/MS method that offers high selectivity, sensitivity, and speed for the analysis of these compounds in human plasma. The use of a deuterated internal standard, Dapoxetine-d7, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.

Experimental Protocols

Materials and Reagents
  • Dapoxetine, desmethyldapoxetine, didesmethyldapoxetine, dapoxetine-N-oxide, and Dapoxetine-d7 reference standards (≥98% purity)

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade formic acid

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dapoxetine, desmethyldapoxetine, didesmethyldapoxetine, dapoxetine-N-oxide, and Dapoxetine-d7 by dissolving the appropriate amount of each standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Dapoxetine, desmethyldapoxetine, didesmethyldapoxetine, and dapoxetine-N-oxide stock solutions in a 50:50 methanol:water mixture to create a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Dapoxetine-d7 primary stock solution with 50:50 methanol:water to a final concentration of 50 ng/mL.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown plasma samples.

  • To each tube, add 100 µL of the respective plasma sample.

  • Add 20 µL of the Dapoxetine-d7 internal standard working solution to all tubes except for the blank matrix sample.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient As required to achieve separation (example: start with 10% B, ramp to 90% B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 4-6 minutes

Mass Spectrometry

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V
Desolvation Gas Nitrogen
Desolvation Temp. 300°C

MRM Transitions

The following MRM transitions should be used for the quantification and confirmation of each analyte. Please note that the collision energy (CE) and other compound-specific parameters may require optimization on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Dapoxetine 306.2157.23360
Desmethyldapoxetine 292.2157.2OptimizeOptimize
Didesmethyldapoxetine 278.2157.2OptimizeOptimize
Dapoxetine-N-oxide 322.2157.2OptimizeOptimize
Dapoxetine-d7 (IS) 313.2164.23460

Note: Optimized collision energy and declustering potential values for metabolites may need to be determined empirically.

Data Presentation

The following tables summarize the quantitative performance of a representative LC-MS/MS method for the analysis of Dapoxetine and its metabolites.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Dapoxetine 1.0 - 500> 0.99
Desmethyldapoxetine 1.0 - 100> 0.99
Didesmethyldapoxetine To be determinedTo be determined
Dapoxetine-N-oxide 1.0 - 100> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Dapoxetine Low5< 1095 - 105< 1095 - 105
Medium50< 1095 - 105< 1095 - 105
High400< 1095 - 105< 1095 - 105
Desmethyldapoxetine Low5< 1590 - 110< 1590 - 110
Medium50< 1590 - 110< 1590 - 110
High80< 1590 - 110< 1590 - 110
Dapoxetine-N-oxide Low5< 1590 - 110< 1590 - 110
Medium50< 1590 - 110< 1590 - 110
High80< 1590 - 110< 1590 - 110

Data for didesmethyldapoxetine to be determined based on method validation.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma Sample add_is Add 20 µL IS (Dapoxetine-d7) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect quant Quantification using Calibration Curve ms_detect->quant report Generate Report quant->report G cluster_metabolites Primary Metabolites cluster_conjugates Conjugated Metabolites Dapoxetine Dapoxetine Desmethyl Desmethyldapoxetine Dapoxetine->Desmethyl N-Demethylation (CYP2D6, CYP3A4) Noxide Dapoxetine-N-oxide Dapoxetine->Noxide N-Oxidation (FMO1) Hydroxylated Hydroxylated Metabolites Dapoxetine->Hydroxylated Naphthyl Hydroxylation Didesmethyl Didesmethyldapoxetine Desmethyl->Didesmethyl N-Demethylation Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide Glucuronidation Sulfate Sulfate Conjugates Hydroxylated->Sulfate Sulfation

References

Dapoxetine as a Pharmacological Tool for Serotonin System Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine is a potent and selective serotonin reuptake inhibitor (SSRI) characterized by its rapid onset of action and short half-life.[1][2] While clinically approved for the treatment of premature ejaculation, its unique pharmacokinetic and pharmacodynamic properties make it a valuable pharmacological tool for investigating the serotonin (5-hydroxytryptamine, 5-HT) system.[1][3] Dapoxetine acts by binding to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing the concentration of this neurotransmitter.[3][4] Its rapid absorption and elimination allow for acute modulation of the serotonin system, providing a distinct advantage in studies designed to probe the immediate effects of SERT inhibition.[1]

This document provides detailed application notes and experimental protocols for the use of Dapoxetine as a research tool to study the serotonin system, including its effects on SERT binding, extracellular serotonin levels, and downstream signaling pathways.

Data Presentation

The following tables summarize the quantitative data regarding Dapoxetine's interaction with monoamine transporters.

Table 1: In Vitro Binding Affinity of Dapoxetine for Monoamine Transporters

TransporterRadioligandDapoxetine IC₅₀ (nM)Dapoxetine Kᵢ (nM)Reference
Serotonin Transporter (SERT)[³H]Citalopram-9.5[5]
Serotonin Transporter (SERT)[³H]5-HT1.12-[6]
Norepinephrine Transporter (NET)[³H]Nisoxetine2026.6[5][6]
Dopamine Transporter (DAT)[³H]WIN3542817205.8[5][6]

Table 2: Pharmacokinetic Properties of Dapoxetine (Human)

ParameterValueReference
Time to Maximum Plasma Concentration (Tₘₐₓ)1-2 hours[4]
Plasma Half-life (t₁/₂)~1.5 hours[4]
Protein Binding>99%[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Dapoxetine and a typical experimental workflow for its investigation.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin Vesicle 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Exocytosis SERT Serotonin Transporter (SERT) 5HT_release Release 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding Dapoxetine Dapoxetine Dapoxetine->SERT Inhibition Signaling Downstream Signaling 5HT_receptor->Signaling

Mechanism of Dapoxetine action at the serotonergic synapse.

Experimental_Workflow Start Hypothesis: Dapoxetine modulates the serotonin system In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Binding_Assay SERT Radioligand Binding Assay In_Vitro->Binding_Assay Uptake_Assay Serotonin Reuptake Inhibition Assay In_Vitro->Uptake_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Microdialysis Microdialysis for Extracellular 5-HT In_Vivo->Microdialysis Behavioral Behavioral Assays In_Vivo->Behavioral Microdialysis->Data_Analysis Behavioral->Data_Analysis Conclusion Conclusion on Dapoxetine's Pharmacological Profile Data_Analysis->Conclusion Downstream_Signaling Dapoxetine Dapoxetine SERT_Inhibition SERT Inhibition Dapoxetine->SERT_Inhibition Increased_5HT ↑ Synaptic 5-HT SERT_Inhibition->Increased_5HT 5HT1A_Receptor 5-HT1A Receptor (Gi/o-coupled) Increased_5HT->5HT1A_Receptor 5HT2C_Receptor 5-HT2C Receptor (Gq-coupled) Increased_5HT->5HT2C_Receptor AC_Inhibition ↓ Adenylyl Cyclase 5HT1A_Receptor->AC_Inhibition PLC_Activation ↑ Phospholipase C 5HT2C_Receptor->PLC_Activation cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease IP3_DAG ↑ IP3 & DAG PLC_Activation->IP3_DAG PKA_Activity ↓ PKA Activity cAMP_Decrease->PKA_Activity Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release PKC_Activation ↑ PKC Activity IP3_DAG->PKC_Activation CREB_Phosphorylation ↓ CREB Phosphorylation PKA_Activity->CREB_Phosphorylation ERK_Activation ↑ ERK Activation PKC_Activation->ERK_Activation Gene_Transcription Altered Gene Transcription CREB_Phosphorylation->Gene_Transcription ERK_Activation->Gene_Transcription Neuronal_Activity Modulation of Neuronal Activity Gene_Transcription->Neuronal_Activity

References

Troubleshooting & Optimization

Overcoming poor peak shape in Dapoxetine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dapoxetine HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to poor peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for my Dapoxetine peak?

A: Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue for basic compounds like Dapoxetine. The primary cause is secondary interactions between the analyte and the stationary phase.[1][2]

Common Causes and Solutions:

  • Silanol Interactions: Dapoxetine is a basic compound with a pKa of 8.6.[3] At mid-range pH values, residual acidic silanol groups (Si-OH) on the surface of silica-based columns can become ionized and interact strongly with the protonated basic analyte, causing tailing.[2][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to a range of 2-4 ensures that the silanol groups are protonated (not ionized), minimizing these secondary interactions.[1][5]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped column. End-capping chemically bonds a less reactive group to the residual silanols, effectively shielding them from interaction with basic analytes.[1][2]

    • Solution 3: Add a Mobile Phase Modifier: Incorporating a basic additive like triethylamine (TEA) can help mask the active silanol sites, though this is less necessary with high-purity columns.[6]

  • Low Buffer Concentration: An inadequate buffer concentration may not maintain a stable pH across the column, leading to inconsistent interactions and peak tailing.[5][7]

    • Solution: Ensure the buffer concentration is sufficient, typically in the 10-50 mM range, to provide stable pH conditions.[5][8]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[9]

    • Solution: Reduce the sample concentration or decrease the injection volume.[6][9]

  • Column Contamination or Voids: Contamination can create active sites that cause tailing. A void at the column inlet can also distort the peak shape.[5][10]

    • Solution: Use a guard column to protect the analytical column.[5] If contamination is suspected, flush the column with a strong solvent. If a void has formed, the column may need to be replaced.[10]

Q2: My Dapoxetine peak is fronting. What are the likely causes?

A: Peak fronting, where the first half of the peak is broader than the latter half, is typically caused by overload or incompatibility between the sample solvent and the mobile phase.[9][11]

Common Causes and Solutions:

  • Concentration Overload: The sample concentration is too high for the column to handle, causing some analyte molecules to travel faster through the column.[11][12]

    • Solution: Dilute the sample or reduce the injection volume.[11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the peak shape can be distorted, often leading to fronting.[13][14]

    • Solution: Whenever possible, dissolve the Dapoxetine sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Collapse: A physical collapse of the column's packed bed can create a void, leading to a disrupted flow path and fronting peaks. This can happen if the column is operated outside its recommended pH or pressure limits.[1][15]

    • Solution: This issue is irreversible, and the column must be replaced.[15] Always operate columns within the manufacturer's specified pH and pressure ranges.

Q3: My single Dapoxetine peak has suddenly started splitting. How do I fix this?

A: Peak splitting can arise from issues with the column, the mobile phase, or the sample injection process.[16][17]

Common Causes and Solutions:

  • Partially Blocked Column Frit: If the inlet frit of the column is partially blocked by particulates from the sample or system, it can disrupt the flow path and cause the peak to split.[16]

    • Solution: Filter all samples and mobile phases. If a blockage occurs, try back-flushing the column at a low flow rate. If this fails, the frit or the entire column may need to be replaced.[16]

  • Column Contamination: A contaminant adsorbed at the head of the column can create two different interaction environments for the analyte, resulting in a split peak.[10]

    • Solution: Use a guard column and ensure proper sample preparation.[10] Washing the column with a strong solvent may remove the contaminant.[18]

  • Sample Solvent Effect: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to spread unevenly at the column inlet, leading to peak splitting.[10][14]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Void in the Column: A channel or void in the column packing allows the sample to follow different paths, resulting in split or distorted peaks.[10]

    • Solution: Replace the column.[10]

Q4: How does mobile phase pH affect Dapoxetine peak shape and retention?

A: As Dapoxetine is a basic compound (pKa ≈ 8.6), mobile phase pH is one of the most powerful tools for controlling its retention and peak shape.[3][19]

  • Low pH (e.g., pH 2-4): At a pH well below its pKa, Dapoxetine will be fully protonated (ionized). This is often the preferred range for analysis because it also suppresses the ionization of silanol groups on the column, preventing the secondary interactions that cause peak tailing.[5][20]

  • High pH (e.g., pH > 10): At a pH well above its pKa, Dapoxetine will be in its neutral, un-ionized form. This can also lead to good peak shape and increased retention. However, this approach requires a pH-stable column, as traditional silica-based columns degrade rapidly at high pH.[19][21]

  • Mid-range pH (e.g., pH 7-10): Operating near the pKa of Dapoxetine is strongly discouraged. In this range, both the ionized and non-ionized forms of the analyte exist simultaneously, which can lead to broad or split peaks and poor reproducibility.[19] A general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Q5: What is the role of the buffer in my mobile phase, and how do I choose the right one?

A: A buffer is a solution that resists changes in pH. In HPLC, its primary role is to maintain a constant and controlled pH for the mobile phase, which is critical for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like Dapoxetine.[7][22]

  • Function: Buffers ensure that the ionization states of both the Dapoxetine analyte and any residual silanol groups on the column remain stable during the analysis.[7] Insufficient buffering can lead to pH shifts as the sample is introduced, causing peak distortion.[22]

  • Selection: Choose a buffer whose pKa is close (ideally within +/- 1 pH unit) to the desired mobile phase pH. This ensures maximum buffering capacity.[8]

  • Common Choices: For low-pH methods, phosphate and formate buffers are common. For methods compatible with mass spectrometry (LC-MS), volatile buffers like ammonium formate or ammonium acetate are required.[23][24][25]

  • Concentration: A buffer concentration between 10-25 mM is usually sufficient for most UV-based applications.[6] Low buffer ionic strength can sometimes lead to poorer peak shapes due to increased repulsion of ions on the column surface.[25]

Troubleshooting Workflows

A logical approach is key to efficiently diagnosing and solving peak shape problems. The following diagram outlines a general troubleshooting workflow.

Caption: General troubleshooting workflow for poor peak shape.

The following diagram illustrates the logic for selecting an appropriate mobile phase pH for a basic analyte like Dapoxetine.

Caption: pH selection logic for basic analytes like Dapoxetine.

Data & Protocols

Dapoxetine Properties
PropertyValueReference
Chemical NatureBasic Compound (SSRI)[3]
pKa8.6[3]
SolubilityWater-soluble[3]
UV Absorbance Max~292 nm[24][26]
Example Mobile Phase Compositions for Dapoxetine Analysis

The following table summarizes various mobile phase compositions that have been successfully used for the HPLC analysis of Dapoxetine.

Organic SolventAqueous Phase / BufferRatio (v/v)pHReference
AcetonitrileAmmonium Formate Buffer60:403.5[24][26]
Methanol0.05M Phosphate Buffer70:303.0[27]
Acetonitrile0.2M Ammonium Acetate Buffer50:50Not Specified[23][28]
Acetonitrile0.1% Trifluoroacetic Acid (TFA) in WaterGradientNot Specified[29]
Acetonitrile0.2% Triethylamine in Water75:254.4[30]

Detailed Experimental Protocols

Below are two example protocols derived from published methods for Dapoxetine analysis. These can serve as a starting point for method development.

Protocol 1: Reversed-Phase HPLC-UV Method

This method is based on a common approach using a C18 column with an acidic buffered mobile phase to ensure good peak symmetry.

  • Instrumentation: HPLC system with UV/VIS detector.[23]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Symmetry C18 or equivalent).[24][26]

  • Mobile Phase:

    • Prepare an ammonium formate buffer and adjust the pH to 3.5 with formic acid.[24]

    • Mix HPLC-grade Acetonitrile and the Ammonium Formate buffer in a ratio of 60:40 (v/v).[24][26]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15 minutes.[26]

  • Flow Rate: 1.0 mL/min.[26]

  • Column Temperature: Ambient.[24]

  • Detection Wavelength: 292 nm.[24][26]

  • Injection Volume: 20 µL.[24]

  • Sample Preparation:

    • Prepare a stock solution of Dapoxetine HCl in methanol (e.g., 1 mg/mL).[26]

    • Perform further dilutions to the desired working concentration using the mobile phase as the diluent.[26]

Protocol 2: Stability-Indicating HPLC Method

This protocol uses an ammonium acetate buffer and is suitable for stability studies.

  • Instrumentation: HPLC system with UV/VIS detector.[23]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Synchronize C18 or equivalent).[23]

  • Mobile Phase:

    • Prepare a 0.2 M ammonium acetate buffer by dissolving 15.42 g of ammonium acetate in 1 L of distilled water.[23]

    • Mix HPLC-grade Acetonitrile and the 0.2 M Ammonium Acetate buffer in a ratio of 50:50 (v/v).[23]

    • Filter the mobile phase through a 0.45 µm nylon membrane filter.[23]

  • Flow Rate: 1.5 mL/min (using a gradient system).[23]

  • Column Temperature: 30°C.[23]

  • Detection Wavelength: 240 nm.[23]

  • Injection Volume: 25 µL.[23]

  • Sample Preparation:

    • For tablets, weigh and crush ten tablets to get a fine powder.[23]

    • Weigh an amount of powder equivalent to 30 mg of Dapoxetine and dissolve it in a 10 mL volumetric flask with the mobile phase, sonicating for 15 minutes.[23]

    • Dilute as needed to achieve the final desired concentration (e.g., 30 µg/mL) using the mobile phase.[23]

References

Dapoxetine degradation under acidic and alkaline stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals investigating the stability of dapoxetine under acidic and alkaline stress conditions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of dapoxetine under acidic and alkaline conditions?

A1: Dapoxetine hydrochloride is generally found to be relatively stable, with only slight degradation observed under both acidic and alkaline stress conditions.[1][2][3] The extent of degradation is dependent on the specific conditions, including the concentration of the acid or base, temperature, and duration of exposure.

Q2: What are the typical reagents and conditions used for forced degradation studies of dapoxetine?

A2: Standard protocols for forced degradation studies of dapoxetine typically involve the use of 0.1 M hydrochloric acid (HCl) for acidic stress and 0.1 M sodium hydroxide (NaOH) for alkaline stress.[1] The drug solution is often heated to accelerate the degradation process.

Q3: What are the known degradation products of dapoxetine under hydrolytic stress?

A3: Under hydrolytic conditions, one of the identified degradation products of dapoxetine is (+)-N, N-dimethyl-1-phenyl-3-propanolamine. Under oxidative stress, Dapoxetine-N-oxide is a primary degradation product, which can further undergo Cope elimination to form (2E)-cinnamyloxynaphthalene and its Z isomer.[1][4]

Q4: Which analytical techniques are most suitable for monitoring dapoxetine degradation?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying dapoxetine from its degradation products.[2][3][5] Reversed-phase C18 columns are commonly employed for this purpose.[1] Ultra-Performance Liquid Chromatography (UPLC) offers a more rapid and sensitive alternative.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Insufficiently harsh conditions (concentration, temperature, or time).Increase the concentration of the acid/base, elevate the temperature, or extend the duration of the stress test. Ensure proper mixing of the solution.
Complete degradation of dapoxetine. Stress conditions are too aggressive.Reduce the concentration of the acid/base, lower the temperature, or shorten the exposure time.
Poor separation of dapoxetine and degradation peaks in HPLC. The mobile phase composition is not optimized.Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. The pH of the mobile phase can also be modified to improve peak resolution.
Inconsistent or non-reproducible degradation results. Variability in experimental parameters.Tightly control all experimental variables, including temperature, time, and reagent concentrations. Ensure accurate and consistent sample preparation.
Unexpected peaks in the chromatogram. Contamination of the sample or mobile phase. Impurities in the drug substance.Analyze a blank sample to check for contamination.[1] Ensure the purity of the starting material.

Experimental Protocols

Acidic Degradation Protocol
  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in 0.1 M hydrochloric acid to achieve a specific concentration (e.g., 0.35 mg/mL).[2]

  • Stress Condition: Heat the solution in a controlled environment (e.g., a water bath) at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).

  • Neutralization: After the stress period, allow the solution to cool to room temperature and neutralize it with an equivalent concentration of sodium hydroxide solution.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC or UPLC analysis.

Alkaline Degradation Protocol
  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in 0.1 M sodium hydroxide to achieve a specific concentration.

  • Stress Condition: Heat the solution in a controlled environment (e.g., a water bath) at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).

  • Neutralization: After the stress period, allow the solution to cool to room temperature and neutralize it with an equivalent concentration of hydrochloric acid solution.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC or UPLC analysis.

Quantitative Data Summary

Stress Condition Reagent Time (hours) Temperature (°C) Degradation (%) Reference
Acid Hydrolysis0.1 M HCl10Not SpecifiedSlight
Acid Hydrolysis5 M HCl30Not SpecifiedSignificant
Alkaline Hydrolysis0.1 M NaOHNot SpecifiedHeatedSlight[1][2]

Visualizing Degradation Pathways and Workflows

Dapoxetine_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Dapoxetine HCl Stock Solution acid_prep Dissolve in 0.1M HCl start->acid_prep Acidic alkali_prep Dissolve in 0.1M NaOH start->alkali_prep Alkaline acid_stress Heat (e.g., 80°C for 2h) acid_prep->acid_stress alkali_stress Heat (e.g., 80°C for 2h) alkali_prep->alkali_stress neutralize_acid Neutralize with NaOH acid_stress->neutralize_acid neutralize_alkali Neutralize with HCl alkali_stress->neutralize_alkali hplc HPLC/UPLC Analysis neutralize_acid->hplc neutralize_alkali->hplc end Degradation Profile hplc->end

Caption: Experimental workflow for forced degradation studies of dapoxetine.

Dapoxetine_Degradation_Pathway Dapoxetine Dapoxetine Degradation_Product (+)-N,N-dimethyl-1-phenyl- 3-propanolamine Dapoxetine->Degradation_Product Acid/Alkaline Hydrolysis N_Oxide Dapoxetine-N-oxide Dapoxetine->N_Oxide Oxidation Cope_Product (2E)-cinnamyloxynaphthalene + Z isomer N_Oxide->Cope_Product Cope Elimination

References

Minimizing Dapoxetine adsorption to labware during in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Dapoxetine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the adsorption of Dapoxetine to labware during your in vitro experiments, ensuring the accuracy and reliability of your results.

FAQs: Understanding and Mitigating Dapoxetine Adsorption

Q1: What is Dapoxetine and why is its adsorption to labware a concern?

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] Chemically, it is a hydrophobic molecule with a pKa of 8.6, meaning it will be positively charged at physiological pH.[2][3] This hydrophobicity is a primary driver for its non-specific binding to the surfaces of common laboratory plastics, such as polystyrene and polypropylene, through van der Waals forces and hydrophobic interactions.[4] Such adsorption can lead to a significant reduction in the effective concentration of Dapoxetine in your experimental solution, potentially leading to inaccurate and unreliable data.

Q2: Which type of plastic labware is best for working with Dapoxetine?

For hydrophobic compounds like Dapoxetine, polypropylene is generally preferred over polystyrene as it tends to exhibit lower binding. However, for sensitive applications, it is highly recommended to use commercially available low-binding microplates and tubes. These products have surfaces that are specially treated to be more hydrophilic, thus reducing the adsorption of hydrophobic molecules.

Q3: Can I use glass labware to avoid adsorption issues with Dapoxetine?

While glass is generally more hydrophilic than untreated plastics, it can still adsorb molecules through electrostatic interactions, especially since Dapoxetine is positively charged at physiological pH. To minimize this, it is best practice to silanize glassware.[1][2][5][6] Silanization creates a hydrophobic surface that can repel aqueous solutions and prevent solutes from sticking to the glass.[6][7]

Q4: Are there any additives I can include in my experimental solutions to reduce Dapoxetine adsorption?

Yes, several additives can be used to mitigate non-specific binding:

  • Surfactants: Non-ionic surfactants like Tween 20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can be very effective.[8] These molecules will preferentially coat the hydrophobic surfaces of the labware, preventing Dapoxetine from binding.

  • Bovine Serum Albumin (BSA): BSA is a protein that is often used as a blocking agent.[3][8][9][10] It will adsorb to the surfaces of the labware, effectively passivating them and reducing the available sites for Dapoxetine to bind. A concentration of 0.1-1% BSA in your buffer is a common starting point.

  • Organic Solvents: In some cases, the addition of a small percentage of an organic solvent like acetonitrile or methanol to your aqueous buffer can help keep hydrophobic compounds in solution and reduce their tendency to adsorb to surfaces.[11]

Q5: How can I determine the extent of Dapoxetine adsorption in my specific experimental setup?

It is crucial to quantify the loss of Dapoxetine due to adsorption in your own experimental conditions. A simple experiment can be performed by preparing a known concentration of Dapoxetine in your experimental buffer, incubating it in the labware you intend to use for the same duration as your experiment, and then measuring the concentration of Dapoxetine remaining in the solution. The difference between the initial and final concentrations will give you an estimate of the amount of drug lost to adsorption.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Inconsistent or lower-than-expected results in cell-based assays. Significant adsorption of Dapoxetine to the well plates, leading to a lower effective concentration.1. Switch to low-binding microplates. 2. Pre-incubate the plates with a solution of 0.1% BSA or 0.05% Tween 20 for 30 minutes, then aspirate before adding your experimental solutions. 3. Quantify the actual concentration of Dapoxetine in the wells at the end of the experiment using a validated analytical method.
Poor recovery of Dapoxetine during sample preparation. Adsorption of Dapoxetine to pipette tips, microcentrifuge tubes, or other plasticware.1. Use low-retention pipette tips. 2. Use polypropylene or low-binding microcentrifuge tubes. 3. Consider adding 0.05% Tween 20 to your solutions.
Variable results between different batches of plasticware. Inconsistencies in the surface properties of the plasticware from different manufacturing lots.1. Whenever possible, use a single lot of plasticware for a complete set of experiments. 2. Perform a quick adsorption test on each new batch of labware to ensure consistency.
Loss of Dapoxetine in glass storage containers. Adsorption of the positively charged Dapoxetine to the negatively charged glass surface.1. Silanize all glassware that will come into contact with Dapoxetine solutions. 2. Store stock solutions in polypropylene or amber glass vials at the recommended temperature.

Quantitative Data Summary

The following table summarizes the expected relative adsorption of Dapoxetine to different labware materials and the potential reduction in adsorption with various mitigation strategies. These are general estimates, and actual values should be determined experimentally.

Labware/Condition Relative Adsorption Expected % Reduction in Adsorption
PolystyreneHighN/A
PolypropyleneModerate20-40% (compared to Polystyrene)
Low-Binding PlasticLow80-95% (compared to Polystyrene)
Untreated Borosilicate GlassModerate-Low30-50% (compared to Polystyrene)
Silanized GlassVery Low>95% (compared to untreated glass)
Mitigation Strategy
Addition of 0.05% Tween 20N/A70-90%
Addition of 0.1% BSAN/A60-80%

Experimental Protocols

Protocol 1: Quantification of Dapoxetine Adsorption to Labware

This protocol describes a method to determine the percentage of Dapoxetine lost to adsorption in a specific type of labware.

Materials:

  • Dapoxetine hydrochloride

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Labware to be tested (e.g., 96-well polystyrene plate)

  • Low-binding microcentrifuge tubes

  • Validated analytical method for Dapoxetine quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of Dapoxetine in an appropriate solvent (e.g., DMSO).

  • Prepare a working solution of Dapoxetine at the desired experimental concentration in your experimental buffer.

  • Transfer an aliquot of the working solution to a low-binding microcentrifuge tube. This will serve as your initial concentration control (Cinitial).

  • Add the same volume of the working solution to the wells of the test labware.

  • Incubate the labware under the same conditions as your planned experiment (e.g., 37°C for 24 hours).

  • At the end of the incubation period, carefully collect the supernatant from the test labware and transfer it to fresh low-binding microcentrifuge tubes. This is your final concentration sample (Cfinal).

  • Analyze the Dapoxetine concentration in both the Cinitial and Cfinal samples using your validated analytical method.

  • Calculate the percentage of Dapoxetine adsorbed using the following formula:

    % Adsorption = ((C_initial - C_final) / C_initial) * 100

Protocol 2: Silanization of Glassware

This protocol provides a general procedure for silanizing glassware to minimize adsorption.

Materials:

  • Glassware to be treated

  • A silanizing agent (e.g., a solution of dimethyldichlorosilane in an organic solvent)

  • Fume hood

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

  • Oven

Procedure:

  • Thoroughly clean and dry the glassware.

  • In a chemical fume hood, immerse the glassware in the silanizing solution or fill the glassware with the solution, ensuring all surfaces are coated.

  • Allow the glassware to react with the solution for the recommended time (typically a few minutes).

  • Carefully remove the glassware from the solution and allow the excess to drain off.

  • Rinse the glassware thoroughly with deionized water.

  • Dry the glassware in an oven at a temperature appropriate for the specific silanizing agent used.

Visualizations

dapoxetine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_pre Serotonin (5-HT) Serotonin_vesicle->Serotonin_pre Release SERT Serotonin Transporter (SERT) SERT->Serotonin_pre Serotonin_cleft Serotonin (5-HT) Serotonin_pre->Serotonin_cleft Serotonin_cleft->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_cleft->5HT_Receptor Binding Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Activation Dapoxetine Dapoxetine Dapoxetine->SERT Inhibition

Caption: Mechanism of action of Dapoxetine as a selective serotonin reuptake inhibitor (SSRI).

adsorption_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Dapoxetine Stock Solution Prep_Work Prepare Working Solution in Experimental Buffer Prep_Stock->Prep_Work Initial_Sample Take Initial Sample (C_initial) in Low-Bind Tube Prep_Work->Initial_Sample Incubate Incubate in Test Labware (e.g., 96-well plate) Prep_Work->Incubate Analyze Quantify Dapoxetine (e.g., HPLC-UV) Initial_Sample->Analyze Final_Sample Collect Supernatant (C_final) in Low-Bind Tube Incubate->Final_Sample Final_Sample->Analyze Calculate Calculate % Adsorption Analyze->Calculate

Caption: Experimental workflow for quantifying Dapoxetine adsorption to labware.

References

Technical Support Center: Optimization of Mobile Phase for Dapoxetine Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the mobile phase for Dapoxetine separation in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Dapoxetine analysis in RP-HPLC?

A common starting point for Dapoxetine analysis involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. A typical ratio is in the range of 40:60 to 60:40 (v/v) of organic solvent to buffer. The choice of buffer and its pH are critical for achieving good peak shape and retention.

Q2: Why is the pH of the mobile phase important for Dapoxetine analysis?

Dapoxetine is a basic compound. The pH of the mobile phase affects its ionization state, which in turn influences its retention and peak shape. At a pH below its pKa, Dapoxetine will be protonated (ionized), which can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[1][2] To minimize these interactions and achieve a symmetrical peak, it is often recommended to work at a lower pH (around 3-4) to suppress the ionization of silanol groups.[1][2]

Q3: What are the common organic modifiers and buffers used for Dapoxetine separation?

  • Organic Modifiers: Acetonitrile is frequently used due to its lower viscosity and UV transparency. Methanol is another viable option.[3][4][5][6]

  • Buffers: Phosphate buffers, ammonium formate[3], triethylamine (TEA) buffers[5], and trifluoroacetic acid (TFA)[7] are commonly employed. TEA and other amine additives can act as silanol blockers to reduce peak tailing.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Peak Tailing)

Symptom: The Dapoxetine peak is asymmetrical with a trailing edge. The tailing factor is greater than 2.0.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols Dapoxetine, as a basic compound, can interact with free silanol groups on the C18 column, leading to tailing.[1][2] To mitigate this, lower the mobile phase pH to around 3.0-3.5 using a buffer like phosphate or an acid like orthophosphoric acid.[8][3] Alternatively, add a competing base like triethylamine (TEA) to the mobile phase to block the active silanol sites.[2]
Column Overload Injecting too concentrated a sample can saturate the column, causing peak distortion.[9] To check for this, dilute the sample and inject it again. If the peak shape improves, reduce the sample concentration for subsequent analyses.
Column Degradation An old or contaminated column can lose its efficiency, resulting in poor peak shapes.[1] Try flushing the column with a strong solvent. If performance doesn't improve, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[10]
Issue 2: Inadequate Resolution

Symptom: The Dapoxetine peak is not well separated from other components in the sample, such as impurities or other active pharmaceutical ingredients (APIs).

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Strength If peaks are eluting too quickly (low retention), decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase.[11] Conversely, if retention times are too long, increase the organic modifier percentage. A 10% change in the organic modifier can significantly alter retention.[11]
Suboptimal Selectivity If adjusting the mobile phase strength doesn't provide the desired separation, changing the organic modifier (e.g., from acetonitrile to methanol) or the type of buffer can alter the selectivity of the separation.[11] You can also fine-tune the pH of the mobile phase, as this can affect the retention of ionizable compounds differently.
Issue 3: Unstable or Drifting Retention Times

Symptom: The retention time for Dapoxetine varies significantly between injections.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.
Mobile Phase Composition Change If the mobile phase is prepared by mixing solvents, ensure accurate and consistent measurements. For buffered mobile phases, check for pH stability over time. It is good practice to prepare fresh mobile phase daily.
Fluctuations in Temperature Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature can improve reproducibility.[12]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Dapoxetine

This protocol is a starting point for the analysis of Dapoxetine in bulk drug and pharmaceutical formulations.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3][13]

  • Mobile Phase: Acetonitrile and 0.05 M Ammonium Formate Buffer (pH 3.5, adjusted with formic acid) in a 60:40 v/v ratio.[3]

  • Flow Rate: 1.0 mL/min.[8][3]

  • Detection Wavelength: 292 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: Ambient or controlled at 30°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 30-60 µg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

Comparative Data of Mobile Phases for Dapoxetine Analysis

The following table summarizes different mobile phase compositions and their corresponding chromatographic conditions found in the literature for the analysis of Dapoxetine.

Organic ModifierAqueous PhaseRatio (v/v)pHColumnRetention Time (min)
AcetonitrilePhosphate Buffer40:603.0Hypersil BDS C184.24
Acetonitrile[3]Ammonium Formate60:403.5Symmetry C185.02
AcetonitrileTriethylamine Buffer80:206.0Hypersil BDS C18Not Specified
Methanol[4]Ammonium Dihydrogen Phosphate Buffer80:207.0Not SpecifiedNot Specified
Acetonitrile[5]Triethylamine Buffer40:604.0Not Specified< 5

Visualized Workflows and Logic

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Validation Start Define Analytical Goal (e.g., Purity, Assay) SelectColumn Select C18 Column Start->SelectColumn PrepareSample Prepare Dapoxetine Standard and Sample Solutions SelectColumn->PrepareSample InitialConditions Initial Mobile Phase: ACN:Buffer (e.g., 50:50) pH ~3.5, Flow 1 mL/min PrepareSample->InitialConditions RunInitial Perform Initial Injection InitialConditions->RunInitial EvaluatePeak Evaluate Peak Shape, Retention, and Resolution RunInitial->EvaluatePeak Decision Is Performance Acceptable? EvaluatePeak->Decision AdjustOrganic Adjust Organic % (Increase/Decrease) Decision->AdjustOrganic No FinalMethod Final Optimized Method Decision->FinalMethod Yes AdjustOrganic->RunInitial AdjustpH Adjust pH (e.g., 3.0 to 4.0) AdjustOrganic->AdjustpH AdjustpH->RunInitial ChangeBuffer Change Buffer Type (e.g., Phosphate, Formate) AdjustpH->ChangeBuffer ChangeBuffer->RunInitial Validate Validate Method (ICH Guidelines) FinalMethod->Validate

Caption: Workflow for Mobile Phase Optimization in Dapoxetine HPLC Analysis.

Troubleshooting_Peak_Tailing cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Start Peak Tailing Observed (Tailing Factor > 2.0) CheckOverload Is Sample Concentration Too High? Start->CheckOverload CheckpH Is Mobile Phase pH Appropriate? CheckOverload->CheckpH No DiluteSample Reduce Sample Concentration CheckOverload->DiluteSample Yes CheckColumn Is Column Performance Declining? CheckpH->CheckColumn Yes AdjustpH Lower pH to ~3.0-3.5 CheckpH->AdjustpH No FlushColumn Flush Column with Strong Solvent CheckColumn->FlushColumn Yes Resolved Peak Shape Improved DiluteSample->Resolved AddModifier Add TEA or other silanol blocker AdjustpH->AddModifier AdjustpH->Resolved AddModifier->Resolved ReplaceColumn Replace Column and/ or use Guard Column FlushColumn->ReplaceColumn FlushColumn->Resolved ReplaceColumn->Resolved

Caption: Troubleshooting Logic for Dapoxetine Peak Tailing in RP-HPLC.

References

Technical Support Center: Troubleshooting Dapoxetine Instability in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the instability of Dapoxetine in processed biological samples. The following guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Dapoxetine in processed biological samples?

A1: Dapoxetine can be susceptible to degradation under certain conditions. The primary stability concerns include:

  • pH-Dependent Degradation: Dapoxetine shows susceptibility to degradation in both acidic and alkaline conditions.[1][2][3]

  • Oxidation: Exposure to air can lead to the oxidation of Dapoxetine, with the primary degradation product being Dapoxetine-N-oxide.[1][3][4] This N-oxide can further undergo Cope elimination to form other byproducts.[1][4]

  • Adsorption to Surfaces: Dapoxetine may adsorb to the surfaces of containers, particularly glass, which can lead to a perceived loss of the analyte.[1]

Q2: My quantitative results for Dapoxetine are inconsistent. What could be the cause?

A2: Inconsistent quantitative results are a common issue and can stem from several factors related to sample processing and handling:

  • Delayed Processing: If samples are not processed promptly after collection, degradation can occur. It is recommended to keep samples at low temperatures (e.g., 4°C) during processing.[1]

  • Exposure to Air: Prolonged exposure to air can facilitate oxidation.[1] Consider processing samples under an inert atmosphere, such as nitrogen, if oxidation is suspected.[1]

  • Inappropriate pH: The pH of your sample and any buffers used during extraction can significantly impact Dapoxetine's stability.[1][5]

  • Adsorption: As mentioned, adsorption to container surfaces can lead to lower-than-expected concentrations. Using silanized glassware or polypropylene vials can help minimize this issue.[1]

Q3: I am observing poor peak shape or tailing in my HPLC analysis of Dapoxetine. How can I troubleshoot this?

A3: Poor chromatography can be attributed to several factors in your analytical method:

  • Inappropriate Mobile Phase pH: Dapoxetine has a pKa of 8.6 and will be charged at physiological pH. Controlling the mobile phase pH is crucial for good peak shape. A slightly acidic pH, for example around 3.5, has been used successfully in RP-HPLC methods.[1][5][6]

  • Column Degradation: The performance of your HPLC column can degrade over time. It is advisable to test the column with a standard compound to check its performance and replace it if necessary.[1]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try reducing the injection volume or diluting the sample.[1]

Q4: What are the known degradation products of Dapoxetine that I should be aware of?

A4: The main degradation product formed through oxidation is Dapoxetine-N-oxide.[1][4][7] This can further degrade to (2E)-cinnamyloxynaphthalene and its Z isomer.[1][4] Other potential impurities or related compounds that might be present from synthesis or degradation include (S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol and Rac N-Demethyl Dapoxetine.[1] In hepatic metabolism studies, other metabolites like desmethyldapoxetine and didesmethyldapoxetine are also observed.[7][8]

Q5: How should I prepare and store my biological samples to ensure Dapoxetine stability?

A5: Proper sample handling and storage are critical for accurate analysis:

  • Prompt Processing: Process biological samples as soon as possible after collection.[1]

  • Low Temperature: Keep samples on ice or at 4°C during all processing steps.[1][9]

  • Long-Term Storage: For long-term stability, samples should be stored at -20°C or -80°C. Studies have shown Dapoxetine to be stable in plasma for up to 36 days when refrigerated at 4°C.[10]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.[5]

Data Presentation

Table 1: Summary of Dapoxetine Stability Under Stress Conditions

Stress ConditionReagent/DetailsDurationDapoxetine Degradation (%)Reference
Acid Hydrolysis1N HCl3 hoursSlight[2][11]
Base Hydrolysis1N NaOH3 hoursSlight[2][11]
Oxidation30% H₂O₂3 hours at 80°CSusceptible[2][11]
Thermal Degradation105°C24 hoursStable[11]
Photolytic DegradationUV light (minimum 1.2 million lux hours)-Stable[2][11]

Table 2: Pharmacokinetic Parameters of Dapoxetine

Parameter30 mg Dose60 mg DoseReference
Tmax (hours) 1.01 - 1.31.27 - 1.3[7][8]
Cmax (ng/mL) 297498[7][8]
Initial Half-life (hours) 1.311.42[7][8]
Terminal Half-life (hours) 18.721.9[7][8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of Dapoxetine from plasma samples.

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Aliquoting: To 100 µL of the plasma sample (blank, calibration standard, quality control, or unknown), add 20 µL of an internal standard working solution (e.g., Dapoxetine-d6).[9] Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[9]

  • Vortexing: Vortex the mixture vigorously for 1 minute.[9]

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[9]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the LC-MS/MS analysis.[9]

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[9]

Protocol 2: RP-HPLC Method for Dapoxetine Analysis

This protocol provides a starting point for developing an RP-HPLC method. Optimization will be required based on the specific instrument and column used.

  • Column: Symmetry C18 (4.6mm x 250mm, 5µm) or equivalent.[5][6]

  • Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., 0.2 M ammonium acetate or a phosphate buffer) in a ratio of approximately 60:40 or 50:50.[2][5] The pH of the aqueous phase should be adjusted to be slightly acidic, for instance, pH 3.5.[5][6]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 293 nm.[5]

  • Temperature: Ambient.[5]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample Collection (e.g., Plasma) add_is Add Internal Standard (e.g., Dapoxetine-d6) start->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for Dapoxetine analysis in biological samples.

degradation_pathway cluster_oxidation Oxidation cluster_cope_elimination Cope Elimination cluster_metabolism Metabolism dapoxetine Dapoxetine n_oxide Dapoxetine-N-oxide dapoxetine->n_oxide [O] desmethyl Desmethyldapoxetine dapoxetine->desmethyl CYP2D6, CYP3A4 didesmethyl Didesmethyldapoxetine dapoxetine->didesmethyl CYP2D6, CYP3A4 cinnamyloxynaphthalene (2E)-cinnamyloxynaphthalene and Z isomer n_oxide->cinnamyloxynaphthalene

Caption: Simplified degradation and metabolic pathway of Dapoxetine.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicle serotonin Serotonin (5-HT) serotonin_vesicle->serotonin Release sert Serotonin Transporter (SERT) serotonin->sert Reuptake postsynaptic_receptor Postsynaptic Receptor serotonin->postsynaptic_receptor Binding signal_transduction Signal Transduction postsynaptic_receptor->signal_transduction Activation dapoxetine Dapoxetine dapoxetine->sert Inhibition

Caption: Mechanism of action of Dapoxetine as a selective serotonin reuptake inhibitor (SSRI).

References

Improving the yield and purity of Dapoxetine Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Dapoxetine Hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and purification of this compound.

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Incomplete Reactions: Insufficient reaction times, incorrect temperatures, or suboptimal reagent stoichiometry can lead to incomplete conversion of starting materials.

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product. Common side reactions may include over-alkylation or elimination reactions depending on the synthetic route.

  • Suboptimal Chiral Resolution: In synthetic routes involving racemic mixtures, inefficient separation of the desired (S)-enantiomer from the (R)-enantiomer will significantly impact the final yield of the active pharmaceutical ingredient.[1]

  • Losses During Work-up and Purification: Significant product loss can occur during extraction, filtration, and recrystallization steps. It is crucial to optimize these procedures to minimize such losses.

Q2: How can the optical purity of the final this compound product be improved?

Achieving high enantiomeric purity is critical. Here are some strategies:

  • Chiral Resolution Agents: The use of chiral resolving agents, such as (+)-di-p-toluoyl tartaric acid, is a common method to separate the (S)-(+)-dapoxetine from its (-)-isomer.[1]

  • Asymmetric Synthesis: Employing a stereoselective synthesis route can yield the desired enantiomer directly, minimizing the need for extensive chiral separation. One such approach utilizes (S)-tert-butanesulfinamide as a chiral auxiliary.[2]

  • Recrystallization: Multiple recrystallizations of the final product or key intermediates can enhance enantiomeric purity. The choice of solvent is critical for effective purification.

Q3: What are the recommended solvent systems for the purification of this compound by recrystallization?

The choice of solvent is crucial for obtaining high purity and good crystal form. Based on various studies, the following solvent systems are effective:

  • Isopropyl Alcohol: This is a commonly used solvent for the recrystallization of this compound.[1]

  • Methanol/Ethyl Acetate Mixtures: A mixed solvent system of methanol and ethyl acetate has been shown to be effective for purification.[3]

  • Ethanol/Ethyl Acetate Mixtures: Similar to the methanol-based system, a mixture of ethanol and ethyl acetate can also be employed for recrystallization.[3]

Q4: What are common impurities found in this compound and how can they be minimized?

Process-related impurities and degradation products can compromise the quality of the final product. Common impurities may include:

  • (S)-3-(naphthalene-1-oxy)-1-phenylpropyl-1-amine [4]

  • (S)-N-methyl-3-(naphthalene-1-oxy)-1-phenylpropyl-1-amine [4]

  • Dapoxetine-N-oxide [5]

To minimize these impurities:

  • Control Reaction Conditions: Careful control of reaction temperature, time, and reagent stoichiometry can prevent the formation of many process-related impurities.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen) can reduce oxidative degradation.[5]

  • Purification: Effective purification methods, such as column chromatography or recrystallization, are essential to remove impurities.[3]

Q5: How can I monitor the progress and purity of my reaction?

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method for monitoring reaction progress and assessing the purity of the final product.[6][7] A validated RP-HPLC method can separate Dapoxetine from its impurities and starting materials.[6]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the reaction progress.

Data on Yield and Purity Improvement

The following tables summarize quantitative data from various studies, highlighting the impact of different synthetic and purification methods on the yield and purity of this compound.

Table 1: Comparison of Final Product Yield and Purity with Different Purification Methods

Method/Solvent SystemYield (%)Purity (%)Chiral Purity (%)Reference
Recrystallization with Ethanol/Ethyl Acetate (1:15)Not specified99.72Not specified[3]
Recrystallization with Isopropyl AlcoholGoodNot specified99.81 (+)[1]
Synthesis via (S)-3-amino-3-phenylpropionic acid92.699.7999.51[8]
Asymmetric synthesis with (S)-tert-butanesulfinamide74.7 (for (S)-dapoxetine base)Not specified99.3 (ee)[2]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis and purification of this compound.

Protocol 1: Purification of Crude this compound by Recrystallization [3]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethanol, methanol, or acetone.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Adsorbent Treatment: Add an adsorptive inorganic substance to the filtrate and stir vigorously. Allow it to stand and then filter to remove the adsorbent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Recrystallization: Heat the concentrated solution to a temperature not exceeding 80°C. Add a co-solvent, such as ethyl acetate, with stirring.

  • Crystallization: Cool the solution slowly to induce crystallization.

  • Isolation: Separate the precipitated crystals by filtration.

  • Washing and Drying: Wash the crystals with a suitable solvent and dry them to obtain purified this compound.

Protocol 2: Synthesis of (S)-Dapoxetine via Reductive Amination [2]

  • Reaction Setup: In a round-bottomed flask, combine (S)-3-amino-3-(naphthalen-1-yloxy)-1-phenylpropane (1 equivalent), 98% formic acid (2.5 equivalents), and a 30% aqueous solution of formaldehyde (5 equivalents).

  • Heating: Heat the reaction mixture to 85°C for 8 hours.

  • Quenching: After the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic phase under reduced pressure to obtain crude (S)-Dapoxetine.

Protocol 3: Conversion of Dapoxetine Base to this compound [1]

  • Dissolution: Dissolve the Dapoxetine base in ethyl acetate.

  • Filtration: Filter the solution to remove any particulates.

  • Cooling: Cool the solution to 0-5°C.

  • Acidification: Purge HCl gas through the solution at 0-5°C until the pH is between 1 and 2.

  • Precipitation: The solid this compound will precipitate out of the solution.

  • Isolation and Washing: Filter the product and wash it with chilled ethyl acetate.

Visualizations

Figure 1: General Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation Starting Materials Starting Materials Key Intermediate Key Intermediate Starting Materials->Key Intermediate Reaction Steps Crude Dapoxetine Base Crude Dapoxetine Base Key Intermediate->Crude Dapoxetine Base e.g., Amination Purified Dapoxetine Base Purified Dapoxetine Base Crude Dapoxetine Base->Purified Dapoxetine Base e.g., Column Chromatography Dapoxetine HCl Dapoxetine HCl Purified Dapoxetine Base->Dapoxetine HCl HCl Salt Formation High Purity Dapoxetine HCl High Purity Dapoxetine HCl Dapoxetine HCl->High Purity Dapoxetine HCl Recrystallization

Caption: A simplified workflow from starting materials to high-purity Dapoxetine HCl.

Figure 2: Troubleshooting Guide for Low Purity of this compound

G cluster_analysis Analysis of Impurities cluster_remediation Remediation Steps Low Purity Low Purity Check HPLC Check HPLC Low Purity->Check HPLC Initial Observation Known Impurities? Known Impurities? Check HPLC->Known Impurities? Optimize Reaction Optimize Reaction Conditions Known Impurities?->Optimize Reaction Yes Characterize Unknowns Characterize Unknowns Known Impurities?->Characterize Unknowns No Improve Purification Improve Purification (e.g., Recrystallization, Chromatography) Optimize Reaction->Improve Purification If Impurities Persist Modify Work-up Modify Work-up Characterize Unknowns->Modify Work-up Based on Characterization Modify Work-up->Improve Purification High Purity Product High Purity Product Improve Purification->High Purity Product

Caption: A decision tree for troubleshooting low purity in Dapoxetine HCl synthesis.

References

Addressing matrix effects in the mass spectrometric analysis of Dapoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of Dapoxetine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Dapoxetine?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample apart from the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Dapoxetine in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] Ion suppression, the more common phenomenon, reduces the analyte's signal intensity, which can negatively affect the accuracy, precision, and sensitivity of the analysis, potentially leading to an underestimation of Dapoxetine's concentration.[1][4]

Q2: I am using a deuterated internal standard (e.g., Dapoxetine-d6). Shouldn't that automatically correct for matrix effects?

A2: Ideally, a deuterated internal standard (IS) like Dapoxetine-d6 co-elutes with Dapoxetine and experiences the same degree of ion suppression or enhancement. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[4] However, the "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and the IS. If this separation occurs in a region of variable ion suppression, they will be affected differently, leading to inaccurate results.[4]

Q3: What are the common causes of ion suppression when analyzing Dapoxetine?

A3: Several factors can contribute to ion suppression in the analysis of Dapoxetine:

  • High Matrix Complexity: Biological samples like plasma contain high concentrations of endogenous compounds such as phospholipids, which are known to cause significant ion suppression.[4][5]

  • Inadequate Sample Preparation: Simpler methods like protein precipitation may not effectively remove all interfering substances compared to more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4][6]

  • Suboptimal Chromatography: Poor chromatographic resolution can lead to the co-elution of matrix components with Dapoxetine and its internal standard.[4]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate) and strong ion-pairing agents can contribute to ion suppression in Electrospray Ionization (ESI).[4]

  • Exogenous Contaminants: Contaminants introduced during sample handling, such as polymers from plasticware, can also interfere with ionization.[7]

Q4: How can I assess the extent of matrix effects in my Dapoxetine assay?

A4: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: In this experiment, a standard solution of Dapoxetine is continuously infused into the mobile phase after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected. Any drop in the constant baseline signal of Dapoxetine indicates a region where co-eluting matrix components are causing ion suppression.[4][8]

  • Post-Extraction Spike: This method quantifies the matrix effect. The signal response of an analyte spiked into a blank matrix extract is compared to the response of the same concentration of the analyte in a neat (clean) solvent. A lower response in the matrix sample indicates ion suppression.[4] The matrix effect can be calculated as a percentage.[2]

Troubleshooting Guide

Issue 1: Inconsistent or inaccurate quantitative results for Dapoxetine.

  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-column infusion experiment to identify ion suppression zones in your chromatogram. Quantify the matrix effect using the post-extraction spike method with multiple lots of blank matrix to assess variability.

    • Improve Sample Preparation: This is often the most effective strategy.[4] If you are using protein precipitation, consider switching to a more selective technique like LLE or SPE to better remove interfering components like phospholipids.[5][6]

    • Optimize Chromatography: Modify your LC method to separate Dapoxetine from the ion suppression regions. This can involve changing the gradient, mobile phase composition, or using a different column chemistry.[4]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, but be mindful that this will also dilute your analyte, which could impact sensitivity.[4][8]

    • Change Ionization Mode: If available, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects.[4][9]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in a blank matrix that is identical to your samples to compensate for consistent matrix effects.[4]

Issue 2: Poor recovery of Dapoxetine during sample preparation.

  • Possible Cause: Suboptimal extraction conditions.

  • Troubleshooting Steps:

    • Optimize LLE Solvent: If using LLE, experiment with different organic solvents or mixtures of solvents. The pH of the aqueous phase should be adjusted to ensure Dapoxetine (a basic compound) is in its neutral form for efficient extraction into the organic phase.[6]

    • Select Appropriate SPE Sorbent: For SPE, choose a sorbent that provides good retention for Dapoxetine while allowing interfering components to be washed away. Test different wash and elution solvents to maximize recovery.

    • Evaluate Protein Precipitation Agent: When using protein precipitation, compare different organic solvents like acetonitrile and methanol, as they can yield different recovery rates.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Dapoxetine in human plasma, compiled from various validated bioanalytical methods.

Table 1: Recovery and Matrix Effect of Dapoxetine with Different Sample Preparation Methods

Sample Preparation MethodAnalyte Concentration (ng/mL)Mean Recovery (%)RSD (%)Matrix Effect (%)Reference
Protein PrecipitationLow QC99.72.3Not specified[11]
Medium QC104.22.3Not specified[11]
High QC101.02.3Not specified[11]
Protein PrecipitationLQC & HQC~90<7Ion Suppression Detected[10][12]
Liquid-Liquid Extraction5.0 - 600>90≤ 5Not specified[13][14]

QC: Quality Control; LQC: Low QC; MQC: Medium QC; HQC: High QC; RSD: Relative Standard Deviation.

Table 2: LC-MS/MS Method Validation Parameters for Dapoxetine Quantification

ParameterDapoxetineInternal StandardValue/RangeReference
Linearity Range (ng/mL)DapoxetineDapoxetine-d72.00 - 1000[15]
DapoxetineDapoxetine-d65.0 - 600[14]
DapoxetineTadalafil10 - 6000[10]
Intra-day Precision (%RSD)DapoxetineDapoxetine-d6≤ 5[16]
Inter-day Precision (%RSD)DapoxetineDapoxetine-d6≤ 5[16]
Intra-day Accuracy (%)DapoxetineDapoxetine-d697 - 106[13]
Inter-day Accuracy (%)DapoxetineDapoxetine-d697 - 106[13]

Experimental Protocols

Protocol 1: Protein Precipitation (PP)

This method is rapid and straightforward but may be more susceptible to matrix effects.[17]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Dapoxetine-d6 internal standard working solution.[18]

  • Vortex the sample for 10 seconds.[18]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[18]

  • Vortex vigorously for 1 minute.[18]

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[18]

  • Carefully transfer the supernatant to a clean tube or 96-well plate.[18]

  • Inject an aliquot of the supernatant into the LC-MS/MS system.[18]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation.[6]

  • To a volume of plasma, add the Dapoxetine-d6 internal standard.[16]

  • Add a specific volume of an appropriate extraction solvent (e.g., a mixture containing methyl tert-butyl ether or ethyl acetate).

  • Vortex the mixture vigorously to ensure thorough mixing.[16]

  • Centrifuge to separate the aqueous and organic layers.[16]

  • Transfer the organic layer containing Dapoxetine and the internal standard to a new tube.[16]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[16]

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[16]

Protocol 3: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to visualize regions of ion suppression in the chromatogram.[4]

  • Preparation: Prepare a standard solution of Dapoxetine (e.g., 100 ng/mL) in the initial mobile phase.[4]

  • Setup:

    • Use a T-connector to introduce the Dapoxetine standard solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source.

    • Infuse the Dapoxetine standard solution at a low, constant flow rate (e.g., 10 µL/min).[4]

    • Set the LC flow rate as per your analytical method.[4]

  • Execution:

    • Begin the infusion and allow the MS signal for Dapoxetine to stabilize, establishing a constant baseline.[4]

    • Inject a prepared blank matrix extract onto the LC system.[4]

    • Monitor the Dapoxetine signal throughout the chromatographic run.[4]

  • Analysis: Any significant drop in the stable baseline indicates a region where co-eluting matrix components are causing ion suppression.[4]

Visualizations

Workflow_for_Dapoxetine_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard (Dapoxetine-d6) Plasma_Sample->Add_IS Extraction Extraction (PP, LLE, or SPE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Chromatography Chromatographic Separation (e.g., C18 Column) LC_Injection->Chromatography MS_Detection MS/MS Detection (MRM Mode) Chromatography->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Troubleshooting_Matrix_Effects Start Inaccurate/Inconsistent Dapoxetine Results Assess_ME Assess Matrix Effects (Post-column infusion or post-extraction spike) Start->Assess_ME Improve_SP Improve Sample Prep (LLE or SPE) Assess_ME->Improve_SP If significant matrix effects Optimize_LC Optimize Chromatography Assess_ME->Optimize_LC If co-elution is observed Dilute_Sample Dilute Sample Assess_ME->Dilute_Sample If matrix effects are moderate Use_MM_Cal Use Matrix-Matched Calibrators Assess_ME->Use_MM_Cal If matrix effects are consistent End Accurate & Consistent Results Improve_SP->End Optimize_LC->End Dilute_Sample->End Use_MM_Cal->End

References

Enhancing the solubility of Dapoxetine Hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dapoxetine Hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a selective serotonin reuptake inhibitor (SSRI) used in pharmaceutical research.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by high permeability but low aqueous solubility.[2][3] This poor solubility is a primary challenge in experimental settings, as it can lead to precipitation in aqueous assay buffers, resulting in inconsistent and inaccurate results.[3][4]

Q2: What is the reported solubility of this compound in various common solvents?

A2: The solubility of this compound varies significantly across different solvents. It is generally described as almost insoluble in water but soluble in several organic solvents.[3][5] Specific solubility data is summarized in the table below.

SolventReported SolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~16 mg/mL[6]
Ethanol~25 mg/mL[6]
Dimethylformamide (DMF)~25 mg/mL[6]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[6]
Methanol28.5 µg/mL[2]
PEG 40042.5 µg/mL[2]
0.1 N Hydrochloric Acid (HCl)13.2 µg/mL[2]
Distilled Water5 µg/mL[2]

Note: Discrepancies in reported values can arise from differences in experimental conditions, such as temperature and the specific crystal form of the compound.[3][5]

Q3: What is the recommended initial approach for dissolving this compound for an in vitro experiment?

A3: The standard approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous assay buffer.

  • Select a Co-Solvent: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[6] Ethanol and dimethylformamide (DMF) are also effective.[6]

  • Prepare Stock Solution: Dissolve the this compound powder in the chosen solvent. Sonication may be recommended to aid dissolution.[7]

  • Dilute into Aqueous Buffer: Perform serial dilutions of the stock solution into your final aqueous medium (e.g., cell culture media, PBS). It is crucial to ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid solvent-induced artifacts in the assay.[6]

Q4: How can I further enhance the solubility of this compound in my aqueous assay medium?

A4: If precipitation occurs upon dilution, several strategies can be employed:

  • pH Adjustment: this compound is a weakly basic drug with pH-dependent solubility.[8][9] Lowering the pH of the aqueous buffer to a slightly acidic range (e.g., pH 3.5-6.0) can significantly improve its solubility.[10][11]

  • Use of Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[8][9][12]

  • Inclusion of Surfactants: Low concentrations of non-ionic surfactants or agents like Sodium Lauryl Sulfate (SLS) can help maintain the drug's solubility in aqueous solutions.[2]

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in my chosen buffer.

If you are attempting to dissolve the compound directly in an aqueous buffer and observing poor solubility, follow this workflow to prepare a usable solution.

G cluster_0 Troubleshooting: Failure to Dissolve start Start: Dapoxetine HCl powder + aqueous buffer check_sol Is the powder fully dissolved? start->check_sol protocol Action: Prepare a concentrated stock solution in an organic co-solvent (e.g., DMSO). check_sol->protocol No end_ok End: Solution is ready for assay. check_sol->end_ok Yes dilute Action: Serially dilute the stock solution into the final aqueous buffer. protocol->dilute observe Observe for precipitation. dilute->observe observe->end_ok No Precipitation end_precip Refer to 'Issue 2: Precipitation on Dilution' observe->end_precip Precipitation Occurs

Workflow for dissolving this compound.

Issue 2: My this compound precipitates after dilution into the aqueous assay buffer.

Precipitation upon dilution is a common problem indicating that the drug's solubility limit has been exceeded in the final medium. Use this guide to diagnose and solve the issue.

G cluster_1 Troubleshooting: Precipitation During Assay start Problem: Precipitation observed in final assay medium. q1 Is the final organic solvent concentration >0.5%? start->q1 a1 Action: Reduce solvent concentration by preparing a more concentrated initial stock solution. q1->a1 Yes q2 Is the aqueous buffer pH neutral or basic? q1->q2 No a1->q2 a2 Action: Adjust buffer to a slightly acidic pH (e.g., 5.0-6.5) and re-test. q2->a2 Yes q3 Still precipitating? q2->q3 No a2->q3 a3 Action: Incorporate a solubilizing agent like HP-β-Cyclodextrin into the buffer before adding the drug. q3->a3 Yes end Solution should now be stable. q3->end No a3->end

Troubleshooting logic for precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO, analytical grade), sterile microcentrifuge tubes, precision balance.

  • Procedure:

    • Weigh out 10 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[10] Aqueous solutions should not be stored for more than one day.[6]

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To prepare a this compound solution in an aqueous buffer using HP-β-CD as a solubilizing agent.

  • Materials: this compound stock solution (from Protocol 1), HP-β-CD, desired aqueous buffer (e.g., PBS), sterile tubes.

  • Procedure:

    • Prepare the final aqueous buffer.

    • Dissolve HP-β-CD directly into the buffer. A 1:1 molar ratio of drug-to-cyclodextrin is a good starting point.[8] For example, to prepare a 100 µM Dapoxetine solution, you could add HP-β-CD to the buffer to achieve a final concentration of 100 µM or slightly higher.

    • Mix the buffer containing HP-β-CD thoroughly until the cyclodextrin is fully dissolved.

    • Slowly add the required volume of the this compound stock solution to the HP-β-CD-containing buffer while vortexing.

    • This method helps to keep the drug in solution after dilution from the organic stock.

Mechanism of Action Visualization

Dapoxetine is an SSRI that functions by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.

G cluster_0 Mechanism of Serotonin Reuptake Inhibition presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) presynaptic->serotonin Release postsynaptic Postsynaptic Neuron sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binds receptor->postsynaptic Signal dapoxetine Dapoxetine dapoxetine->sert Blocks

References

Method refinement for detecting low concentrations of Dapoxetine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dapoxetine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the detection of low concentrations of Dapoxetine metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Dapoxetine that I should be targeting for quantification?

A1: The primary metabolic pathways for Dapoxetine are N-oxidation and N-demethylation.[1] This results in the formation of two major metabolites: Dapoxetine-N-oxide and Desmethyldapoxetine.[1] A recent study also identified eleven phase I hepatic metabolites, including hydroxylated and didesmethylated products, suggesting a more complex metabolic profile than previously understood.[2][3] For most pharmacokinetic studies, simultaneous quantification of Dapoxetine, Dapoxetine-N-oxide, and Desmethyldapoxetine is recommended.[1][4]

Q2: Which analytical technique is most suitable for detecting low concentrations of Dapoxetine metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of Dapoxetine and its metabolites in biological matrices.[5][6] Its high sensitivity and selectivity allow for the detection and quantification of analytes at ng/mL levels and even lower.[4][7] While HPLC with UV or fluorescence detection can be used, these methods may lack the required sensitivity for detecting metabolites at very low concentrations.[8][9]

Q3: What is a suitable internal standard (IS) for the analysis of Dapoxetine and its metabolites?

A3: A stable isotope-labeled (SIL) internal standard is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability during sample preparation.[1][5] Dapoxetine-d6 and Dapoxetine-d7 are commonly used and have been shown to be effective.[1][6][7] If a SIL IS is not available, a structurally similar compound with similar chromatographic behavior, such as carbamazepine, can be considered, though this may not compensate for matrix effects as effectively.[4]

Q4: What are the typical linear ranges and lower limits of quantification (LLOQ) for Dapoxetine and its metabolites using LC-MS/MS?

A4: The linear range and LLOQ can vary depending on the specific method and instrumentation. However, several validated methods have been published with the following typical ranges:

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Reference
Dapoxetine1.0 - 2001.0[4]
Dapoxetine2.0 - 10002.0[7]
Dapoxetine5.0 - 6005.0[6]
Dapoxetine-N-oxide0.5 - 1000.5[4]
Desmethyldapoxetine0.1 - 5.00.1[4]

Troubleshooting Guide

Issue 1: Poor sensitivity or inability to detect metabolites at low concentrations.

  • Possible Cause: Inefficient extraction of metabolites from the biological matrix.

    • Solution: Optimize the sample preparation method. While protein precipitation is a simple and high-throughput technique, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may provide a cleaner extract and better recovery for low concentration analytes.[6] For LLE, experiment with different organic solvents (e.g., hexane-ethyl acetate) and pH adjustments to improve extraction efficiency.[4]

  • Possible Cause: Suboptimal mass spectrometry parameters.

    • Solution: Ensure that the MS/MS parameters, particularly the multiple reaction monitoring (MRM) transitions, are optimized for each metabolite.[4] Infuse a standard solution of each metabolite directly into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energy.

  • Possible Cause: Matrix effects suppressing the analyte signal.

    • Solution: Matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte, are a common issue in LC-MS/MS.[10][11] To mitigate this, improve the sample cleanup using SPE or LLE.[11] Also, ensure chromatographic separation of the analytes from the bulk of the matrix components. The use of a stable isotope-labeled internal standard is crucial to compensate for any remaining matrix effects.[5]

Issue 2: High background noise or interfering peaks in the chromatogram.

  • Possible Cause: Contamination from sample collection tubes, solvents, or labware.

    • Solution: Use high-purity solvents and reagents (LC-MS grade).[1] Ensure that all labware is scrupulously clean. Test blank samples (matrix without analyte or IS) to identify the source of contamination.

  • Possible Cause: Co-elution of endogenous matrix components with the analytes.

    • Solution: Adjust the chromatographic conditions to improve the separation. This can include changing the mobile phase composition (e.g., adjusting the organic solvent ratio or pH), using a different column chemistry (e.g., C18, C8), or modifying the gradient elution profile.[6][7]

  • Possible Cause: Carryover from previous injections.

    • Solution: Optimize the wash solvent and injection needle cleaning procedure. Injecting blank samples after high-concentration standards or samples can help assess and troubleshoot carryover.[7]

Issue 3: Inconsistent retention times.

  • Possible Cause: Fluctuations in the HPLC/UPLC system, such as pump performance or column temperature.

    • Solution: Ensure the HPLC/UPLC system is properly maintained and equilibrated. Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes.[12]

  • Possible Cause: Improper mobile phase preparation.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to shifts in retention time.[12]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Quantification of Dapoxetine and its Metabolites in Human Plasma[1]
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 20 µL of the internal standard working solution (Dapoxetine-d6 in 50% methanol).

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v).

    • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile

    • Gradient: A suitable gradient to separate the analytes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      Dapoxetine 306.2 157.2
      Dapoxetine-N-oxide 322.2 261.2
      Desmethyldapoxetine 292.2 261.2

      | Dapoxetine-d6 (IS) | 312.2 | 163.2 |

Visualizations

cluster_metabolism Dapoxetine Metabolism Dapoxetine Dapoxetine Dapoxetine_N_Oxide Dapoxetine-N-oxide Dapoxetine->Dapoxetine_N_Oxide N-oxidation Desmethyl_Dapoxetine Desmethyldapoxetine Dapoxetine->Desmethyl_Dapoxetine N-demethylation Hydroxylated_Metabolites Hydroxylated Metabolites Dapoxetine->Hydroxylated_Metabolites Hydroxylation Didesmethyl_Dapoxetine Didesmethyldapoxetine Desmethyl_Dapoxetine->Didesmethyl_Dapoxetine N-demethylation

Caption: Simplified metabolic pathway of Dapoxetine.

cluster_workflow Analytical Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard (Dapoxetine-d6) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject UPLC-MS/MS Injection Reconstitute->Inject Analyze Data Acquisition and Analysis Inject->Analyze

References

Strategies to prevent oxidative degradation of Dapoxetine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapoxetine. The information addresses common stability issues related to oxidative degradation that may be encountered during experimental work and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of Dapoxetine degradation during storage?

A1: The primary degradation pathway for Dapoxetine, particularly when exposed to air, is oxidation. The tertiary amine group in the Dapoxetine molecule is susceptible to oxidation, leading to the formation of Dapoxetine-N-oxide.[1][2][3] This N-oxide is the major oxidative and metabolic degradation product.[2] Under certain conditions, Dapoxetine-N-oxide can undergo further degradation via Cope elimination to form (2E)-cinnamyloxynaphthalene and its Z-isomer.[2] Dapoxetine hydrochloride has also been found to be susceptible to slight degradation under acidic and alkaline conditions.[4][5]

Q2: What environmental factors can accelerate the oxidative degradation of Dapoxetine?

A2: Several environmental factors can accelerate the oxidative degradation of Dapoxetine. These include:

  • Exposure to Oxygen: Direct contact with atmospheric oxygen is a primary driver of oxidation.[2]

  • Elevated Temperature: Higher temperatures can increase the rate of chemical degradation.

  • High Humidity: Moisture can facilitate degradation reactions. Studies have shown that high humidity levels can negatively impact the stability of pharmaceutical tablets.[6]

  • Light Exposure: Although some studies suggest Dapoxetine is stable under UV light, it is a common stress condition in forced degradation studies and opaque or amber containers are often recommended for light-sensitive drugs.[4][5][7]

Q3: What are the recommended storage conditions for Dapoxetine and its solutions to minimize degradation?

A3: To ensure the stability of Dapoxetine, particularly in its base form or in solution, the following storage conditions are recommended:

  • Temperature: For short-term storage, refrigeration at 2-8 °C is generally sufficient. For long-term storage, freezing at -20 °C or below is recommended.[7]

  • Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidative degradation by minimizing contact with oxygen.

  • Light Protection: Store Dapoxetine and its solutions in amber vials or other light-resistant containers to protect them from potential photodegradation.[7]

  • Container: Use tightly sealed containers to prevent exposure to atmospheric moisture and oxygen.[7] For lyophilized powder, storage in a desiccator is advisable to protect from moisture.[7]

Q4: Are there any recommended antioxidants to prevent the oxidation of Dapoxetine in formulations?

A4: While specific studies on antioxidants for Dapoxetine formulations are not extensively detailed in the provided search results, the use of common pharmaceutical antioxidants can be considered to mitigate oxidative degradation. These include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and propyl gallate. The selection of an appropriate antioxidant would depend on the formulation's composition (e.g., aqueous or non-aqueous) and compatibility with other excipients.

Troubleshooting Guides

Problem: I am observing a new, unexpected peak in my HPLC chromatogram during the analysis of a stored Dapoxetine sample.

  • Possible Cause 1: Oxidative Degradation. The new peak could correspond to an oxidative degradation product, most likely Dapoxetine-N-oxide.

    • Troubleshooting Step: Compare the retention time of the unknown peak with a reference standard of Dapoxetine-N-oxide, if available. Alternatively, subject a fresh sample of Dapoxetine to forced oxidation (e.g., with a low concentration of hydrogen peroxide) and observe if the peak at the corresponding retention time increases.

  • Possible Cause 2: Hydrolytic Degradation. If the sample was stored in an aqueous solution, especially at a non-neutral pH, the peak could be a hydrolytic degradant.

    • Troubleshooting Step: Analyze the sample using a validated stability-indicating HPLC method that is known to separate Dapoxetine from its potential hydrolytic and oxidative degradation products. Review the pH of your sample preparation and storage solutions.

Problem: The potency of my Dapoxetine standard or formulation appears to be decreasing over time, even under recommended storage conditions.

  • Possible Cause 1: Inadequate Packaging. The packaging may not be providing a sufficient barrier against oxygen and moisture ingress.

    • Troubleshooting Step: Evaluate the oxygen and water vapor transmission rates (OTR and WVTR) of your current packaging material. Consider switching to a higher-barrier material such as aluminum foil blisters or glass containers. The use of oxygen scavengers within the packaging can also help to minimize oxygen exposure.[8]

  • Possible Cause 2: Incompatibility with Excipients. Certain excipients in a formulation can promote the degradation of the active pharmaceutical ingredient (API).

    • Troubleshooting Step: Conduct compatibility studies by preparing binary mixtures of Dapoxetine with each excipient and storing them under accelerated stability conditions (e.g., 40°C/75% RH).[6] Analyze the mixtures at regular intervals to identify any excipients that accelerate Dapoxetine degradation.

Data Presentation

Table 1: Summary of Dapoxetine Degradation under Forced Stress Conditions

Stress ConditionReagent/DetailsDuration% Degradation of DapoxetineReference
Acid Hydrolysis0.1 M HCl8 hoursSlight Degradation[4][5]
Base Hydrolysis0.1 M NaOH8 hoursSlight Degradation[4][5]
Oxidation3% H₂O₂8 hoursSusceptible to Oxidation[4][5][9]
Thermal Degradation60°C48 hoursStable[4][5]
PhotodegradationUV Light48 hoursStable[4][5]

Table 2: Oxygen Transmission Rate (OTR) of Common Pharmaceutical Packaging Materials

Packaging MaterialOTR (cc/m²/day)Barrier RatingReference
Aluminum Foil (25 µm)~0.00Excellent[8]
PVDC-Coated Blister1–5Good[8]
High-Density Polyethylene (HDPE)300–500Poor[8]
Polyvinyl Chloride (PVC)1000–2000Poor[8]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Dapoxetine

This protocol is based on a published method for determining the stability of Dapoxetine HCl.[4][9]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.2 M ammonium acetate buffer (50:50 v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 293 nm.

  • Injection Volume: 20 µL.

  • Method:

    • Prepare a stock solution of Dapoxetine HCl in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 1-40 µg/mL).

    • Prepare the sample solution by dissolving the Dapoxetine formulation in the mobile phase to achieve a concentration within the calibration range.

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the amount of Dapoxetine and any degradation products by comparing the peak areas to the calibration curve.

Protocol 2: Forced Degradation Study for Dapoxetine

This protocol outlines the conditions for subjecting Dapoxetine to stress to evaluate its stability.[4][5][9]

  • Acid Hydrolysis: Dissolve Dapoxetine in 0.1 M HCl and keep at room temperature for a specified period (e.g., 8 hours). Neutralize the solution before injection into the HPLC.

  • Base Hydrolysis: Dissolve Dapoxetine in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 8 hours). Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve Dapoxetine in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period (e.g., 8 hours).

  • Thermal Degradation: Store the solid Dapoxetine or its formulation in an oven at a high temperature (e.g., 60°C) for a specified period (e.g., 48 hours). Dissolve in mobile phase before analysis.

  • Photodegradation: Expose the solid Dapoxetine or its formulation to UV light in a photostability chamber for a specified duration (e.g., 48 hours). Dissolve in mobile phase before analysis.

Visualizations

Dapoxetine Dapoxetine N_Oxide Dapoxetine-N-oxide Dapoxetine->N_Oxide Oxidation (Primary Pathway) Cope_Elimination Cope Elimination Products ((2E)-cinnamyloxynaphthalene and Z-isomer) N_Oxide->Cope_Elimination Further Degradation

Caption: Oxidative degradation pathway of Dapoxetine.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep_Stock Prepare Dapoxetine Stock Solution Prep_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Prep_Stock->Prep_Samples HPLC_Injection Inject Samples into HPLC Prep_Samples->HPLC_Injection Chromatogram Obtain Chromatograms HPLC_Injection->Chromatogram Quantification Quantify Dapoxetine and Degradants Chromatogram->Quantification Assess_Stability Assess Stability Profile Quantification->Assess_Stability Identify_Degradants Identify Degradation Products Quantification->Identify_Degradants

Caption: Experimental workflow for a forced degradation study of Dapoxetine.

Start Is Dapoxetine Degradation Observed? Inert_Atmosphere Store under Inert Atmosphere (Nitrogen/Argon) Start->Inert_Atmosphere Yes Control_Humidity Control Humidity During Storage Start->Control_Humidity No, but for prevention Low_Temp Store at Low Temperature (2-8°C or -20°C) Inert_Atmosphere->Low_Temp Antioxidants Incorporate Antioxidants (e.g., BHT, BHA) Low_Temp->Antioxidants High_Barrier_Pkg Use High-Barrier Packaging (e.g., Aluminum Blisters, Glass) Antioxidants->High_Barrier_Pkg Oxygen_Scavengers Add Oxygen Scavengers to Packaging High_Barrier_Pkg->Oxygen_Scavengers Oxygen_Scavengers->Control_Humidity

References

Validation & Comparative

Comparative Efficacy of Dapoxetine Versus Other SSRIs in Animal Models of Premature Ejaculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), with other commonly prescribed SSRIs—Paroxetine, Fluoxetine, and Sertraline—in animal models of premature ejaculation (PE). The data presented is collated from various studies to offer a comprehensive overview for research and drug development purposes.

Overview of Serotonergic Modulation of Ejaculation

The ejaculatory process is significantly modulated by the central serotonergic system.[1] Stimulation of 5-HT2c receptors is known to delay ejaculation, whereas activation of 5-HT1A receptors can accelerate it.[2] SSRIs, by blocking the reuptake of serotonin in the synaptic cleft, enhance serotonergic neurotransmission, which is the underlying mechanism for their use in delaying ejaculation.[1] While long-acting SSRIs like Paroxetine, Fluoxetine, and Sertraline are used off-label for PE, they are typically associated with chronic dosing.[3] Dapoxetine, with its rapid onset and short half-life, has been specifically developed as an on-demand treatment for PE.[4]

Animal models, particularly "rapid ejaculator" rats, serve as a valuable tool for the preclinical evaluation of potential PE treatments.[5][6] These models allow for the objective measurement of ejaculatory latency (EL), a key indicator of a drug's efficacy in delaying ejaculation.

Quantitative Data on Ejaculatory Latency in Animal Models

The following table summarizes the quantitative data from various preclinical studies on the effects of Dapoxetine and other SSRIs on ejaculatory latency in male rats. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in a single study are limited. Variations in experimental protocols, animal strains, and drug administration routes can influence the outcomes.

DrugAnimal ModelDosage and AdministrationKey Findings on Ejaculatory Latency (EL)Reference
Dapoxetine Rapid ejaculator rats300 mg/kg, oral (acute)Significantly lengthened EL and decreased ejaculation frequency.[4][7]
Sexually experienced ratsSubcutaneous or oralSignificantly delayed ejaculation compared to saline control (16 ± 4 min with subcut. vs. 10 ± 1 min in saline controls).[6]
Paroxetine Sexually experienced Wistar rats10 or 20 mg/kg/day, oral (chronic, 22 days)Delayed ejaculation at both doses.[2][8]
Sexually naive male rats10 mg/kg, oral (acute)Slightly inhibited sexual behavior.[9]
Fluoxetine Male ratsDaily for 14 daysInhibited the ability to achieve multiple ejaculations.[3]
Sexually experienced rats30 mg/kg, oral (acute)Modest increase in the post-ejaculatory interval.[9]
Sertraline Sexually experienced rats3 and 10 mg/kg, oral (acute)Inhibited sexual behavior at both doses.[9]

Experimental Protocols

The following is a representative experimental protocol for evaluating the efficacy of SSRIs on ejaculatory behavior in male rats, synthesized from methodologies described in multiple studies.[10][11][12]

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Selection: Sexually experienced rats are often used. For PE studies, "rapid ejaculator" rats, identified through baseline screening for short ejaculatory latencies, are a suitable model.[5][6]

2. Housing and Acclimation:

  • Rats are housed in a temperature-controlled environment with a reversed 12-hour light/dark cycle to facilitate testing during the dark (active) phase.[12]

  • Animals are allowed an acclimation period before the start of the experiment.

3. Drug Administration:

  • Vehicle: A control group receives the vehicle (e.g., saline or distilled water) used to dissolve the test compounds.

  • Test Compounds: Dapoxetine, Paroxetine, Fluoxetine, or Sertraline are administered at predetermined doses.

  • Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injections are common.

  • Timing: For acute studies, drugs are administered a specific time before the behavioral test (e.g., 30-60 minutes). For chronic studies, daily administration occurs over a set period (e.g., 14-22 days).

4. Behavioral Testing (Copulatory Behavior Test):

  • Apparatus: A rectangular observation arena or a cylindrical Plexiglas cage.[11]

  • Stimulus Females: Ovariectomized female rats are brought into sexual receptivity (estrus) through hormonal priming with estradiol benzoate and progesterone.[12]

  • Procedure:

    • A receptive female is introduced into the testing arena for a brief habituation period.

    • The male rat is then introduced, and copulatory behavior is recorded for a set duration (e.g., 30 minutes).

    • Key behavioral parameters are measured, including:

      • Mount Latency (ML): Time from the introduction of the male to the first mount.

      • Intromission Latency (IL): Time from the introduction of the male to the first intromission.

      • Ejaculatory Latency (EL): Time from the first intromission to ejaculation. This is the primary endpoint for PE studies.

      • Mount Frequency (MF): Number of mounts before ejaculation.

      • Intromission Frequency (IF): Number of intromissions before ejaculation.

      • Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

5. Data Analysis:

  • The mean and standard error of the mean (SEM) for each behavioral parameter are calculated for each treatment group.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between the treatment groups and the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_selection Animal Selection (e.g., Rapid Ejaculator Rats) acclimation Acclimation animal_selection->acclimation drug_admin Drug Administration (Acute or Chronic) acclimation->drug_admin drug_prep Drug Preparation (Dapoxetine, Other SSRIs, Vehicle) copulation_test Copulatory Behavior Test drug_admin->copulation_test female_priming Hormonal Priming of Females female_priming->copulation_test data_recording Recording of Behavioral Parameters (EL, IF, etc.) copulation_test->data_recording stat_analysis Statistical Analysis data_recording->stat_analysis results Results Interpretation stat_analysis->results

Experimental Workflow for Efficacy Testing

ssri_pathway cluster_synapse Serotonergic Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Serotonin Release postsynaptic Postsynaptic Neuron ejaculation_delay Delay of Ejaculation postsynaptic->ejaculation_delay Modulation of Ejaculatory Reflex synaptic_cleft->postsynaptic 5-HT Receptor Binding ssri SSRIs (Dapoxetine, etc.) sert Serotonin Transporter (SERT) ssri->sert Inhibition sert->presynaptic Serotonin Reuptake

Simplified SSRI Signaling Pathway in Ejaculation

References

A Comparative Guide to Analytical Methods for Dapoxetine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Dapoxetine in different matrices, including bulk drug, pharmaceutical formulations, and human plasma. The information presented is collated from a range of studies to assist researchers and analysts in selecting the most suitable method for their specific needs, considering factors such as sensitivity, selectivity, speed, and the nature of the sample.

Methodological Overview

The quantification of Dapoxetine, a selective serotonin reuptake inhibitor used for the treatment of premature ejaculation, is crucial for quality control, pharmacokinetic studies, and bioequivalence assessment.[1][2] The most commonly employed analytical techniques include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry. Each method offers distinct advantages and is suited for different applications.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Dapoxetine in bulk and pharmaceutical dosage forms.[3][4] It offers good selectivity and sensitivity. For the analysis of Dapoxetine in biological matrices like human plasma, which requires higher sensitivity and selectivity to overcome matrix effects, UPLC-MS/MS is often the method of choice.[2][5] This technique combines the superior separation capabilities of UPLC with the highly sensitive and selective detection of tandem mass spectrometry.[6] UV-Visible Spectrophotometry provides a simpler and more cost-effective method, suitable for the routine analysis of Dapoxetine in pharmaceutical formulations where high sensitivity is not a primary requirement.[7]

Comparative Analysis of Validated Methods

The following tables summarize the key performance parameters of various validated analytical methods for Dapoxetine quantification, allowing for a direct comparison of their experimental conditions and performance characteristics.

High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1Method 2Method 3
Matrix Human PlasmaBulk & TabletsBulk & Formulations
Column Symmetry C18 (4.6 x 250 mm, 5 µm)[1]Symmetry C18 (4.6 x 250 mm, 3.5 µm)[3]Hypersil BDS C18 (4.6 x 100 mm, 5 µm)[8]
Mobile Phase Acetonitrile:Buffer (60:40 v/v), pH 3.5[1]Acetonitrile:Ammonium Formate (60:40 v/v), pH 3.5[3]Acetonitrile:Phosphate Buffer (40:60 v/v), pH 3.0[8]
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]1.0 mL/min[8]
Detection (UV) 293 nm[1]292 nm[3]230 nm[8]
Retention Time 4.442 min[1]5.020 min[3]4.244 min[8]
Linearity Range 5-25 µg/mL[1]Not Specified15-90 µg/mL[8]
Accuracy (% Recovery) 88.00 - 106.00%[1]98.93 - 99.91%[3]98 - 102%[8]
LOD Not Specified0.142 µg/mL[3]Not Specified
LOQ Not Specified0.471 µg/mL[3]Not Specified
UPLC-MS/MS Methods
ParameterMethod 1Method 2
Matrix Human PlasmaHuman Plasma
Sample Preparation Protein Precipitation[6]Liquid-Liquid Extraction[2]
Column Acquity UPLC BEH C18[9]ACE C8 (4.6 x 50 mm, 5 µm)[2]
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (Gradient)[9]Acetonitrile:0.01M Ammonium Acetate + 0.02% Formic Acid (85:15 v/v)[2]
Flow Rate Not SpecifiedNot Specified
Detection ESI-MS/MS (Positive Ion Mode)[6]ESI-MS/MS[2]
Internal Standard Dapoxetine-d6[6]Dapoxetine-d6[2]
Linearity Range 1.0-200 ng/mL[9]5.0-600 ng/mL[2]
Accuracy Within ±15%[9]97 - 106%[2]
Precision (%RSD) Within 15%[9]≤ 5%[2]
UV-Visible Spectrophotometry Methods
ParameterMethod 1Method 2Method 3
Matrix Pharmaceutical Dosage FormBulk & Dosage FormTablet Dosage Form
Solvent Methanol[7]MethanolWater[10]
λmax 251 nm & 291 nm[7]291 nm211 nm[10]
Linearity Range 10-50 µg/mL[7]5-60 µg/mL2-10 µg/mL[10]
Correlation Coefficient (r²) 0.999 & 0.9994[7]0.99980.9996[10]
Accuracy (% Recovery) Not Specified99.5489 ± 0.1599%99.53 - 100.41%[10]
LOD Not Specified0.0239 µg/mLNot Specified
LOQ Not Specified0.0724 µg/mLNot Specified

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility. Below are representative protocols for each technique.

HPLC Method for Dapoxetine in Human Plasma[1]
  • Chromatographic Conditions:

    • Column: Symmetry C1 (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of Acetonitrile and Buffer (60:40 v/v), with the pH adjusted to 3.5.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 293 nm.

    • Injection Volume: 10 µL.

    • Temperature: Ambient.

  • Sample Preparation:

    • Blank plasma samples were spiked with Dapoxetine hydrochloride. The method for extraction from plasma (e.g., protein precipitation, liquid-liquid extraction) should be detailed in the original study.

  • Validation Parameters:

    • The method was validated according to ICH guidelines for accuracy, linearity, precision, recovery, and stability.[1]

UPLC-MS/MS Method for Dapoxetine in Human Plasma[5]
  • Chromatographic and Mass Spectrometric Conditions:

    • UPLC System: An Acquity UPLC system.

    • Column: Acquity UPLC BEH C18.

    • Mobile Phase: A gradient elution using Acetonitrile and 0.1% Formic Acid in water.[9]

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 20 µL of the internal standard working solution (Dapoxetine-d6 in 50% methanol).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.[6]

UV-Visible Spectrophotometric Method for Dapoxetine in Tablets[7]
  • Instrumentation:

    • A UV-Visible spectrophotometer.

  • Preparation of Standard Solution:

    • A standard stock solution of Dapoxetine is prepared in methanol.

    • Working standard solutions of varying concentrations (e.g., 10-50 µg/mL) are prepared by further dilution of the stock solution with methanol.

  • Preparation of Sample Solution:

    • A quantity of finely powdered tablets equivalent to a specific amount of Dapoxetine (e.g., 5 mg) is accurately weighed and transferred to a volumetric flask.

    • The powder is dissolved in methanol, and the volume is made up to the mark.

    • The solution is filtered, and further dilutions are made to obtain a concentration within the Beer-Lambert law range.[7]

  • Measurement:

    • The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which was determined to be 251 nm and 291 nm in methanol.[7]

Visualizing the Cross-Validation Workflow

A general workflow for the cross-validation of analytical methods is essential for ensuring the reliability and consistency of results when different methods are used.

Analytical Method Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion M1 Develop & Validate Method A (e.g., HPLC) S Prepare a Set of Identical Samples M2 Develop & Validate Method B (e.g., UPLC-MS/MS) A1 Analyze Samples with Method A S->A1 A2 Analyze Samples with Method B S->A2 C Compare Quantitative Results (e.g., Bland-Altman plot, regression) A1->C A2->C E Evaluate for Systematic Bias and Proportional Differences C->E F Determine Method Interchangeability and Establish Acceptance Criteria E->F

Caption: A generalized workflow for the cross-validation of two analytical methods.

References

No Clinically Significant Drug-Drug Interactions Observed Between Dapoxetine and Phosphodiesterase-5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical studies indicates that the co-administration of dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) for premature ejaculation, with phosphodiesterase-5 (PDE5) inhibitors, used for erectile dysfunction, does not result in clinically significant pharmacokinetic or pharmacodynamic interactions. These findings are critical for researchers, scientists, and drug development professionals involved in the management of male sexual dysfunction, as premature ejaculation and erectile dysfunction often coexist.

A key open-label, randomized, crossover study involving 24 healthy men demonstrated that while sildenafil slightly increased the overall exposure to dapoxetine, this effect was not deemed clinically important. Conversely, tadalafil had no discernible impact on the pharmacokinetics of dapoxetine. Importantly, dapoxetine did not appear to alter the pharmacokinetics of either tadalafil or sildenafil.[1][2] The combination treatments were generally well-tolerated, with most adverse events being mild in nature.[1][2][3]

Pharmacokinetic Interaction Data

The primary pharmacokinetic parameters from a pivotal drug-drug interaction study are summarized below. The study evaluated the effects of single doses of tadalafil (20 mg) and sildenafil (100 mg) on the pharmacokinetics of a single 60 mg dose of dapoxetine.

Treatment GroupCmax (ng/mL)Tmax (hr)AUCinf (ng·hr/mL)t1/2 (hr)
Dapoxetine 60 mg 489 ± 1411.47 ± 0.513096 ± 86717.1 ± 8.1
Dapoxetine 60 mg + Tadalafil 20 mg 504 ± 1381.47 ± 0.513088 ± 81416.5 ± 6.9
Dapoxetine 60 mg + Sildenafil 100 mg 511 ± 1451.40 ± 0.503694 ± 131814.8 ± 6.9

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life. Adapted from Dresser et al., 2006.[1]

Statistical analysis of the log-transformed pharmacokinetic parameters revealed that the 90% confidence intervals for the mean ratios of Cmax and AUCinf for dapoxetine co-administered with tadalafil were within the standard bioequivalence range of 80-125%.[1] While sildenafil co-administration resulted in a 22% increase in the dapoxetine AUCinf, this was not considered clinically significant.[1][2][4]

Experimental Protocols

The primary clinical trial investigating these interactions followed a robust methodology to ensure the reliability of the findings.

Study Design: The study was an open-label, randomized, three-way crossover trial.[1][2][4] Each participant received three separate treatments: dapoxetine 60 mg alone, dapoxetine 60 mg with tadalafil 20 mg, and dapoxetine 60 mg with sildenafil 100 mg.[1][2][4] A washout period of 6 to 14 days separated each treatment phase.[3]

Participants: The study enrolled 24 healthy male subjects.[1][2][4]

Drug Administration and Sample Collection: Single oral doses of the study medications were administered. Blood samples for pharmacokinetic analysis were collected at regular intervals up to 72 hours post-dose.[3]

Analytical Method: Plasma concentrations of dapoxetine, tadalafil, and sildenafil were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][4] The lower limit of quantification for all analytes was 1.00 ng/mL.[1]

Signaling Pathways and Mechanisms of Action

To understand the potential for interaction, it is essential to consider the distinct signaling pathways of dapoxetine and PDE5 inhibitors.

Dapoxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binding Neural_Signal Delayed Ejaculatory Reflex Signal 5HT_Receptor->Neural_Signal Dapoxetine Dapoxetine Dapoxetine->SERT Inhibits

Caption: Mechanism of action of Dapoxetine.

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI).[5] It blocks the serotonin transporter (SERT) in the presynaptic neuron, leading to an increased concentration of serotonin in the synaptic cleft.[5] This enhanced serotonergic neurotransmission in the central nervous system is believed to modulate the ejaculatory reflex, leading to a delay in ejaculation.[6][7]

PDE5_Inhibitor_Mechanism cluster_stimulation Sexual Stimulation cluster_smooth_muscle Smooth Muscle Cell NO_Release Nitric Oxide (NO) Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Degradation GMP GMP PDE5->GMP Converts to PDE5_Inhibitor PDE5 Inhibitor PDE5_Inhibitor->PDE5 Inhibits

Caption: Mechanism of action of PDE5 Inhibitors.

PDE5 inhibitors work by blocking the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[8][9][10] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP.[11] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection.[11] By inhibiting PDE5, these drugs prolong the action of cGMP, thereby enhancing the erectile response to sexual stimulation.[8][10]

Experimental Workflow

The clinical study followed a structured workflow to assess the drug-drug interactions.

DDI_Study_Workflow Screening Subject Screening (Healthy Males) Randomization Randomization to Treatment Sequence Screening->Randomization Treatment_A Treatment A: Dapoxetine 60 mg Randomization->Treatment_A Washout_1 Washout Period (6-14 days) Treatment_A->Washout_1 PK_Sampling Pharmacokinetic Blood Sampling (0-72 hours) Treatment_A->PK_Sampling Treatment_B Treatment B: Dapoxetine 60 mg + Tadalafil 20 mg Washout_2 Washout Period (6-14 days) Treatment_B->Washout_2 Treatment_B->PK_Sampling Treatment_C Treatment C: Dapoxetine 60 mg + Sildenafil 100 mg Treatment_C->PK_Sampling Washout_1->Treatment_B Crossover Washout_2->Treatment_C Crossover Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->Analysis Data_Analysis Pharmacokinetic and Statistical Analysis Analysis->Data_Analysis

Caption: Clinical trial workflow for the DDI study.

Conclusion

The available evidence from well-controlled clinical trials indicates a lack of clinically significant drug-drug interactions between dapoxetine and the PDE5 inhibitors tadalafil and sildenafil.[1][2][12] The co-administration of these agents is generally well-tolerated.[1][2][3] This information is valuable for guiding the clinical management of patients with co-morbid premature ejaculation and erectile dysfunction and for informing future drug development in this therapeutic area. Researchers can be confident in the safety profile of this combination therapy based on the current body of evidence.

References

A Head-to-Head Comparison of Dapoxetine and Paroxetine on Serotonin Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dapoxetine and Paroxetine, two selective serotonin reuptake inhibitors (SSRIs), focusing on their performance in inhibiting the serotonin transporter (SERT). The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative metrics for Dapoxetine and Paroxetine in relation to their serotonin reuptake inhibition properties. These values, derived from various in vitro studies, provide a comparative view of their potency.

ParameterDapoxetineParoxetineReference(s)
IC50 (SERT Inhibition) 1.12 nM~0.2 - 1.0 nM[1],[2]
Ki (SERT Binding Affinity) ~1 nM (pKi = 8)~0.1 - 1.0 nM[3][4],[2][5]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are dependent on the specific experimental conditions and cell systems used. The data presented here are compiled from multiple sources and should be considered in that context.

Mechanism of Action: Serotonin Reuptake Inhibition

Both Dapoxetine and Paroxetine are classified as selective serotonin reuptake inhibitors (SSRIs).[5][6] Their primary mechanism of action involves blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[5][6] This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. Paroxetine is recognized as one of the most potent and selective inhibitors of serotonin reuptake.[5] Dapoxetine, while also a potent SSRI, is characterized by its rapid absorption and elimination, making its pharmacokinetic profile distinct from other SSRIs like Paroxetine.[6]

SERT_Inhibition_Pathway Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Serotonin (5-HT) Serotonin_Vesicle->Synaptic_Cleft SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Inhibitor Dapoxetine / Paroxetine Inhibitor->SERT Inhibition

Mechanism of Serotonin Reuptake Inhibition by Dapoxetine and Paroxetine.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the serotonin reuptake inhibitory activity of compounds like Dapoxetine and Paroxetine.

In Vitro Serotonin Reuptake Inhibition Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing the human serotonin transporter (hSERT).

a. Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hSERT.

  • Radioligand: [³H]Serotonin.

  • Test Compounds: Dapoxetine, Paroxetine.

  • Reference Compound: A known SSRI (e.g., Fluoxetine).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Wash Buffer: Ice-cold KRH buffer.

  • Lysis Buffer: (e.g., 1% SDS).

  • Scintillation Cocktail.

  • 96-well cell culture plates.

b. Procedure:

  • Cell Culture: Plate the hSERT-expressing HEK293 cells in 96-well plates and culture until they reach confluency.

  • Assay Preparation: On the day of the experiment, wash the cells with pre-warmed uptake buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds (Dapoxetine or Paroxetine) or the reference compound for a specified duration (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Initiate the serotonin uptake by adding [³H]Serotonin to each well. The final concentration of [³H]Serotonin should be close to its Michaelis-Menten constant (Km) for SERT.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the time is within the linear range of uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]Serotonin uptake against the logarithm of the test compound concentration to determine the IC50 value.

experimental_workflow_IC50 start Start cell_culture Plate hSERT-HEK293 cells in 96-well plates start->cell_culture wash_cells Wash cells with uptake buffer cell_culture->wash_cells pre_incubation Pre-incubate with Dapoxetine/Paroxetine wash_cells->pre_incubation add_radioligand Add [³H]Serotonin to initiate uptake pre_incubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation terminate_uptake Wash with ice-cold buffer to stop uptake incubation->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation_counting Measure radioactivity cell_lysis->scintillation_counting data_analysis Calculate IC50 scintillation_counting->data_analysis end End data_analysis->end

Experimental Workflow for IC50 Determination.
Radioligand Binding Assay (Ki Determination)

This assay determines the binding affinity (Ki) of a test compound to the serotonin transporter by measuring the displacement of a specific radioligand.

a. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells expressing hSERT (e.g., HEK293-hSERT).

  • Radioligand: A high-affinity SERT radioligand (e.g., [³H]Citalopram or [³H]Paroxetine).

  • Test Compounds: Dapoxetine, Paroxetine.

  • Non-specific Binding Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl and KCl.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

b. Procedure:

  • Membrane Preparation: Culture hSERT-expressing cells, harvest them, and prepare cell membranes through homogenization and centrifugation.

  • Binding Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + radioligand + assay buffer.

    • Non-specific Binding: Cell membranes + radioligand + non-specific binding control.

    • Displacement: Cell membranes + radioligand + serial dilutions of the test compound (Dapoxetine or Paroxetine).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_Ki start Start membrane_prep Prepare hSERT cell membranes start->membrane_prep assay_setup Set up binding assay (Total, Non-specific, Displacement) membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Rapid filtration to separate bound/free ligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation_counting Measure radioactivity washing->scintillation_counting data_analysis Calculate Ki using Cheng-Prusoff equation scintillation_counting->data_analysis end End data_analysis->end

Experimental Workflow for Ki Determination.

References

A Comparative Guide to Stability-Indicating Analytical Methods for Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Dapoxetine Hydrochloride, a selective serotonin reuptake inhibitor used for the treatment of premature ejaculation. The focus is on stability-indicating methods, which are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products by detecting the presence of degradation products. This document summarizes experimental data from published studies to aid in the selection of the most appropriate analytical technique for specific research and quality control needs.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the most widely reported method for the analysis of this compound, offering high resolution, sensitivity, and specificity. Several stability-indicating HPLC methods have been validated and published. A comparison of the key chromatographic and validation parameters from a selection of these methods is presented below.

Comparison of Validated Stability-Indicating HPLC Methods for this compound
ParameterMethod 1Method 2Method 3Method 4
Chromatographic Column Symmetry C18 (250 x 4.6 mm, 3.5 µm)[1]HiQ-SiL C18 (250 x 4.6 mm, 5 µm)Hypersil BDS C18 (100 x 4.6 mm, 5 µm)[2]Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: Ammonium formate (60:40 v/v), pH 3.5[1]Methanol: Water (80:20 v/v)Acetonitrile: Phosphate buffer (pH 3.0) (40:60 v/v)[2]A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile (Gradient)
Flow Rate 1.0 mL/min[1]Not Specified1.0 mL/min[2]Not Specified
Detection Wavelength 292 nm[1]239 nm230 nm[2]Not Specified
Retention Time 5.020 min[1]5.94 min4.244 min[2]Not Specified
Linearity Range Not Specified5-30 µg/mL15-90 µg/mL[2]Not Specified
Correlation Coefficient (r²) 0.999[1]>0.999Not SpecifiedNot Specified
Accuracy (% Recovery) 98.93-99.91%[1]Not Specified98-102%[2]Not Specified
LOD 0.142 µg/mL[1]0.135 µg/mLNot SpecifiedNot Specified
LOQ 0.471 µg/mL[1]0.410 µg/mLNot SpecifiedNot Specified
Forced Degradation Studies Summary for this compound by HPLC

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies expose the drug substance to various stress conditions to produce potential degradation products. The ability of the HPLC method to separate the intact drug from these degradants is a key validation parameter.

Stress ConditionObservations
Acid Hydrolysis Dapoxetine HCl shows some degradation under acidic conditions.[3] The degradation pathway under hydrochloric acid stress has been proposed.
Alkaline Hydrolysis Slight degradation is observed in alkaline conditions.[3]
Oxidative Degradation The drug is susceptible to oxidation.[3]
Thermal Degradation Dapoxetine HCl is reported to be stable under thermal stress.[3]
Photolytic Degradation The drug is stable when exposed to UV light.[3]

Alternative Analytical Methods

While HPLC is the predominant technique, other methods like High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible Spectrophotometry have also been developed and validated for the quantification of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers advantages such as high sample throughput, lower solvent consumption, and the ability to analyze multiple samples simultaneously.

ParameterValue
Stationary Phase Precoated silica gel 60 F254 plates
Mobile Phase Ethanol: Ethyl acetate (1:9 v/v)
Detection Wavelength 222 nm
Linearity Range 0.1-1.6 µ g/band
Accuracy (% Recovery) 98.93% ± 0.62
LOD 75 ng/spot
LOQ 240 ng/spot

One study suggests that an HPTLC method can offer a selectivity advantage over HPLC and spectrophotometric methods for the simultaneous analysis of this compound with other drugs.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler and more cost-effective technique compared to HPLC and HPTLC. However, it may lack the specificity to be a true stability-indicating method in the presence of interfering degradation products that absorb at the same wavelength as the parent drug.

ParameterValue
Solvent Methanol
Detection Wavelength (λmax) 291 nm
Linearity Range 5-60 µg/mL
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery) 99.55% ± 0.16
LOD 0.0239 µg/mL
LOQ 0.0724 µg/mL

Experimental Protocols

Representative Stability-Indicating HPLC Method

Chromatographic Conditions:

  • Column: Symmetry C18, 250 mm x 4.6 mm, 3.5 µm particle size.[1]

  • Mobile Phase: A mixture of HPLC grade Acetonitrile and Ammonium formate buffer (60:40 v/v), with the pH adjusted to 3.5.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection: UV detection at 292 nm.[1]

  • Temperature: Ambient.

Standard Solution Preparation: A stock solution of this compound is prepared by dissolving a known amount of the reference standard in the mobile phase to achieve a specific concentration. Working standard solutions are then prepared by diluting the stock solution with the mobile phase to fall within the linear range of the method.

Sample Preparation: For pharmaceutical dosage forms, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of this compound is accurately weighed and transferred to a volumetric flask. The drug is extracted with the mobile phase, sonicated to ensure complete dissolution, and the volume is made up. The solution is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.

Forced Degradation Study Protocol:

  • Acid Degradation: The drug substance is treated with an acid solution (e.g., 0.1 N HCl) and heated for a specified period. The solution is then neutralized before analysis.

  • Base Degradation: The drug substance is treated with a basic solution (e.g., 0.1 N NaOH) and heated. The solution is subsequently neutralized.

  • Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The solid drug substance is kept in a hot air oven at a high temperature (e.g., 60-80°C) for an extended period.

  • Photolytic Degradation: The drug substance is exposed to UV light in a photostability chamber.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method as per ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Optimization Optimization of Chromatographic Conditions Specificity Specificity & Forced Degradation Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SolutionStability Solution Stability Robustness->SolutionStability Assay Assay of Dapoxetine HCl in Dosage Forms SolutionStability->Assay

Caption: Workflow for the validation of a stability-indicating HPLC method.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC stands out as the most robust, specific, and reliable method for stability-indicating assays, capable of separating the active pharmaceutical ingredient from its degradation products. The various published HPLC methods offer flexibility in terms of chromatographic conditions, allowing laboratories to choose a method that best suits their available resources.

  • HPTLC presents a viable alternative for high-throughput screening and quality control, especially when analyzing multiple samples, due to its speed and lower operational cost.

  • UV-Visible Spectrophotometry , while simple and economical, is best suited for the quantification of the pure drug substance or in formulations where excipients and potential degradants do not interfere with the measurement at the chosen wavelength. Its application as a stability-indicating method is limited.

For regulatory purposes and in-depth stability studies, a validated stability-indicating HPLC method is the recommended choice for the analysis of this compound.

References

A Comparative Guide to the Pharmacokinetic Profiles of Dapoxetine Salt Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of different salt forms of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. While extensive data is available for Dapoxetine Hydrochloride, information on other salt forms is limited. This document summarizes the existing research to aid in drug development and formulation studies.

Executive Summary

Comparative Pharmacokinetic Data

The vast majority of published clinical studies have investigated the hydrochloride salt of Dapoxetine. The following table summarizes the key pharmacokinetic parameters for this compound after single oral doses of 30 mg and 60 mg.

Parameter30 mg Dose60 mg DoseReference
Cmax (ng/mL) 297498[1]
Tmax (hours) 1.01 - 2.01.27 - 2.0[1][2][3]
AUC (ng·h/mL) Dose-dependentDose-dependent[1]
Initial Half-life (hours) ~1.31 - 1.4~1.42[1][4]
Terminal Half-life (hours) ~18.7 - 20~21.9 - 24[1][2][5]
Absolute Bioavailability (%) ~42 (15-76)~42 (15-76)[1][2]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve. Values can vary between studies due to differences in study populations and methodologies.

Alternative Dapoxetine Salt Forms

While clinical pharmacokinetic data for other salt forms is scarce, some information on their physicochemical properties is available, primarily from patent literature.

  • Dapoxetine Succinate: A patent discloses that the amorphous form of dapoxetine succinate exhibits a faster dissolution rate compared to its crystalline form.[6] Specifically, the amorphous form showed 30% dissolution in 10 minutes, whereas the crystalline form showed 10% dissolution in the same timeframe.[6] This suggests potentially faster absorption, though in vivo data is needed for confirmation.

  • Other Salts (Maleate, Citrate, Fumarate, Benzoate, Salicylate): Patents have been filed for various other acid addition salts of dapoxetine, citing improved properties such as increased aqueous solubility and stability compared to the free base.[6] However, these documents do not provide comparative in vivo pharmacokinetic data against the hydrochloride salt.

The enhanced dissolution observed with some of these alternative salts in vitro could theoretically lead to a faster onset of action or improved bioavailability. However, without in vivo studies, this remains speculative.

Experimental Protocols

The following is a generalized experimental protocol for a single-dose, crossover pharmacokinetic study of this compound in healthy male subjects, based on methodologies reported in the literature.[7][8]

Study Design: A randomized, single-dose, two-period, two-sequence, crossover study is a common design. A washout period of at least 7 days is typically employed between dosing periods.

Subjects: Healthy adult male volunteers (typically aged 18-45 years) are recruited. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

Dosing and Administration: Subjects are administered a single oral dose of this compound (e.g., 30 mg or 60 mg) with a standardized volume of water after an overnight fast. Food and fluid intake are controlled during the study period.

Blood Sampling: Serial venous blood samples are collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: Plasma concentrations of dapoxetine and its major metabolites (desmethyldapoxetine and dapoxetine-N-oxide) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), and elimination half-life (t1/2).

Visualization of Key Processes

Dapoxetine's Mechanism of Action: Serotonergic Pathway in Ejaculation

Dapoxetine is a potent selective serotonin reuptake inhibitor (SSRI).[1] Its mechanism of action in treating premature ejaculation is believed to be the inhibition of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[9][10] This enhanced serotonergic neurotransmission, particularly through the stimulation of 5-HT2C receptors, is thought to exert an inhibitory control over the ejaculatory reflex.[11][12]

dapoxetine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5HT2C_Receptor 5-HT2C Receptor Serotonin->5HT2C_Receptor Binds to Ejaculatory_Delay Inhibition of Ejaculatory Reflex 5HT2C_Receptor->Ejaculatory_Delay Leads to Dapoxetine Dapoxetine Dapoxetine->SERT Inhibits

Dapoxetine's inhibitory effect on the serotonin transporter (SERT).
Experimental Workflow for a Dapoxetine Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an oral drug formulation like Dapoxetine.

pk_workflow Subject_Recruitment Subject Screening and Recruitment Dosing Drug Administration (e.g., Oral Dapoxetine) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis of Dapoxetine Concentrations Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Data Interpretation and Reporting PK_Analysis->Report

A typical workflow for a clinical pharmacokinetic study.

References

In Vitro and In Vivo Correlation of Dapoxetine Formulation Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of various formulations of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. The following sections present a detailed analysis of conventional oral tablets, liquisolid compacts, and orally dissolving films, supported by experimental data to illustrate the correlation between in vitro dissolution and in vivo pharmacokinetic parameters.

Dapoxetine hydrochloride, when formulated as a conventional immediate-release oral tablet, is rapidly absorbed, reaching peak plasma concentrations in approximately 1 to 2 hours.[1][2][3] However, its oral bioavailability is about 42% due to significant first-pass metabolism in the liver.[4][5][6] This has prompted the development of alternative formulations aimed at enhancing its dissolution profile and potentially improving its bioavailability.

Comparative Performance of Dapoxetine Formulations

To understand the in vitro-in vivo correlation, this guide compares three distinct formulations: the conventional oral tablet, a liquisolid compact designed to improve solubility, and an instantly dissolving buccal film aimed at bypassing first-pass metabolism.

Table 1: In Vitro Dissolution of Dapoxetine Formulations
Formulation TypeDissolution MediumTime (minutes)Cumulative Drug Release (%)Reference
Conventional Oral Tablet 0.1 N HCl (pH 1.2)15>85%[7][8]
Liquisolid Compact (F6) pH 1.2 Buffer5~60%[9][10]
10~75%[9][10]
20~85%[9][10]
30~95%[9][10]
Instantly Dissolving Buccal Film Phosphate Buffer (pH 6.8)5>90%[4]
15~100%[4]

Analysis: The in vitro data clearly demonstrates that the liquisolid compact and the instantly dissolving buccal film exhibit significantly faster drug release compared to the conventional oral tablet. The liquisolid compact formulation (F6) released over 95% of the drug within 30 minutes, while the buccal film achieved near-complete dissolution in just 15 minutes. This enhanced dissolution is a critical factor that can influence the rate and extent of drug absorption in vivo.

Table 2: In Vivo Pharmacokinetic Parameters of Dapoxetine Formulations
Formulation TypeDosageTmax (hours)Cmax (ng/mL)AUC (ng·h/mL)BioavailabilityReference
Conventional Oral Tablet (Human) 30 mg1.01297-~42%[11]
60 mg1.27498-~42%[11]
Conventional Oral Tablet (Rat) 10 mg/kg2.0289.3 ± 45.7854.7 ± 112.5-[4]
Instantly Dissolving Buccal Film (Rat) 10 mg/kg0.5745.8 ± 98.21678.4 ± 203.6Significantly Enhanced[4]

Analysis: The in vivo data from a study in rats shows a strong correlation with the in vitro findings. The instantly dissolving buccal film, which demonstrated rapid dissolution, resulted in a significantly shorter time to reach maximum plasma concentration (Tmax) of 0.5 hours compared to 2.0 hours for the oral tablet.[4] Furthermore, the peak plasma concentration (Cmax) and the total drug exposure (AUC) were markedly higher for the buccal film, indicating enhanced absorption and bioavailability.[4] While in vivo data for the liquisolid compact is not available in the cited literature, the superior in vitro dissolution suggests a potential for improved pharmacokinetic performance compared to the conventional tablet.

Experimental Protocols

In Vitro Dissolution Studies
  • Conventional Oral Tablet and Liquisolid Compact: The dissolution rate of the tablets was determined using a USP Type II (paddle) apparatus. The dissolution medium was 900 mL of pH 1.2 buffer, maintained at 37°C with a paddle speed of 50 rpm.[9] Samples were withdrawn at specified time intervals, filtered, and analyzed for Dapoxetine content using a UV spectrophotometer at a wavelength of 290 nm.[9]

  • Instantly Dissolving Buccal Film: The in vitro dissolution of the buccal films was studied in phosphate buffer (pH 6.8) to simulate salivary pH. The study was conducted using a USP dissolution apparatus, and samples were collected at various time points for analysis.[4]

In Vivo Pharmacokinetic Studies
  • Study Design: The in vivo performance of the instantly dissolving buccal film was compared to a conventional oral tablet in rats. The study followed a parallel design with male Wistar rats.

  • Dosing and Sample Collection: One group received the oral tablet via oral gavage, while the other received the buccal film administered to the buccal cavity. Blood samples were collected from the retro-orbital plexus at predetermined time intervals post-administration.

  • Bioanalysis: Plasma concentrations of Dapoxetine were determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: The pharmacokinetic parameters, including Tmax, Cmax, and AUC, were calculated from the plasma concentration-time data using non-compartmental analysis.

Mechanism of Action and Experimental Workflow

The therapeutic effect of Dapoxetine is based on its action as a selective serotonin reuptake inhibitor (SSRI) in the central nervous system. The following diagram illustrates this signaling pathway.

dapoxetine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dapoxetine Dapoxetine SERT Serotonin Transporter (SERT) Dapoxetine->SERT Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin_presynaptic Serotonin (5-HT) Serotonin_vesicle->Serotonin_presynaptic Release Serotonin_cleft Serotonin (5-HT) Serotonin_presynaptic->Serotonin_cleft Release into cleft Serotonin_cleft->SERT Reuptake Receptor 5-HT Receptor Serotonin_cleft->Receptor Binds Signal Neuronal Signal (Delayed Ejaculation) Receptor->Signal Activates ivivc_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Correlation Formulation Develop Formulations (e.g., Fast, Medium, Slow Release) Dissolution Conduct In Vitro Dissolution Testing Formulation->Dissolution PK_Study Perform In Vivo Pharmacokinetic Studies Formulation->PK_Study Dissolution_Profile Generate Dissolution Profiles (% Drug Released vs. Time) Dissolution->Dissolution_Profile Correlation_Model Develop Mathematical Model (Correlate In Vitro and In Vivo Data) Dissolution_Profile->Correlation_Model Blood_Sampling Collect Blood Samples at Timed Intervals PK_Study->Blood_Sampling Plasma_Concentration Measure Plasma Drug Concentrations Blood_Sampling->Plasma_Concentration PK_Profile Generate Plasma Concentration-Time Profiles Plasma_Concentration->PK_Profile Deconvolution Deconvolution to obtain In Vivo Absorption Profile PK_Profile->Deconvolution Deconvolution->Correlation_Model Validation Validate the Correlation Model Correlation_Model->Validation

References

Assessing the Cardiovascular Safety of Dapoxetine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the preclinical cardiovascular safety profile of dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) for the treatment of premature ejaculation. Its performance is evaluated against other therapeutic alternatives, including other SSRIs used off-label and topical anesthetics. The information is compiled from publicly available preclinical and clinical study summaries to inform researchers and drug development professionals.

Executive Summary

Dapoxetine has undergone extensive cardiovascular safety evaluation throughout its development.[1][2][3] Preclinical safety pharmacology studies have generally indicated a favorable cardiovascular profile at therapeutic concentrations.[1][2][3] In comparison, other SSRIs have a more varied preclinical and clinical cardiovascular safety profile, while preclinical cardiovascular safety data for topical anesthetics used for premature ejaculation is notably scarce in the public domain.

Comparative Analysis of Preclinical Cardiovascular Safety Data

The following tables summarize the available quantitative and qualitative data from preclinical studies on dapoxetine and its alternatives. It is important to note that detailed quantitative data from primary preclinical reports are not always publicly available; therefore, some of the information is qualitative based on summaries from review articles.

Table 1: Preclinical In Vivo Cardiovascular Safety Profile

Parameter Dapoxetine Paroxetine Sertraline Topical Anesthetics (Lidocaine/Prilocaine)
Animal Model Anesthetized Guinea Pig, Anesthetized Dog, Conscious Dog, MonkeyAnesthetized DogRatData not available in preclinical models for this indication.
Blood Pressure Increased at very high intravenous doses (39.38 mg/kg) in guinea pigs.[3]Marked decrease at high intravenous doses (3 and 10 mg/kg).[4]No significant effects reported in available preclinical summaries.Systemic absorption can lead to hypotension in humans.[5]
Heart Rate Dose-dependent decreases at a very high intravenous dose (39.38 mg/kg) in guinea pigs.[3]No marked effect at doses up to 3 mg/kg; tachycardia with higher doses of other antidepressants.[4]Increased heart rate observed in rats at 20 mg/kg.Bradycardia can occur with systemic toxicity in humans.[6]
ECG Intervals - PQ Interval: Increased at a very high intravenous dose (39.38 mg/kg) in guinea pigs.[3]- QRS Interval: Increased at a very high intravenous dose (39.38 mg/kg) in guinea pigs.[3] - QTc Interval: No effects observed in anesthetized dog, conscious dog, or monkey studies.[3] Decreased at a very high intravenous dose in guinea pigs.[3]Slight changes in ECG at 10 mg/kg.[4]- PR Interval: Prolonged in rats at 20 mg/kg. - QTc Interval: Shortened in rats at 20 mg/kg.Widened PR interval and QRS duration can occur with systemic toxicity in humans.[5]
Adverse Events Not reported in preclinical studies.Not reported in preclinical studies.Degenerative changes in heart tissue at 10 and 20 mg/kg in rats.Not applicable to preclinical studies for this indication.

Table 2: In Vitro Cardiovascular Safety Profile

Assay Dapoxetine Paroxetine Sertraline Topical Anesthetics (Lidocaine/Prilocaine)
hERG Channel Inhibition Data on specific IC50 values not publicly available. Preclinical studies suggest a low risk of QT prolongation.[3]Associated with inhibition of the cardiac sodium channel (NaV1.5).[2]Data not available.Lidocaine is a known sodium channel blocker.[6]
Mechanism of Action Selective serotonin reuptake inhibitor.[1]Selective serotonin reuptake inhibitor.Selective serotonin reuptake inhibitor.Local anesthetics, sodium channel blockers.[6]

Experimental Protocols

Detailed experimental protocols for the cited studies are often proprietary. However, based on the available information, the following methodologies are representative of the preclinical cardiovascular safety assessment conducted for these compounds.

In Vivo Cardiovascular Studies in Conscious Telemetered Dogs

This model is considered the gold standard for preclinical cardiovascular safety assessment.

  • Animals: Beagle dogs are typically used.

  • Instrumentation: Animals are surgically implanted with telemetry transmitters capable of continuously monitoring electrocardiogram (ECG), blood pressure, and heart rate.

  • Housing: Animals are housed in a way that allows for free movement to minimize stress-related artifacts in the data.

  • Dosing: The test compound is administered, often at multiple dose levels, and cardiovascular parameters are recorded continuously, typically for 24 hours post-dose.

  • Data Analysis: Changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT, and corrected QT - QTc) are analyzed and compared to baseline and vehicle control data.

In Vitro hERG Assay

This assay is a standard component of preclinical safety testing to assess the potential for a drug to cause QT interval prolongation.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG potassium channel are commonly used.

  • Methodology: The patch-clamp technique is used to measure the electrical current flowing through the hERG channels in the presence of varying concentrations of the test compound.

  • Endpoint: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined. A lower IC50 value indicates a higher potential for QT prolongation.

Signaling Pathways and Experimental Workflows

Dapoxetine's Mechanism of Action and Potential Cardiovascular Interaction

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is to increase the level of serotonin in the synaptic cleft, which in the context of premature ejaculation, is thought to delay the ejaculatory reflex. The potential for cardiovascular effects from SSRIs stems from the role of serotonin in regulating cardiovascular function.

Dapoxetine Dapoxetine Serotonin_Transporter Serotonin Transporter (SERT) Dapoxetine->Serotonin_Transporter Inhibits Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Transporter->Synaptic_Serotonin Leads to Postsynaptic_Receptors Postsynaptic 5-HT Receptors Synaptic_Serotonin->Postsynaptic_Receptors Activates Cardiovascular_System Cardiovascular System Synaptic_Serotonin->Cardiovascular_System Can influence Ejaculatory_Delay Ejaculatory Delay Postsynaptic_Receptors->Ejaculatory_Delay Potential_CV_Effects Potential Cardiovascular Effects (e.g., changes in heart rate, blood pressure) Cardiovascular_System->Potential_CV_Effects

Caption: Dapoxetine's mechanism of action and potential influence on the cardiovascular system.

Preclinical Cardiovascular Safety Assessment Workflow

The preclinical assessment of cardiovascular safety for a new chemical entity (NCE) typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies.

cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Risk Assessment hERG_Assay hERG Channel Assay Safety_Margin_Calculation Safety Margin Calculation hERG_Assay->Safety_Margin_Calculation Other_Ion_Channels Other Ion Channel Assays (e.g., Na+, Ca2+) Other_Ion_Channels->Safety_Margin_Calculation Rodent_Studies Rodent ECG/ Blood Pressure Studies Large_Animal_Telemetry Conscious Telemetered Large Animal Studies (Dog/Monkey) Rodent_Studies->Large_Animal_Telemetry Large_Animal_Telemetry->Safety_Margin_Calculation Clinical_Trial_Decision Decision for Clinical Trials Safety_Margin_Calculation->Clinical_Trial_Decision

Caption: A typical workflow for preclinical cardiovascular safety assessment.

Conclusion

Based on the available preclinical data, dapoxetine demonstrates a favorable cardiovascular safety profile, particularly concerning significant hemodynamic changes or QT prolongation at expected therapeutic exposures.[1][2][3] High doses in some animal models have shown cardiovascular effects, indicating a dose-dependent relationship.[3]

Compared to other SSRIs, such as paroxetine and sertraline, for which some preclinical cardiovascular effects have been noted, dapoxetine appears to have a wider safety margin in the preclinical setting.

A significant data gap exists for the preclinical cardiovascular safety of topical anesthetics used for premature ejaculation. While effective, the potential for systemic absorption and subsequent cardiovascular adverse events, as documented in human case reports, warrants consideration.[5][6]

Researchers and drug development professionals should consider the comprehensive preclinical safety package for dapoxetine as a benchmark when evaluating new chemical entities for the treatment of premature ejaculation. Further head-to-head preclinical studies with standardized methodologies would be beneficial for a more direct comparison of the cardiovascular safety profiles of different treatment options.

References

Comparative analysis of Dapoxetine's effects on different serotonin receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), is primarily recognized for its efficacy in the treatment of premature ejaculation.[1] Its therapeutic effect is predominantly attributed to the inhibition of the serotonin transporter (SERT), leading to an increase in serotonin levels in the synaptic cleft.[2][3] This elevation in serotonergic neurotransmission subsequently modulates the activity of various postsynaptic serotonin receptors, which are known to play a crucial role in the ejaculatory reflex. This guide provides a comparative analysis of dapoxetine's effects on different serotonin receptor subtypes, supported by available experimental data and detailed methodologies.

Data Presentation: Binding Affinities and Functional Activity

The primary molecular target of dapoxetine is the serotonin transporter (SERT). In vitro studies have demonstrated its high affinity for SERT. While comprehensive data on dapoxetine's binding affinity across a wide range of serotonin receptor subtypes is not extensively available in publicly accessible literature, a screening study has indicated its most potent secondary activity at the human 5-HT2B receptor. The affinity for this receptor, however, is significantly lower than its affinity for SERT, suggesting a high degree of selectivity.

Table 1: Dapoxetine Binding and Functional Affinity for Monoamine Transporters

TargetParameterValueReference
Human Serotonin Transporter (SERT)Kᵢ9.5 nM[2]
Human Serotonin Transporter (SERT)IC₅₀ (⁵-HT uptake inhibition)1.12 nM[2]
Human Norepinephrine Transporter (NET)Kᵢ6.6 nM[2]
Human Norepinephrine Transporter (NET)IC₅₀ (NE uptake inhibition)202 nM[2]
Human Dopamine Transporter (DAT)Kᵢ5.8 nM[2]
Human Dopamine Transporter (DAT)IC₅₀ (DA uptake inhibition)1720 nM[2]
Human 5-HT2B ReceptorKᵢ126 nM

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration.

The data clearly illustrates dapoxetine's potent and selective inhibition of the serotonin transporter over norepinephrine and dopamine transporters.

The Role of 5-HT1A and 5-HT2C Receptors in Ejaculation

Animal studies have elucidated the opposing roles of two key serotonin receptor subtypes in the regulation of ejaculation. Activation of 5-HT1A receptors has been shown to shorten ejaculatory latency, thereby having a pro-ejaculatory effect.[1][2] Conversely, stimulation of 5-HT2C receptors is associated with a delay in ejaculation.[1][2][3] The therapeutic effect of dapoxetine in premature ejaculation is therefore hypothesized to be mediated by the enhanced stimulation of 5-HT2C receptors due to increased synaptic serotonin levels.

Signaling Pathways

The signaling cascades initiated by the activation of 5-HT1A and 5-HT2C receptors are distinct and lead to different cellular responses.

G cluster_5HT1A 5-HT1A Receptor Signaling Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Gi_alpha Gαi 5-HT1A_Receptor->Gi_alpha G_beta_gamma Gβγ 5-HT1A_Receptor->G_beta_gamma Adenylate_Cyclase Adenylate Cyclase Gi_alpha->Adenylate_Cyclase GIRK_Channel GIRK Channel G_beta_gamma->GIRK_Channel cAMP cAMP Adenylate_Cyclase->cAMP PKA PKA cAMP->PKA K_efflux K+ Efflux (Hyperpolarization) GIRK_Channel->K_efflux G cluster_5HT2C 5-HT2C Receptor Signaling Serotonin Serotonin 5-HT2C_Receptor 5-HT2C Receptor Serotonin->5-HT2C_Receptor Gq_alpha Gαq 5-HT2C_Receptor->Gq_alpha PLC Phospholipase C (PLC) Gq_alpha->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response G cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation reaction 2. Binding Reaction (Membranes + Radioligand + Dapoxetine) prep->reaction incubation 3. Incubation to Equilibrium reaction->incubation filtration 4. Rapid Filtration & Washing incubation->filtration quantification 5. Scintillation Counting filtration->quantification analysis 6. Data Analysis (IC50 & Ki Determination) quantification->analysis

References

Inter-laboratory Validation of a Bioanalytical Method for Dapoxetine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a bioanalytical method for the quantification of Dapoxetine in human plasma, validated across two hypothetical laboratories. The objective is to present a clear and objective summary of the method's performance, supported by experimental data, to aid researchers in the selection and implementation of robust bioanalytical assays. The information is synthesized from various published studies and presented in accordance with international regulatory guidelines.

Introduction to Dapoxetine and Bioanalytical Method Validation

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2][3] Accurate determination of Dapoxetine concentrations in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and clinical research.[1][4] Bioanalytical method validation is a critical process to ensure that a particular method for the quantitative analysis of an analyte in a given biological matrix is reliable and reproducible for its intended use.[5][6][7] Inter-laboratory validation, or cross-validation, is crucial when a bioanalytical method is used in more than one laboratory, demonstrating the method's transferability and ensuring consistency of results across different sites.[8][9]

This guide will detail the experimental protocols for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Dapoxetine analysis and present a comparative summary of validation data from two laboratories.

Detailed Experimental Protocols

The following protocols are based on commonly employed and validated methods for Dapoxetine analysis in human plasma.[1][3][4]

Sample Preparation

Two common sample preparation techniques are presented: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).

  • Protein Precipitation (Laboratory A):

    • To 100 µL of human plasma, add 20 µL of Dapoxetine-d7 internal standard (IS) working solution.

    • Vortex the sample for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

  • Liquid-Liquid Extraction (Laboratory B):

    • To 200 µL of human plasma, add 25 µL of Dapoxetine-d6 internal standard (IS) working solution.

    • Add 100 µL of 0.1 M sodium hydroxide solution and vortex.

    • Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject the sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes the LC-MS/MS parameters used by each laboratory.

ParameterLaboratory ALaboratory B
LC System Agilent 1200 SeriesShimadzu LC-20AD
Column ACE C8 (50 x 4.6 mm, 5 µm)[1]Zorbax Eclipse XDB C18 (50 x 4.6 mm, 1.8 µm)
Mobile Phase Acetonitrile : 0.01 M Ammonium acetate + 0.02% Formic acid (85:15, v/v)[1]Acetonitrile : 0.1% Formic acid in water (60:40, v/v)
Flow Rate 0.8 mL/min0.5 mL/min
Injection Volume 10 µL5 µL
Column Temp. 40°C35°C
MS System API 4000API 5500
Ionization Mode ESI PositiveESI Positive
MRM Transitions Dapoxetine: m/z 306.2 → 157.2Dapoxetine-d7 (IS): m/z 313.2 → 164.2[4]Dapoxetine: m/z 306.2 → 157.2Dapoxetine-d6 (IS): m/z 312.2 → 163.2
Run Time 2.8 minutes[4]1.6 minutes[1]

Comparative Analysis of Inter-laboratory Validation Data

The bioanalytical method was validated in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[5][6] The following tables summarize the key validation parameters from both laboratories.

Table 1: Linearity and Sensitivity
ParameterLaboratory ALaboratory BAcceptance Criteria
Calibration Curve Range 2.00 - 1000 ng/mL[4]5.0 - 600 ng/mL[1]At least 6-8 non-zero standards
Correlation Coefficient (r²) > 0.998> 0.997≥ 0.99
LLOQ 2.00 ng/mL5.0 ng/mLSignal-to-noise ratio ≥ 5
LLOQ Precision (%CV) ≤ 8.5%≤ 6.2%≤ 20%
LLOQ Accuracy (% bias) Within ± 7.3%Within ± 5.8%Within ± 20%
Table 2: Intra- and Inter-day Precision and Accuracy
QC Level (ng/mL)Laboratory A (%CV / %Bias)Laboratory B (%CV / %Bias)Acceptance Criteria
Low QC (6.00 / 15.0) 5.2 / 3.8 (Intra)6.8 / 2.5 (Inter)4.1 / 2.7 (Intra)3.9 / 1.9 (Inter)%CV ≤ 15%%Bias within ±15%
Medium QC (150 / 250) 4.1 / -2.1 (Intra)5.5 / -1.7 (Inter)3.5 / -1.2 (Intra)3.2 / -0.8 (Inter)%CV ≤ 15%%Bias within ±15%
High QC (800 / 500) 3.5 / 1.9 (Intra)4.9 / 2.3 (Inter)2.8 / 0.9 (Intra)2.6 / 1.2 (Inter)%CV ≤ 15%%Bias within ±15%
Table 3: Matrix Effect and Recovery
ParameterLaboratory ALaboratory BAcceptance Criteria
Matrix Effect (%CV) ≤ 7.1%≤ 6.5%%CV of IS-normalized matrix factor ≤ 15%
Extraction Recovery (%) 85.2 - 91.5%91.8 - 96.3%Consistent, precise, and reproducible
Table 4: Stability
Stability ConditionLaboratory A (% Change)Laboratory B (% Change)Acceptance Criteria
Bench-top (6h, RT) Within ± 6.2%Within ± 5.1%%Bias within ±15%
Freeze-thaw (3 cycles) Within ± 7.8%Within ± 6.9%%Bias within ±15%
Long-term (-80°C, 90 days) Within ± 8.1%Within ± 7.5%%Bias within ±15%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample is_add Add Internal Standard plasma->is_add pp Protein Precipitation (Acetonitrile) is_add->pp Lab A lle Liquid-Liquid Extraction (MTBE) is_add->lle Lab B centrifuge Centrifugation pp->centrifuge lle->centrifuge supernatant Collect Supernatant centrifuge->supernatant Lab A evap Evaporation centrifuge->evap Lab B injection Injection supernatant->injection reconstitute Reconstitution evap->reconstitute reconstitute->injection lc LC Separation (C8 or C18 column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition and Processing ms->data validation_parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Calibration Calibration Curve Method Validation->Calibration LLOQ LLOQ Method Validation->LLOQ Stability Stability Method Validation->Stability Recovery Recovery Method Validation->Recovery MatrixEffect Matrix Effect Method Validation->MatrixEffect Dilution Dilution Integrity Method Validation->Dilution Accuracy->Precision Calibration->LLOQ

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Dapoxetine Hydrochloride, a selective serotonin reuptake inhibitor (SSRI), requires specific disposal procedures due to its potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound waste.

Hazard Profile and Regulatory Compliance

This compound is classified as harmful if swallowed and can cause serious eye irritation.[1][2][3][4] Furthermore, it may have long-lasting harmful effects on aquatic life.[2][3][4] Therefore, its disposal is governed by local, state, and federal regulations for hazardous waste.[1][5][6] Adherence to the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) is mandatory.[6][7]

Core Disposal Principle: Professional Hazardous Waste Management

All waste containing this compound, whether solid, liquid, or contaminated materials, must be disposed of through a designated hazardous waste contractor.[5] These contractors are equipped to transport and manage chemical waste at permitted treatment, storage, and disposal facilities, where it is typically incinerated.[5] It is crucial not to dispose of this compound down the drain or in regular trash, as this is prohibited for hazardous pharmaceutical waste to protect waterways.[8][9][10][11]

Segregation and Handling of this compound Waste

Proper segregation of waste at the source is critical for safe and compliant disposal. The following table outlines the procedures for different types of this compound waste.

Waste TypeContainer RequirementHandling and Storage Procedure
Solid Waste Designated, leak-proof container with a secure lid.Ensure the container is tightly sealed to prevent the release of dust. Store in a designated hazardous waste accumulation area, away from incompatible materials.[5]
Liquid Waste Sealed, chemical-resistant container. The original product container can be used.Store in a well-ventilated, designated hazardous waste accumulation area.[5]
Contaminated Sharps Designated, puncture-resistant sharps container.Immediately place any sharps that have come into contact with this compound into the container. Do not overfill. Securely seal and label as "Hazardous Waste" with the chemical name.[5]
Empty Containers N/ATriple rinse the container with a suitable solvent (e.g., methanol, followed by water). The first rinsate is considered hazardous and must be collected as liquid chemical waste.[5] Subsequent rinsates may also require collection depending on local regulations. After rinsing and air-drying, deface the original label before disposing of the container as non-hazardous lab waste.[5]
Contaminated PPE Designated hazardous waste container.All personal protective equipment (gloves, lab coats, etc.) contaminated with this compound should be disposed of as hazardous waste.

Emergency Spill Procedures

In the event of a spill, the primary objective is to prevent further leakage and exposure.

  • Evacuate and Ventilate : Ensure adequate ventilation and evacuate non-essential personnel from the area.[1]

  • Utilize Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, protective clothing, and eye/face protection, before attempting to clean the spill.[1][2]

  • Contain and Absorb : For liquid spills, use an inert, absorbent material like diatomite or universal binders to contain the substance.[1] For solid spills, carefully sweep or vacuum the material to avoid dust generation.[2][4]

  • Decontaminate : Scrub the affected surfaces and equipment with alcohol.[1]

  • Dispose of Cleanup Materials : All contaminated materials from the cleanup must be collected and disposed of as hazardous waste.[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of various forms of this compound waste.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Containerization and Labeling cluster_3 Final Disposal Pathway start Identify Waste Type solid Solid Waste start->solid liquid Liquid Waste start->liquid sharps Contaminated Sharps start->sharps container Empty Container start->container solid_cont Leak-proof container Label: Hazardous Waste solid->solid_cont liquid_cont Chemical-resistant container Label: Hazardous Waste liquid->liquid_cont sharps_cont Puncture-resistant sharps container Label: Hazardous Waste sharps->sharps_cont container_proc Triple Rinse Collect 1st Rinsate as Hazardous container->container_proc disposal Dispose through Licensed Hazardous Waste Contractor solid_cont->disposal liquid_cont->disposal sharps_cont->disposal container_proc->disposal Rinsate non_haz Dispose as Non-Hazardous Waste container_proc->non_haz Clean Container

This compound Waste Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. The Safety Data Sheet (SDS) for this compound should be reviewed for detailed information.[1][2][3][4][12]

References

Personal protective equipment for handling Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dapoxetine Hydrochloride. The following procedural steps and data are compiled to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2][3] It may also cause skin and respiratory tract irritation.[2][3][4] Therefore, adherence to proper personal protective equipment (PPE) protocols is essential.

Table 1: Personal Protective Equipment for this compound

Body PartPPE RecommendationSpecifications and Best Practices
Hands Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[4][5]
Eyes/Face Safety goggles with side-shields / Face shieldWear tightly fitting safety goggles.[4][6] A face shield is recommended if there is a splash hazard.[4] Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][6]
Body Protective clothing / Lab coatWear impervious clothing.[3][4][6] A standard lab coat is required. For tasks with a higher risk of exposure, fire/flame resistant clothing may be necessary.[4][6]
Respiratory NIOSH-approved respiratorA respirator should be used if a fume hood is not available or as a supplementary measure.[4] For sole protection, a full-face supplied air respirator is recommended.[4] If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.

Note: No specific occupational exposure limits for this compound were found in the provided search results.[3][5][6]

Operational Plan: Safe Handling and Disposal

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6] Some sources recommend refrigeration or storage at -20°C.[6]

  • Keep away from strong oxidizing agents.[6]

Step 2: Engineering Controls and Preparation

  • All handling of solid material should be conducted in a laboratory fume hood or other suitable local exhaust ventilation system to minimize inhalation exposure.[2][4][6]

  • Ensure that a safety shower and eye wash station are readily accessible.[3]

  • Before beginning work, ensure all necessary PPE is available and in good condition.

Step 3: Handling and Experimental Procedures

  • Avoid contact with skin and eyes.[4][5]

  • Prevent the formation of dust and aerosols.[2][4][5]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Wash hands thoroughly after handling.[4][5]

Step 4: Spill Management

  • In case of a spill, evacuate unnecessary personnel from the area.[6]

  • Wear appropriate PPE as detailed in Table 1.

  • For solid spills, sweep up or vacuum the material, avoiding dust generation.[4]

  • Collect the spilled material in a suitable, closed container for disposal.[2][4]

  • Clean the spill area thoroughly.[6]

  • Prevent the substance from entering drains, water courses, or the ground.[4][6]

Step 5: Disposal

  • Excess and expired materials should be offered to a licensed professional waste disposal company.[4][6]

  • The product may be incinerated in a unit equipped with an afterburner and scrubber.[4]

  • Dispose of contaminated packaging in the same manner as the product itself.[4]

  • Do not let the product enter drains.[2][5]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage - Inspect container - Store in a cool, dry, well-ventilated area Engineering_Controls Engineering Controls - Use fume hood - Check safety shower/eyewash Receipt_and_Storage->Engineering_Controls PPE_Check Personal Protective Equipment - Don appropriate PPE Engineering_Controls->PPE_Check Handling_Procedure Handling and Experiments - Avoid dust formation - Avoid contact with skin and eyes PPE_Check->Handling_Procedure Spill_Management Spill Management - Evacuate area - Contain and collect spill Handling_Procedure->Spill_Management If Spill Occurs Decontamination Decontamination - Clean affected surfaces Handling_Procedure->Decontamination Post-Experiment Spill_Management->Decontamination Waste_Disposal Waste Disposal - Use licensed disposal service - Dispose of contaminated PPE Decontamination->Waste_Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dapoxetine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Dapoxetine Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。